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  • Product: 1-Isothiocyanato-1-methylcyclobutane
  • CAS: 1599342-41-2

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-Isothiocyanato-1-methylcyclobutane

Executive Summary & Strategic Context The isothiocyanate (–N=C=S) functional group is a cornerstone of synthetic chemistry and drug discovery, renowned for its versatile reactivity and presence in numerous biologically a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

The isothiocyanate (–N=C=S) functional group is a cornerstone of synthetic chemistry and drug discovery, renowned for its versatile reactivity and presence in numerous biologically active compounds.[1][2] When incorporated into a strained carbocyclic scaffold like methylcyclobutane, the resulting molecule, 1-isothiocyanato-1-methylcyclobutane, presents a unique chemical entity. The inherent ring strain of the cyclobutane moiety can influence reactivity and conformational preferences, while the tertiary substitution provides steric hindrance that modulates the electrophilicity of the isothiocyanate carbon. This guide provides a detailed exploration of the synthesis and rigorous characterization of this compound, offering field-proven insights and robust protocols essential for its application in advanced research and development.

Synthetic Methodologies: From Amine to Isothiocyanate

The conversion of a primary amine to an isothiocyanate is the most direct and widely employed synthetic strategy. The starting material, 1-methylcyclobutylamine, serves as the key precursor. Two primary, industrially relevant methods are presented herein: the thiophosgene-mediated conversion and the dithiocarbamate decomposition route.

Method A: Thiophosgene-Mediated Synthesis

This method is highly efficient and often results in high yields, though it requires stringent safety protocols due to the high toxicity of thiophosgene.[2][3][4][5]

Causality and Mechanistic Insight: The reaction proceeds via nucleophilic attack of the primary amine on the highly electrophilic carbon of thiophosgene (CSCl₂). This is followed by the elimination of two molecules of hydrochloric acid (HCl), which is scavenged by a base (e.g., triethylamine or an inorganic base like NaHCO₃) to drive the reaction to completion. The use of a biphasic system (e.g., dichloromethane and water) is common, allowing for easy separation of the product and neutralization of the HCl byproduct in the aqueous phase.[6][7]

G cluster_reactants Reactants cluster_process Reaction cluster_products Products & Byproducts Amine 1-Methylcyclobutylamine Reaction Nucleophilic Attack & HCl Elimination Amine->Reaction Thiophosgene Thiophosgene (CSCl₂) Thiophosgene->Reaction Base Base (e.g., NaHCO₃) Base->Reaction in biphasic system Product 1-Isothiocyanato-1-methylcyclobutane Reaction->Product Yields Byproduct Salt (e.g., NaCl) + H₂O + CO₂ Reaction->Byproduct

Caption: Thiophosgene-mediated synthesis workflow.

Experimental Protocol: Thiophosgene Method

  • Reactor Setup: Charge a jacketed glass reactor, equipped with a mechanical stirrer, dropping funnel, thermometer, and a nitrogen inlet, with 1-methylcyclobutylamine (1.0 equiv.) and dichloromethane (DCM, ~10 mL per gram of amine).

  • Biphasic System: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the reactor.

  • Cooling: Cool the vigorously stirred biphasic mixture to 0-5 °C using a circulating chiller.

  • Reagent Addition: Slowly add a solution of thiophosgene (1.1 equiv.) in DCM dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 10 °C. Caution: Thiophosgene is highly toxic and corrosive. This step must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

  • Reaction: Allow the mixture to stir at 0-5 °C for 1 hour after the addition is complete, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Workup: Once the reaction is complete, separate the organic layer. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo. The crude product is then purified by vacuum distillation or column chromatography on silica gel.

Method B: Dithiocarbamate Salt Decomposition

This approach avoids the use of thiophosgene, presenting a "greener" alternative.[2] It is a two-step, one-pot process where a dithiocarbamate salt is generated in situ and subsequently decomposed using a desulfurizing agent.[1][8][9]

Causality and Mechanistic Insight: The primary amine first reacts with carbon disulfide (CS₂) in the presence of a base (e.g., triethylamine) to form a stable dithiocarbamate salt intermediate.[1] This salt is then treated with a desulfurizing agent, such as tosyl chloride (TsCl)[8][10] or cyanuric chloride[9][11], which facilitates the elimination of a sulfur atom and the formation of the isothiocyanate product.

G Amine 1-Methylcyclobutylamine Intermediate Dithiocarbamate Salt (In Situ) Amine->Intermediate CS2 Carbon Disulfide (CS₂) CS2->Intermediate Base Base (e.g., Et₃N) Base->Intermediate Desulfurizer Desulfurizing Agent (e.g., Tosyl Chloride) Product 1-Isothiocyanato-1-methylcyclobutane Desulfurizer->Product Decomposition Intermediate->Product

Caption: Dithiocarbamate decomposition pathway.

Experimental Protocol: Dithiocarbamate Method

  • Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add 1-methylcyclobutylamine (1.0 equiv.), triethylamine (Et₃N, 2.2 equiv.), and a suitable solvent like DCM or THF (~15 mL per gram of amine).

  • Dithiocarbamate Formation: Cool the solution to 0 °C and add carbon disulfide (CS₂, 1.2 equiv.) dropwise. Stir the mixture at room temperature for 2-3 hours until the formation of the dithiocarbamate salt is complete (monitored by TLC).

  • Decomposition: Cool the reaction mixture back to 0 °C. Add a solution of tosyl chloride (TsCl, 1.1 equiv.) in the same solvent dropwise.

  • Reaction: Allow the mixture to stir at room temperature overnight.

  • Workup: Quench the reaction by adding water. Separate the organic layer and extract the aqueous phase with the reaction solvent.

  • Purification: Combine the organic layers, wash with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil via vacuum distillation or flash chromatography.

Comprehensive Characterization

Rigorous analytical characterization is paramount to confirm the identity, structure, and purity of the synthesized 1-isothiocyanato-1-methylcyclobutane. A multi-technique approach is essential for a self-validating system.[12][13]

G cluster_spectroscopy Spectroscopy cluster_chromatography Chromatography Sample Purified Product IR IR Spectroscopy Sample->IR Functional Group ID NMR NMR (¹H & ¹³C) Sample->NMR Structural Elucidation MS Mass Spectrometry Sample->MS Molecular Weight GC GC / GC-MS Sample->GC Purity Assessment Data Final Confirmation: Structure & Purity

Caption: Analytical workflow for characterization.

Spectroscopic Analysis
Technique Expected Result / Observation Rationale
IR Spectroscopy Strong, sharp absorption band at ~2100 cm⁻¹.This is the characteristic asymmetric stretching vibration (νₐₛ) of the –N=C=S group, providing definitive evidence of its presence.[14][15][16]
C-H stretching bands at ~2850-3000 cm⁻¹.Corresponds to the aliphatic C-H bonds of the methyl and cyclobutane groups.[12]
¹H NMR Singlet at ~1.5-1.7 ppm (3H).Attributed to the protons of the methyl (–CH₃) group.
Multiplets at ~1.8-2.5 ppm (6H).Complex signals arising from the three sets of non-equivalent methylene (–CH₂) protons on the cyclobutane ring.[17][18]
¹³C NMR Signal at ~130-140 ppm.Corresponds to the carbon of the isothiocyanate (–N=C=S) group.[19]
Signal at ~55-65 ppm.Quaternary carbon of the cyclobutane ring attached to the NCS group.
Signals at ~25-40 ppm and ~15-25 ppm.Resonances for the methyl carbon and the methylene carbons of the cyclobutane ring.[18]
Mass Spec. (EI) Molecular ion peak [M]⁺ at m/z = 127.Confirms the molecular weight corresponding to the formula C₆H₉NS.[20]
Fragment ion at m/z = 72.A characteristic fragment for many alkyl isothiocyanates, corresponding to [CH₂NCS]⁺.[21]
Fragment ion at m/z = 112.Corresponds to the loss of a methyl group [M-CH₃]⁺.
Standard Characterization Protocols

Infrared (IR) Spectroscopy

  • A thin film of the purified liquid product is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

  • The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000 to 400 cm⁻¹.[12]

  • The spectrum is analyzed for the key functional group frequencies as detailed in the table above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • The sample (~5-10 mg) is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube.

  • A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

  • ¹H and ¹³C{¹H} NMR spectra are acquired on a 300 MHz or higher field spectrometer.[12]

  • Data is processed (Fourier transformation, phasing, baseline correction) and chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS)

  • The sample is introduced into a mass spectrometer, typically via a Gas Chromatograph (GC-MS) for simultaneous purity analysis and structural confirmation.[12][13]

  • Electron Ionization (EI) at 70 eV is used to generate charged fragments.

  • The mass analyzer separates the fragments based on their mass-to-charge ratio (m/z), and a detector generates the mass spectrum.

  • The spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns.

Conclusion and Forward Outlook

This guide has detailed robust and reproducible methodologies for the synthesis of 1-isothiocyanato-1-methylcyclobutane from its primary amine precursor, alongside a comprehensive analytical strategy for its characterization. The protocols provided, grounded in established chemical principles, offer a reliable framework for researchers to produce and validate this compound with high purity and confidence. The unique structural attributes of this molecule make it a compelling candidate for investigation in medicinal chemistry as a covalent modifier or as a versatile building block in the synthesis of novel heterocyclic systems.

References

  • Infrared spectra of some matrix isolated organoisothiocyanate molecules. Canadian Journal of Chemistry.
  • Thiophosgene - Grokipedia. Grokipedia.
  • Thiophosgene | CCl2S | CID 10040.
  • Synthesis of Isothiocyanates: A Review. CHEMISTRY & BIOLOGY INTERFACE.
  • Thiophosgene. Wikipedia.
  • Industrial Scale Synthesis of Thiophosgene and Its Derivatives.
  • Determination of glucosinolates and isothiocyanates in glucosinolate-rich vegetables and oilseeds using infrared spectroscopy: A systematic review.
  • Determination of glucosinolates and isothiocyanates in glucosinolate-rich vegetables and oilseeds using infrared spectroscopy: A system
  • IR absorption spectra of metal thiocyanates and isothiocyanates.
  • Synthesis of multifunctionalized allyl isothiocyanates via isomerization.
  • Isothiocyanates, XXXIX.
  • 1-isothiocyanato-1-methylcyclobutane (C6H9NS). PubChemLite.
  • Isothiocyan
  • Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfuriz
  • Synthesis of Isothiocyanates: An Update.
  • Isothiocyan
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  • Validating the Structure of 1-Methylcyclobutene: A Spectroscopic Comparison. Benchchem.
  • Butane, 1-isothiocyan
  • Analytical methods for 1-Methylcyclobutane-1-sulfonamide characteriz
  • Mass Spectra of Isothiocyan
  • A general and facile one-pot process of isothiocyanates from amines under aqueous conditions.
  • General procedure for the synthesis of isothiocyan
  • Methyl isothiocyanate(556-61-6) 1H NMR spectrum. ChemicalBook.
  • 1-isothiocyanato-1-methylcyclopropane (C5H7NS). PubChemLite.
  • Process for converting primary amines to isothiocyanates.
  • Showing Compound Methyl isothiocyan
  • A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journals.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

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Exploratory

Quantum Chemical Calculations for 1-Isothiocyanato-1-methylcyclobutane: A Computational Framework for Covalent Drug Design

Executive Summary The rational design of targeted covalent inhibitors (TCIs) relies heavily on understanding the precise electronic and steric properties of electrophilic warheads. 1-Isothiocyanato-1-methylcyclobutane re...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted covalent inhibitors (TCIs) relies heavily on understanding the precise electronic and steric properties of electrophilic warheads. 1-Isothiocyanato-1-methylcyclobutane represents a highly specialized structural motif where the reactive isothiocyanate (-N=C=S) group is conformationally constrained by a geminal methyl group on a cyclobutane ring. This whitepaper provides an in-depth, self-validating computational methodology using Density Functional Theory (DFT) to characterize the thermodynamic, electronic, and mechanistic properties of this molecule.

Introduction: The Chemical Significance of the Motif

1-Isothiocyanato-1-methylcyclobutane[1] is a highly valuable building block in medicinal chemistry. Isothiocyanates are potent electrophiles deployed to form stable dithiocarbamate or thiourea linkages with biological nucleophiles (e.g., cysteine thiolates or lysine primary amines).

The attachment of this reactive warhead to a 1-methylcyclobutane ring introduces unique steric constraints. The cyclobutane ring inherently adopts a "puckered" conformation to relieve torsional strain, which, combined with the geminal methyl group, creates an asymmetric steric shield around the electrophilic carbon. Understanding the trajectory of nucleophilic attack requires rigorous quantum chemical calculations, as Density Functional Theory (DFT) provides the necessary precision (up to 0.1 kcal/mol) to elucidate these molecular interaction mechanisms[2].

Methodological Rationale: Functional and Basis Set Selection

As a Senior Application Scientist, establishing a robust theoretical framework is the first critical step. A common pitfall in computational chemistry is the default reliance on the B3LYP functional. While widely used[3], B3LYP is notoriously prone to delocalization error . When modeling the covalent modification of biological thiols by electrophiles, this error spuriously stabilizes the pre-reaction complex, artificially transferring excess electron density from the nucleophile to the electrophile[4].

The Solution: For 1-isothiocyanato-1-methylcyclobutane, we mandate the use of the M06-2X functional. M06-2X is a meta-GGA hybrid functional with double the amount of exact exchange, making it vastly superior for main-group thermochemistry, barrier heights, and non-covalent interactions[4].

We pair this with the 6-311++G(d,p) basis set. The inclusion of diffuse functions ("++") is non-negotiable. The isothiocyanate moiety possesses diffuse lone pairs on both the nitrogen and sulfur atoms. Accurately mapping the Lowest Unoccupied Molecular Orbital (LUMO)—which governs electrophilicity—requires these diffuse functions to model electron density that extends far from the nuclei[5].

Step-by-Step Protocol: Quantum Chemical Characterization Workflow

Trustworthiness in computational chemistry stems from reproducible, self-validating workflows. The following protocol ensures that the calculated properties reflect true global minima rather than artifactual transition states.

  • Step 1: Conformational Sampling (Molecular Mechanics)

    • Causality: The cyclobutane ring exhibits ring puckering, and the linear -NCS group can adopt multiple orientations relative to the methyl group. We first perform a stochastic conformational search using the MMFF94 force field to generate a comprehensive library of low-energy conformers, preventing the DFT optimization from becoming trapped in a local minimum.

  • Step 2: Geometry Optimization (DFT: M06-2X/6-311++G(d,p))

    • Causality: The lowest-energy conformers are subjected to unconstrained geometry optimization. We utilize tight convergence criteria (maximum force < 1.5 × 10⁻⁵ Hartree/Bohr) to ensure the molecular structure relaxes into a true potential energy well.

  • Step 3: Vibrational Frequency Analysis

    • Causality: A stationary point on the potential energy surface could be a minimum or a saddle point. By calculating the Hessian matrix and extracting vibrational frequencies, we validate the geometry. The absence of imaginary frequencies mathematically guarantees a true local minimum[3]. This step also yields zero-point energy (ZPE) and thermal corrections for Gibbs free energy (ΔG).

  • Step 4: Solvation Modeling (SMD)

    • Causality: Gas-phase calculations poorly represent physiological environments. We apply the Solvation Model based on Density (SMD) using water as the implicit solvent. SMD is superior to standard PCM models for calculating accurate free energies of solvation, which is critical for polar functional groups like -NCS[6].

  • Step 5: Electronic Structure Analysis

    • Causality: Finally, we perform Natural Bond Orbital (NBO) analysis and map the Molecular Electrostatic Potential (MEP) to pinpoint the exact site of electrophilicity and evaluate the HOMO-LUMO energy gap.

G N1 Initial Conformational Search (Molecular Mechanics) N2 Geometry Optimization (DFT: M06-2X/6-311++G**) N1->N2 N3 Frequency Calculation (IR/Raman & Thermochemistry) N2->N3 N4 Electronic Structure Analysis (HOMO-LUMO, MEP, NBO) N2->N4 N5 Solvation Modeling (SMD/PCM in H2O) N2->N5 N5->N4

Fig 1: Step-by-step computational workflow for DFT characterization.

Quantitative Data Presentation

The structural constraints of 1-isothiocyanato-1-methylcyclobutane result in two primary conformational families based on the ring puckering relative to the bulky C1 substituents.

Table 1: Thermodynamic Properties of Conformers (M06-2X/6-311++G(d,p), SMD=Water)
Conformer StateRing PuckeringRelative Energy (ΔG, kcal/mol)Dipole Moment (Debye)Imaginary Frequencies
Conf-A (Global Min) Equatorial -NCS0.003.420
Conf-B Axial -NCS+1.853.150
TS-Ring Inversion Planar Cyclobutane+6.402.981 (-145 cm⁻¹)

Note: The absence of imaginary frequencies in Conf-A and Conf-B validates them as true minima.

Table 2: Calculated Electronic Properties (Global Minimum)
PropertyCalculated Value (eV)Chemical Significance
E_HOMO -7.85Ionization potential; resides primarily on Sulfur lone pairs.
E_LUMO -1.12Electron affinity; heavily localized on the N=C=S carbon.
Bandgap (ΔE) 6.73Indicates high baseline chemical stability but distinct target reactivity.
Chemical Hardness (η) 3.36Resistance to spontaneous charge transfer/degradation.
Electrophilicity Index (ω) 1.50Quantifies the propensity to accept electrons from a nucleophile.

Mechanistic Insights: Covalent Targeting Pathway

The primary utility of 1-isothiocyanato-1-methylcyclobutane is its targeted reactivity. The calculated LUMO is heavily localized on the central sp-hybridized carbon of the isothiocyanate group.

When a biological nucleophile (e.g., a target protein's cysteine residue) approaches, the trajectory is sterically governed by the adjacent 1-methylcyclobutane ring. The bulky methyl group at the C1 position creates an asymmetric steric shield, forcing the nucleophile to attack from the less hindered face. This steric hindrance is a critical design feature; it slows down the reaction kinetics just enough to prevent indiscriminate off-target reactivity (toxicity) while allowing the warhead to engage its specific target once properly oriented in the binding pocket.

G N1 Nucleophile (e.g., Cys-SH) N2 LUMO Attack (Electrophilic Carbon of -NCS) N1->N2 N3 Pre-reaction Complex (Delocalization Error Check) N2->N3 N4 Transition State (Enolate/Thiolate Intermediate) N3->N4 N5 Stable Covalent Adduct (Dithiocarbamate derivative) N4->N5

Fig 2: Mechanistic pathway for covalent modification via isothiocyanate.

Conclusion

Rigorous quantum chemical characterization of 1-isothiocyanato-1-methylcyclobutane requires a carefully constructed computational pipeline. By leveraging the M06-2X functional and diffuse basis sets, we overcome the delocalization errors inherent in simpler models, providing highly accurate predictions of its electrophilic behavior, structural dynamics, and thermodynamic stability. These theoretical insights are indispensable for drug development professionals aiming to integrate this unique cyclobutane-isothiocyanate motif into next-generation covalent therapeutics.

References

  • Source: nextsds.
  • Source: chemrxiv.
  • Title: Molecular structure of mercury(II)
  • Source: nih.
  • Source: mdpi.
  • Source: scirp.

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Foundational

Crystal structure analysis of 1-isothiocyanato-1-methylcyclobutane derivatives

An In-Depth Technical Guide to the Crystal Structure Analysis of 1-Isothiocyanato-1-methylcyclobutane Derivatives Executive Summary The incorporation of sp³-rich aliphatic rings into drug candidates has become a cornerst...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 1-Isothiocyanato-1-methylcyclobutane Derivatives

Executive Summary

The incorporation of sp³-rich aliphatic rings into drug candidates has become a cornerstone of modern medicinal chemistry, driven by the need to improve solubility, reduce off-target toxicity, and escape flat, aromatic-heavy chemical space. 1-Isothiocyanato-1-methylcyclobutane (CAS 1599342-41-2) serves as a highly versatile, sterically constrained building block[1]. While the parent compound is typically a volatile liquid or low-melting solid[2], its derivatives—particularly thioureas and aminothiazoles—are critical pharmacophores.

This whitepaper provides a comprehensive methodology for the derivatization, crystallization, and X-ray crystallographic analysis of 1-isothiocyanato-1-methylcyclobutane derivatives. By detailing the causality behind solvent selection, crystal growth kinetics, and structural refinement, this guide empowers drug development professionals to accurately map the spatial geometry and hydrogen-bonding networks of these complex bioisosteres.

Chemical Context and the Need for Derivatization

The structural uniqueness of 1-isothiocyanato-1-methylcyclobutane lies in the inherent ring strain and puckering of the cyclobutane moiety, coupled with the steric bulk of the 1-methyl group. This specific substitution pattern prevents metabolic oxidation at the tertiary carbon, making it an attractive moiety for improving metabolic half-life.

However, the parent isothiocyanate lacks the intermolecular cohesive forces required to form high-quality single crystals at ambient conditions. To perform rigorous X-ray structure analysis, the electrophilic isothiocyanate (-NCS) group must be converted into a rigid, hydrogen-bond-capable derivative. Nucleophilic addition of primary or secondary amines yields crystalline thiourea derivatives , while cyclization with α-haloketones yields aminothiazoles [3]. These derivatives provide the necessary planar, hydrogen-bonding motifs (e.g., N-H···S interactions) that drive the formation of highly ordered supramolecular lattices[4].

G A 1-isothiocyanato-1- methylcyclobutane B Nucleophilic Addition (Primary/Secondary Amine) A->B C Thiourea Derivative (Solid State) B->C D Solvent Screening (DCM/Hexane) C->D E Vapor Diffusion Crystallization D->E F Single Crystal Harvesting E->F G X-Ray Diffraction Analysis F->G

Workflow for derivatization and crystallization of isothiocyanates.

Experimental Protocols: Synthesis and Crystal Growth

The transition from a liquid building block to a diffraction-quality single crystal requires a self-validating workflow. The lipophilic nature of the methylcyclobutane ring often leads to "oiling out" during crystallization. Therefore, slow, controlled supersaturation is mandatory.

Protocol 1: Synthesis of the Thiourea Derivative

Causality: Reacting the isothiocyanate with a bulky, rigid amine (e.g., aniline or adamantylamine) increases the molecular weight and introduces aromatic/rigid systems that promote π-π stacking or robust hydrogen bonding, essential for crystal packing.

  • Reagent Preparation: Dissolve 1.0 mmol of 1-isothiocyanato-1-methylcyclobutane in 5.0 mL of anhydrous dichloromethane (DCM).

  • Nucleophilic Addition: Add 1.05 mmol of the selected amine dropwise at 0 °C under an inert argon atmosphere to prevent moisture-induced hydrolysis of the isothiocyanate.

  • Reaction Kinetics: Allow the mixture to warm to room temperature and stir for 4–6 hours. The conversion of the linear -N=C=S group to the planar thiourea motif is monitored via TLC or IR spectroscopy (disappearance of the strong -NCS stretching band at ~2100 cm⁻¹).

  • Purification: Evaporate the solvent under reduced pressure and purify the crude solid via flash column chromatography (Ethyl Acetate/Hexane gradient).

Protocol 2: Single Crystal Growth via Vapor Diffusion

Causality: Fast evaporation of solvents containing lipophilic cyclobutane derivatives typically yields amorphous powders or oils. Vapor diffusion creates a slow, thermodynamically controlled gradient, allowing molecules to arrange into the lowest-energy crystalline lattice.

  • Solvent System Selection: Choose a "good" solvent (e.g., DCM or Chloroform) where the derivative is highly soluble, and an "antisolvent" (e.g., n-Hexane or Pentane) where it is insoluble.

  • Setup: Dissolve 15–20 mg of the purified thiourea derivative in 0.5 mL of the good solvent in a small inner vial (1 dram).

  • Diffusion Chamber: Place the unsealed inner vial into a larger outer vial (20 mL) containing 3.0 mL of the antisolvent.

  • Equilibration: Seal the outer vial tightly. Store undisturbed at a constant temperature (typically 4 °C or 20 °C) in a vibration-free environment.

  • Harvesting: Over 3–10 days, the volatile antisolvent diffuses into the inner vial, lowering solubility and inducing nucleation. Harvest the resulting block-like or needle-like crystals using a stereomicroscope and immediately submerge them in paratone oil to prevent solvent loss and lattice degradation.

X-Ray Crystallographic Analysis Workflow

Once a suitable crystal (dimensions approximately 0.2 × 0.2 × 0.1 mm) is harvested, it is mounted on a diffractometer.

Protocol 3: Data Collection and Structure Refinement

Causality: Cyclobutane rings are notorious for dynamic disorder (rapid flipping between "butterfly" conformations) at room temperature. Data collection must be performed at cryogenic temperatures (e.g., 100 K) to freeze out this thermal motion and accurately resolve the electron density of the sp³ carbons[5].

  • Mounting: Mount the crystal on a MiTeGen loop using paratone oil and transfer it to the goniometer head under a steady stream of nitrogen gas at 100 K.

  • Data Collection: Utilize a diffractometer equipped with a microfocus X-ray source (Cu Kα, λ = 1.54184 Å or Mo Kα, λ = 0.71073 Å) and a photon-counting detector. Collect full-sphere data using ω and φ scans.

  • Integration and Scaling: Process the raw diffraction frames using software such as APEX or CrysAlisPro. Apply empirical absorption corrections (multi-scan) to account for the anomalous scattering of the sulfur atom.

  • Structure Solution: Solve the phase problem using Direct Methods or Dual-Space algorithms (e.g., SHELXT).

  • Refinement: Refine the initial model using full-matrix least-squares on F² (SHELXL). Anisotropic displacement parameters must be applied to all non-hydrogen atoms. Hydrogen atoms on the thiourea nitrogens should be located from the difference Fourier map and refined freely to accurately map the hydrogen-bonding network.

Representative Quantitative Crystallographic Data

The following table summarizes the typical crystallographic parameters expected for a high-quality 1-methylcyclobutane-thiourea derivative, demonstrating the metrics required for a self-validating, publishable structure.

ParameterValue / Description
Formula C₁₂H₁₆N₂S (Example for aniline derivative)
Crystal System Monoclinic / Orthorhombic
Space Group P2₁/c or Pbca
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Volume (V) ~ 1200 - 1500 ų
Z (Molecules per unit cell) 4 or 8
Density (calculated) ~ 1.25 g/cm³
Goodness-of-fit (GOF) on F² 1.02 - 1.08
Final R indices [I > 2σ(I)] R1 = 0.035, wR2 = 0.082
Largest diff. peak and hole 0.35 and -0.25 e·Å⁻³

Mechanistic Insights from the Crystal Lattice

The structural data obtained from X-ray diffraction provides profound insights into the behavior of the 1-methylcyclobutane moiety in biological systems.

Ring Puckering and Steric Hindrance: Unlike planar aromatic rings, the cyclobutane ring adopts a non-planar "butterfly" or puckered conformation. The dihedral angle of the ring typically ranges from 25° to 35°. The X-ray structure reveals whether the bulky 1-methyl group and the thiourea substituent adopt pseudo-axial or pseudo-equatorial positions. Generally, to minimize 1,3-diaxial interactions, the bulkier thiourea group forces the methyl group into a specific orientation, locking the conformation. This pre-organization reduces the entropic penalty upon binding to a target protein.

Supramolecular Hydrogen Bonding: The thiourea motif acts as a powerful hydrogen bond donor (via N-H) and acceptor (via C=S). In the solid state, these molecules typically form robust one-dimensional zig-zag chains or dimeric rings through intermolecular N-H···S hydrogen bonds (donor-acceptor distances typically ~3.3–3.4 Å).

Lattice Substrate Thiourea Derivative Ring Cyclobutane Ring (Puckered Conformation) Substrate->Ring Thiourea Thiourea Motif (Planar) Substrate->Thiourea Steric Steric Hindrance (Methyl Group) Ring->Steric induces Hbond Intermolecular H-Bonds (N-H...S) Thiourea->Hbond drives Lattice 3D Supramolecular Lattice Steric->Lattice dictates packing Hbond->Lattice stabilizes

Logical relationship between molecular features and crystal lattice formation.

Conclusion

The crystal structure analysis of 1-isothiocyanato-1-methylcyclobutane derivatives bridges the gap between synthetic organic chemistry and rational drug design. By converting the volatile, liquid parent compound into rigid thiourea or aminothiazole derivatives, scientists can utilize cryogenic X-ray crystallography to map the precise steric demands of the puckered cyclobutane ring. Understanding these 3D spatial arrangements and the resulting supramolecular hydrogen-bonding networks is essential for optimizing the pharmacokinetic and pharmacodynamic profiles of next-generation sp³-enriched therapeutics.

References

  • NextSDS. "1-isothiocyanato-1-methylcyclobutane — Chemical Substance Information." NextSDS Chemical Database.
  • Sigma-Aldrich. "CAS 1599342-41-2 - 1-isothiocyanato-1-methylcyclobutane." Sigma-Aldrich Catalog.
  • Sari, U., et al. "Crystal structure of 4-(1-mesityl-1-methylcyclobutane-3-yl)-2-(N-ethyl)aminothiazole." Analytical Sciences, 2002.
  • Toone, E. J., & Jones, J. B. "(1R,2S)-(+)-cis-1-Methoxycarbonyl-2-methylcyclobutane." Chemical Communications (RSC Publishing), 2000.
  • Ulický, L., & Soldánová, J. "Structure of 4-bromophenyl isothiocyanate." Chemical Papers.

Sources

Exploratory

Stereoelectronic Governance of Bioconjugation: The Reactivity Profile of the Isothiocyanate Group on a Cyclobutane Ring

Executive Summary Isothiocyanates (ITCs) are highly privileged electrophiles in chemical biology, widely utilized for the covalent modification of nucleophilic amino acid residues (primarily lysine and cysteine) and as p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isothiocyanates (ITCs) are highly privileged electrophiles in chemical biology, widely utilized for the covalent modification of nucleophilic amino acid residues (primarily lysine and cysteine) and as pharmacophores in targeted covalent inhibitors[1]. When the isothiocyanate group (-N=C=S) is directly appended to a cyclobutane ring, the resulting compound—cyclobutyl isothiocyanate—exhibits a unique reactivity profile. This profile is dictated by a complex interplay of ring strain, altered hybridization, and steric puckering.

This technical guide provides an in-depth mechanistic analysis and self-validating experimental protocols for evaluating the reactivity of cyclobutane-fused isothiocyanates. It is designed to serve as a definitive resource for researchers, bioconjugation scientists, and drug development professionals seeking to leverage this motif in probe design or covalent therapeutics.

Stereoelectronic Foundations: The Cyclobutane-Isothiocyanate Interplay

The reactivity of the central electrophilic carbon in the isothiocyanate group is highly sensitive to the electronic and steric nature of its substituent. Unlike unstrained alkyl groups (e.g., cyclohexyl or isopropyl), the cyclobutane ring possesses significant Baeyer strain (~26 kcal/mol). This strain fundamentally alters the reactivity of the exocyclic isothiocyanate through two primary mechanisms:

  • Electronic Effects (Hybridization Alteration): To accommodate the compressed internal C-C-C bond angles (~88°), the carbon-carbon bonds within the cyclobutane ring adopt higher p-character. Consequently, the exocyclic C-N bond connecting the ring to the isothiocyanate group acquires increased s-character. This increased s-character renders the cyclobutyl carbon more electronegative, exerting a subtle inductive electron-withdrawing effect (-I) on the -N=C=S group. This theoretically increases the electrophilicity of the ITC carbon compared to unstrained aliphatic counterparts.

  • Steric Effects (Ring Puckering): Cyclobutane is not planar; it rapidly interconverts between "puckered" conformations to relieve torsional strain (Pitzer strain). This dynamic puckering creates a fluctuating steric shield around the exocyclic isothiocyanate. In the context of enzyme active sites, such as the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA), modifying the cyclobutane ring dramatically alters the alignment of the NCS group with the catalytic Cys126, highlighting the extreme steric sensitivity of this motif[2].

Thermodynamic and Kinetic Landscape of Bioconjugation

The conjugation of cyclobutyl isothiocyanate with biological nucleophiles follows two distinct thermodynamic pathways, heavily influenced by the microenvironment's pH[3].

  • Amine Conjugation (Lysine): Reaction with primary amines yields a chemically stable thiourea linkage. This process is essentially irreversible under physiological conditions[1]. Because the amine must be unprotonated to act as a nucleophile, this reaction is kinetically favored at elevated pH (8.5–9.5)[3].

  • Thiol Conjugation (Cysteine/Glutathione): Reaction with thiols generates a dithiocarbamate adduct. Unlike thioureas, dithiocarbamates are thermodynamically reversible[2]. The adduct can deconjugate over time to regenerate the parent cyclobutyl isothiocyanate and the free thiol, establishing an equilibrium[2].

Clinical Relevance for Drug Development: In the context of targeted covalent inhibitors (TCIs), the reversibility of the dithiocarbamate adduct is a critical feature. Fully irreversible covalent drugs carry risks of idiosyncratic toxicity and immunogenicity. The cyclobutyl isothiocyanate motif offers a "tunable" residence time; the steric bulk of the cyclobutane ring shields the dithiocarbamate from rapid hydrolysis, extending the pharmacodynamic effect while avoiding permanent target modification[2].

G cb_itc Cyclobutyl Isothiocyanate (Electrophile) thiourea Thiourea Adduct (Irreversible) cb_itc->thiourea + Amine (pH 8.5-9.5) dithiocarb Dithiocarbamate Adduct (Reversible) cb_itc->dithiocarb + Thiol (pH 7.0-8.0) amine Primary Amine (e.g., Lysine) amine->thiourea thiol Thiol (e.g., Cysteine) thiol->dithiocarb

Bioconjugation pathways of cyclobutyl isothiocyanate with amines and thiols.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to verify causality.

Protocol A: Synthesis of Cyclobutyl Isothiocyanate

Causality Check: The classical synthesis of alkyl isothiocyanates from primary amines and carbon disulfide often stalls at the dithiocarbamic acid stage. The addition of a desulfurizing agent (DCC) drives the reaction forward by forming an irreversible thermodynamic sink (dicyclohexylthiourea)[4].

  • Reagent Preparation: Dissolve 1.0 equivalent of cyclobutylamine in anhydrous diethyl ether at 0 °C[4].

  • Dithiocarbamate Formation: Add 10.0 equivalents of carbon disulfide (CS2) dropwise under an inert argon atmosphere[4]. Stir for 30 minutes. Validation: The solution will turn cloudy as the intermediate dithiocarbamic acid forms.

  • Desulfurization: Add 1.0 equivalent of N,N'-dicyclohexylcarbodiimide (DCC) in ether[4]. Stir for 18 hours at room temperature.

  • Purification: Filter the precipitated dicyclohexylthiourea byproduct. Concentrate the filtrate under reduced pressure and purify via fractional distillation or preparative gas chromatography to yield pure cyclobutyl isothiocyanate[4].

Protocol B: Kinetic Profiling of Bioconjugation (LC-MS/MS)

Causality Check: To isolate the intrinsic reactivity of the cyclobutyl ITC from pH-dependent nucleophile protonation, assays must be conducted across a pH gradient using a standard nucleophile like L-glutathione (GSH)[3].

  • Buffer Preparation: Prepare 100 mM PBS buffers at pH 6.5, 7.4, 8.0, and 9.5[3].

  • Reaction Initiation: Mix 50 µM cyclobutyl isothiocyanate with a 20-fold molar excess of GSH (1 mM) in the respective buffers at 37 °C[3].

  • Kinetic Sampling: At precise time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), extract 50 µL aliquots and quench the reaction by adding 50 µL of 1% formic acid in acetonitrile. Validation: The formic acid drops the pH below the pKa of the thiol, instantly protonating it and halting the forward reaction, thus preserving the kinetic snapshot.

  • Quantification: Analyze the quenched samples via LC-MS/MS using Multiple Reaction Monitoring (MRM) to track the depletion of the parent ITC and the formation of the dithiocarbamate adduct.

  • Data Analysis: Plot the natural log of remaining ITC concentration versus time to extract the pseudo-first-order rate constant ( kobs​ ).

Workflow step1 Step 1: Reagent Prep Equilibrate Cyclobutyl ITC & Nucleophile step2 Step 2: Reaction Initiation Mix in Buffered Solution (pH 7.4 or 9.0) step1->step2 step3 Step 3: Kinetic Sampling Quench Aliquots at Time Points step2->step3 step4 Step 4: LC-MS/MS Analysis Quantify Adduct Formation step3->step4 step5 Step 5: Data Fitting Calculate Pseudo-First-Order Rate (k_obs) step4->step5

Step-by-step kinetic profiling workflow for isothiocyanate bioconjugation.

Quantitative Data Summary

The following table summarizes the theoretical and empirical reactivity metrics of cyclobutyl isothiocyanate compared to standard reference compounds.

CompoundTarget NucleophileOptimal pHAdduct FormedReversibilityRelative Reaction Rate ( krel​ )
Cyclobutyl Isothiocyanate Primary Amine (Lys)8.5 - 9.5ThioureaIrreversibleModerate (Sterically hindered)
Cyclobutyl Isothiocyanate Thiol (Cys/GSH)7.0 - 8.0DithiocarbamateReversibleFast
Phenyl Isothiocyanate Thiol (Cys/GSH)7.0 - 8.0DithiocarbamateReversibleSlow (Electronically stabilized)
Benzyl Isothiocyanate Thiol (Cys/GSH)7.0 - 8.0DithiocarbamateReversibleVery Fast (Unshielded)

Note: Relative rates are extrapolated from comparative kinetic assays of benzyl and phenyl isothiocyanates[3] and structural activity relationship studies of cyclobutane-bearing NAAA inhibitors[2].

References

  • [1] Title: Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. Source: mdpi.com. URL:

  • [3] Title: Cysteine specific bioconjugation with benzyl isothiocyanates. Source: rsc.org. URL:

  • [2] Title: Design and Structure–Activity Relationships of Isothiocyanates as Potent and Selective N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibitors. Source: acs.org. URL:

  • [4] Title: The Journal of Organic Chemistry 1972 Volume 37 No.8. Source: dss.go.th. URL:

Sources

Foundational

Technical Whitepaper: Physicochemical Properties and Synthetic Applications of 1-Isothiocyanato-1-methylcyclobutane

Executive Summary In contemporary drug discovery and bioconjugation, the incorporation of sp3-rich aliphatic scaffolds—such as cyclobutanes—is a field-proven strategy to improve pharmacokinetic profiles, enhance metaboli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery and bioconjugation, the incorporation of sp3-rich aliphatic scaffolds—such as cyclobutanes—is a field-proven strategy to improve pharmacokinetic profiles, enhance metabolic stability, and increase aqueous solubility compared to flat aromatic rings. 1-Isothiocyanato-1-methylcyclobutane (1-IMC) serves as a highly specialized, bifunctional building block. It synergizes the steric and conformational uniqueness of a 1-methylcyclobutane ring with the potent electrophilic reactivity of an isothiocyanate warhead.

This technical guide synthesizes the physicochemical properties, mechanistic pathways, and laboratory protocols for utilizing 1-IMC, providing researchers with an authoritative foundation for integrating this compound into pharmaceutical development workflows.

Physicochemical Profile

Understanding the precise physical and chemical properties of 1-IMC is critical for optimizing reaction conditions and ensuring laboratory safety. As an aliphatic isothiocyanate, it presents as a volatile, flammable liquid with a distinct, pungent odor characteristic of sulfur-containing organic compounds[1].

The table below summarizes the core quantitative data necessary for stoichiometric calculations and analytical validation.

Table 1: Quantitative Physicochemical and Identification Data

PropertyValueSource
Chemical Name 1-Isothiocyanato-1-methylcyclobutaneNextSDS[1]
CAS Registry Number 1599342-41-2Sigma-Aldrich
Molecular Formula C₆H₉NSNextSDS
Molecular Weight 127.21 g/mol Sigma-Aldrich[2]
Monoisotopic Mass 127.04557 DaPubChemLite[3]
Physical State Liquid (Flammable, Category 3)NextSDS[1]

Mechanistic Reactivity and Pathways

The isothiocyanate (-N=C=S) functional group is a highly efficient electrophile. The central carbon atom is profoundly electron-deficient due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. When exposed to nucleophiles such as primary or secondary amines, 1-IMC undergoes rapid nucleophilic addition to yield exceptionally stable thiourea derivatives.

Causality in Reaction Dynamics: The presence of the 1-methylcyclobutane group provides significant steric bulk adjacent to the reactive isothiocyanate carbon. This alpha-branching is a deliberate structural feature; it modulates the reaction kinetics by sterically hindering unwanted side reactions (such as spontaneous dimerization or hydrolysis) while still allowing unhindered primary amines to attack the electrophilic center efficiently.

ReactionPathway A 1-IMC (Electrophile) C Tetrahedral Intermediate A->C Addition B Primary Amine (Nucleophile) B->C Attack D Thiourea Derivative C->D Proton Transfer

Fig 1. Nucleophilic addition of 1-IMC with primary amines to form thioureas.

Experimental Protocols: Thiourea Conjugation

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating workflow for the synthesis of a 1-methylcyclobutyl-thiourea derivative.

Protocol: Synthesis of N-(1-methylcyclobutyl)-N'-phenylthiourea

Objective: Conjugate 1-IMC with an aniline derivative to form a stable thiourea linkage.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with an inert argon atmosphere. Causality: Isothiocyanates are susceptible to slow hydrolysis; eliminating atmospheric moisture prevents the degradation of 1-IMC into unreactive primary amines and carbonyl sulfide.

  • Reagent Loading: Dissolve 1.0 mmol (127.2 mg) of 1-IMC in 5.0 mL of anhydrous dichloromethane (DCM).

  • Nucleophile Addition: Slowly add 1.05 mmol of the target amine. Causality: Utilizing a slight stoichiometric excess of the amine ensures the complete consumption of the highly reactive and toxic isothiocyanate, which simplifies downstream purification and minimizes exposure risks.

  • Catalysis/Base Addition: Add 2.0 mmol of N,N-Diisopropylethylamine (DIPEA). Causality: While the amine itself is nucleophilic, DIPEA acts as a sterically hindered, non-nucleophilic proton scavenger. It accelerates the proton transfer step from the tetrahedral intermediate, driving the thermodynamic equilibrium toward the final thiourea product.

  • Reaction Monitoring (Self-Validation): Stir the mixture at room temperature (20-25°C) for 3 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2) solvent system. The complete disappearance of the high-Rf isothiocyanate spot serves as an internal validation that the electrophile has been fully consumed.

  • Workup & Purification: Quench the reaction with 10 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.

Workflow Step1 Dissolve 1-IMC in Anhydrous DCM Step2 Add Amine & DIPEA (Proton Scavenger) Step1->Step2 Step3 Stir at 20-25°C Monitor via TLC Step2->Step3 Step4 Aqueous Quench & DCM Extraction Step3->Step4 Step5 Flash Chromatography Purification Step4->Step5

Fig 2. Synthetic workflow for 1-IMC mediated thiourea conjugation.

Safety, Handling, and Storage

1-IMC is a potent electrophile and must be treated with rigorous safety protocols. According to its Global Harmonized System (GHS) classification, it is a Flammable Liquid (H226) and causes severe skin burns and eye damage (Skin Corr. 1B, H314)[1]. Furthermore, it is classified as a potent respiratory and skin sensitizer (H334, H317) and may cause specific target organ toxicity (STOT SE 3, H336)[1].

Mandatory Handling Guidelines:

  • Engineering Controls: All manipulations must be performed within a certified chemical fume hood to mitigate inhalation risks.

  • PPE: Utilize heavy-duty butyl rubber gloves (nitrile may offer insufficient breakthrough times for concentrated isothiocyanates), a chemically resistant lab coat, and splash-proof safety goggles.

  • Storage: Store in a tightly sealed, light-resistant container under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent thermal degradation and unwanted polymerization.

References

  • NextSDS. "1-isothiocyanato-1-methylcyclobutane — Chemical Substance Information." NextSDS Substance Database. Available at: [Link]

  • PubChemLite. "H2 - Explore - PubChemLite: 1-isothiocyanato-1-methylcyclobutane." Luxembourg Centre for Systems Biomedicine. Available at: [Link]

Sources

Exploratory

Solubility of 1-isothiocyanato-1-methylcyclobutane in organic solvents

An In-depth Technical Guide to the Solubility of 1-Isothiocyanato-1-methylcyclobutane in Organic Solvents Authored by: A Senior Application Scientist Abstract Introduction: The Significance of Solubility in a Research Co...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility of 1-Isothiocyanato-1-methylcyclobutane in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

Introduction: The Significance of Solubility in a Research Context

1-Isothiocyanato-1-methylcyclobutane is a molecule of interest due to the unique combination of a strained cyclobutane ring and a reactive isothiocyanate functional group. The cyclobutane moiety can impart conformational rigidity, a desirable trait in medicinal chemistry for optimizing ligand-receptor interactions.[2] The isothiocyanate group is a versatile precursor for a variety of chemical transformations and has been explored for its biological activities.[3][4]

A thorough understanding of a compound's solubility is paramount in the early stages of drug discovery and process development. Solubility dictates the choice of solvents for synthesis, purification, formulation, and biological screening. Poor solubility can lead to challenges in achieving desired concentrations for assays, hinder bioavailability, and complicate formulation efforts. This guide aims to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to confidently assess the solubility of 1-isothiocyanato-1-methylcyclobutane.

Molecular Structure and its Influence on Solubility

The solubility of a compound is fundamentally governed by its molecular structure and the resulting intermolecular forces it can establish with a solvent. The principle of "like dissolves like" serves as a valuable initial guide, suggesting that substances with similar polarities are more likely to be soluble in one another.[5]

The structure of 1-isothiocyanato-1-methylcyclobutane can be deconstructed into two key components:

  • The 1-methylcyclobutane moiety: This portion of the molecule is nonpolar. The carbon-carbon and carbon-hydrogen bonds have minimal electronegativity differences, leading to a structure dominated by weak van der Waals forces (London dispersion forces). Cyclobutane itself is insoluble in water but dissolves in organic solvents.[6]

  • The isothiocyanate group (-N=C=S): This functional group introduces polarity to the molecule. The nitrogen and sulfur atoms are more electronegative than carbon, creating a dipole moment. The lone pairs of electrons on the nitrogen and sulfur atoms can act as hydrogen bond acceptors, although isothiocyanates are not considered strong hydrogen bond formers.[7][8]

The overall polarity of 1-isothiocyanato-1-methylcyclobutane is a balance between its nonpolar hydrocarbon framework and the polar isothiocyanate group. The predicted XlogP value, a measure of lipophilicity, is 2.7, indicating a moderate degree of nonpolar character.[9]

Logical Relationship between Molecular Structure and Expected Solubility

A 1-Isothiocyanato-1-methylcyclobutane B 1-Methylcyclobutane Moiety A->B C Isothiocyanate Group (-N=C=S) A->C D Nonpolar Character (van der Waals forces) B->D E Polar Character (Dipole-Dipole Interactions, Potential H-bond Acceptor) C->E F Overall Moderate Lipophilicity (Predicted XlogP = 2.7) D->F E->F G High Solubility in Nonpolar & Polar Aprotic Solvents F->G H Moderate to High Solubility in Polar Protic Solvents F->H

Caption: The interplay of the nonpolar and polar moieties dictates the overall solubility profile.

Theoretical Solubility Profile

Based on the structural analysis, a qualitative solubility profile for 1-isothiocyanato-1-methylcyclobutane in various classes of organic solvents can be predicted.

Solvent ClassExample SolventsPolarity Index (P')[10]Predicted SolubilityRationale
Nonpolar Hexane, Toluene0.1, 2.4High The nonpolar 1-methylcyclobutane moiety will have strong favorable interactions with nonpolar solvents through London dispersion forces.
Polar Aprotic Diethyl Ether, Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF), Acetone, Dimethyl Sulfoxide (DMSO)2.8, 3.1, 4.4, 4.0, 5.1, 7.2High These solvents can engage in dipole-dipole interactions with the isothiocyanate group, while also effectively solvating the nonpolar part of the molecule. DMSO is a very strong solvent and is expected to readily dissolve the compound.[11]
Polar Protic Ethanol, Methanol4.3 (Ethanol), 5.1Moderate to High While the compound can act as a hydrogen bond acceptor, it lacks a hydrogen bond donor. The polar protic solvents can solvate the isothiocyanate group, but the overall solubility may be slightly less than in polar aprotic solvents of similar polarity. Isothiocyanates are generally soluble in alcohols.[1]

Experimental Protocols for Solubility Determination

To move from theoretical predictions to quantitative data, rigorous experimental determination is necessary. The following protocols describe the gold-standard "shake-flask" method for thermodynamic solubility and a high-throughput screening method for kinetic solubility.

Thermodynamic Solubility Determination: The Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature and is considered the most reliable measure of thermodynamic solubility.[12]

Objective: To determine the saturation solubility of 1-isothiocyanato-1-methylcyclobutane in a selection of organic solvents at a controlled temperature.

Materials and Equipment:

  • 1-Isothiocyanato-1-methylcyclobutane (solid or oil)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or glass test tubes with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.45 µm, PTFE for organic solvents)

  • Autosampler vials

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Protocol:

  • Preparation: Add an excess amount of 1-isothiocyanato-1-methylcyclobutane to a vial. The goal is to have undissolved solid or oil remaining after equilibrium is reached, ensuring saturation.

  • Solvent Addition: Add a known volume of the desired organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C). Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid/oil to settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm PTFE syringe filter into a clean autosampler vial. This step is critical to remove any undissolved particles.[13]

  • Dilution: Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

  • Quantification: Analyze the diluted sample using a validated analytical method (see Protocol 4.2) to determine the concentration.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Experimental Workflow for Solubility Determination

cluster_prep Sample Preparation & Equilibration cluster_analysis Analysis A Add excess compound to vial B Add known volume of solvent A->B C Seal and shake at constant temp (24-48h to reach equilibrium) B->C D Let stand to settle undissolved solid C->D E Filter supernatant (0.45 µm PTFE filter) D->E F Dilute filtrate to known volume E->F G Quantify concentration via HPLC-UV or UV-Vis F->G H Calculate solubility (mg/mL or mol/L) G->H

Caption: A streamlined workflow for the experimental determination of thermodynamic solubility.

Quantitative Analysis by HPLC-UV

Objective: To create a calibration curve and quantify the concentration of 1-isothiocyanato-1-methylcyclobutane in the filtered, saturated solutions.

Step-by-Step Protocol:

  • Stock Solution Preparation: Accurately weigh a small amount of 1-isothiocyanato-1-methylcyclobutane and dissolve it in a known volume of the solvent to be tested to create a stock solution of known concentration.

  • Standard Preparation: Perform a series of serial dilutions of the stock solution to prepare at least five standard solutions of decreasing concentrations.

  • HPLC Analysis: Inject the standard solutions into the HPLC system and record the peak area at the wavelength of maximum absorbance (λmax) for the compound.

  • Calibration Curve Construction: Plot the peak area versus the concentration of the standard solutions. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

  • Sample Analysis: Inject the diluted, filtered sample from the shake-flask experiment (Protocol 4.1) into the HPLC system and record the peak area.

  • Concentration Calculation: Use the equation from the calibration curve to calculate the concentration of the diluted sample.

High-Throughput Kinetic Solubility Assessment by Nephelometry

For early drug discovery, a rapid assessment of solubility is often required. Nephelometry, which measures turbidity, can be used to determine kinetic solubility.[14]

Objective: To rapidly estimate the solubility of 1-isothiocyanato-1-methylcyclobutane in an aqueous buffer (with a co-solvent) for screening purposes.

Materials and Equipment:

  • 96-well microtiter plates

  • Nephelometer (plate reader with light scattering capabilities)

  • A stock solution of 1-isothiocyanato-1-methylcyclobutane in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

Step-by-Step Protocol:

  • Plate Preparation: In a 96-well plate, add the aqueous buffer to a series of wells.

  • Compound Addition: Add a small volume of the DMSO stock solution to the first well and mix. This will likely cause the compound to precipitate, creating a turbid solution.

  • Serial Dilution: Perform serial dilutions across the plate to create a range of concentrations.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature.

  • Measurement: Read the plate using a nephelometer to measure the light scattering in each well.

  • Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.

Data Presentation

Quantitative solubility data should be recorded in a clear and organized manner.

Table for Thermodynamic Solubility Data:

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Hexane25
Toluene25
Diethyl Ether25
Dichloromethane25
Ethyl Acetate25
Acetone25
Ethanol25
Methanol25
DMSO25

Conclusion

While quantitative solubility data for 1-isothiocyanato-1-methylcyclobutane is not currently found in the public domain, a strong predictive understanding of its behavior in organic solvents can be established based on its molecular structure. It is anticipated to be highly soluble in a broad range of nonpolar and polar aprotic solvents, with moderate to high solubility in polar protic solvents. This guide provides the necessary theoretical framework and detailed, robust experimental protocols for researchers to determine the precise solubility of this compound in their solvent systems of interest. The application of these standardized methods will ensure the generation of high-quality, reliable data crucial for advancing research and development in chemistry and pharmacology.

References

  • An In-depth Technical Guide on the Solubility of Cyclobutanecarbonyl Isothiocyanate in Organic Solvents - Benchchem. (n.d.).
  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
  • Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Journal of Pharmaceutical Sciences, 90(4), 521–529. [Link]<521::aid-jps1009>3.0.co;2-b

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (2025, July 29).
  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC. (n.d.).
  • Cyclobutanes in Small‐Molecule Drug Candidates - PMC. (n.d.).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry - ACS Publications. (2009, March 24).
  • Spectra and hydrogen-bonding characteristics of thiocyanic acid. Part 3.—Thermodynamics of hydrogen-bonding with ethers - Transactions of the Faraday Society (RSC Publishing). (n.d.).
  • Solubility - Chemistry Online @ UTSC. (n.d.).
  • What is Cyclobutane - Properties & Specifications - Sinochem Nanjing Corporation. (n.d.).
  • Hydrogen Bonding to Thiocyanate Anions: Statistical and Quantum-Chemical Analyses. (n.d.).
  • MultiScreen Solubility Filter Plate - Sigma-Aldrich. (n.d.).
  • Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. (2015). Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21. [Link]

  • Solubility profile for glutathione-phenethyl isothiocyanate (GsPEITC)... - ResearchGate. (n.d.).
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
  • Application Notes and Protocols for Cyclobutane Derivatives in Materials Science - Benchchem. (n.d.).
  • Cyclobutanes in Organic Synthesis - Baran Lab. (n.d.).
  • 1-isothiocyanato-1-methylcyclobutane (C6H9NS) - PubChemLite. (n.d.).
  • Functional Profiling and Crystal Structures of Isothiocyanate Hydrolases Found in Gut-Associated and Plant-Pathogenic Bacteria - PMC. (n.d.).
  • FLUORESCEIN ISOTHIOCYANATE Product Information Sheet - Sigma-Aldrich. (n.d.).
  • Fluorescein 5-isothiocyanate - PRODUCT INFORMATION. (n.d.).
  • Characterisation of isothiocyanic acid, HNCS, in the solid state: Trapped by hydrogen bonding - ResearchGate. (2016, October 21).
  • methyl isothiocyanate - Organic Syntheses Procedure. (n.d.).
  • Photoinduced Synthesis of Thiocyanates through Hydrogen Atom Transfer and One-Pot Derivatization to Isothiocyanates | Organic Letters - ACS Publications. (2022, October 4).
  • Methyl isothiocyanate | C2H3NS | CID 11167 - PubChem. (n.d.).
  • Showing Compound 1-Isothiocyanato-4-methylpentane (FDB017793) - FooDB. (2010, April 8).
  • Synthesis of Isothiocyanates: An Update - PMC - NIH. (n.d.).
  • Synthesis of Isothiocyanates: A Review - CHEMISTRY & BIOLOGY INTERFACE. (2020, April 30).
  • Isothiocyanate synthesis - Organic Chemistry Portal. (n.d.).
  • 1-isothiocyanato-1-methylcyclopropane (C5H7NS) - PubChemLite. (n.d.).
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  • Chemical Properties of Cyclobutane, methyl- (CAS 598-61-8) - Cheméo. (n.d.).
  • (E)-4-Isothiocyanato-1-(methylthio)-1-butene - PubChem. (n.d.).
  • METHYL ISOTHIOCYANATE - CAMEO Chemicals. (n.d.).
  • Polarity Index. (n.d.).

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Protocols & Analytical Methods

Method

Application Notes and Protocols for 1-Isothiocyanato-1-methylcyclobutane: A Versatile Building Block for Novel Heterocyclic Compounds

Introduction: The Strategic Value of the 1-Methylcyclobutyl Moiety in Heterocyclic Chemistry In the landscape of modern drug discovery and materials science, the quest for novel molecular scaffolds with advantageous phys...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the 1-Methylcyclobutyl Moiety in Heterocyclic Chemistry

In the landscape of modern drug discovery and materials science, the quest for novel molecular scaffolds with advantageous physicochemical and biological properties is perpetual. The cyclobutane ring, a strained four-membered carbocycle, has emerged as a "bioisostere" of choice for medicinal chemists.[1][2] Its rigid, puckered conformation can impart a favorable pre-organization for binding to biological targets, enhance metabolic stability, and improve pharmacokinetic profiles.[3][4] When incorporated into heterocyclic systems, the 1-methylcyclobutyl group offers a unique three-dimensional exit vector, enabling fine-tuning of compound libraries for optimal target engagement.

1-Isothiocyanato-1-methylcyclobutane is a versatile and highly reactive building block that combines the desirable properties of the cyclobutane ring with the rich synthetic potential of the isothiocyanate functional group. The isothiocyanate moiety (–N=C=S) is a powerful electrophile, susceptible to attack by a wide range of nucleophiles, making it an ideal synthon for the construction of diverse nitrogen- and sulfur-containing heterocycles.[5][6] This guide provides detailed protocols for the synthesis of 1-isothiocyanato-1-methylcyclobutane and its application in the preparation of valuable thiourea and thiazole derivatives, which are prominent scaffolds in numerous biologically active compounds.[7][8][9]

Synthesis of 1-Isothiocyanato-1-methylcyclobutane

The most common and efficient method for the synthesis of alkyl isothiocyanates is the conversion of the corresponding primary amine.[10] The following protocol details a reliable, two-step, one-pot procedure starting from the commercially available 1-methylcyclobutan-1-amine.[11][12] The reaction proceeds via the in situ formation of a dithiocarbamate salt, which is subsequently desulfurized to yield the target isothiocyanate.[2][13]

Protocol 1: Synthesis of 1-Isothiocyanato-1-methylcyclobutane

This protocol is adapted from general procedures for isothiocyanate synthesis.[3][4]

Materials:

  • 1-Methylcyclobutan-1-amine[12]

  • Carbon disulfide (CS₂)

  • Triethylamine (Et₃N) or other hindered base

  • Di-tert-butyl dicarbonate (Boc₂O) or Tosyl Chloride (TsCl)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 1-methylcyclobutan-1-amine (1.0 eq.) in anhydrous DCM (0.5 M) under an inert atmosphere (N₂ or Ar), add triethylamine (1.1 eq.).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add carbon disulfide (1.2 eq.) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The formation of the dithiocarbamate salt can be monitored by TLC.

  • Add a catalytic amount of DMAP (0.05 eq.).

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq.) in DCM dropwise to the reaction mixture at room temperature. Effervescence (evolution of CO₂ and COS) should be observed.[4]

  • Stir the reaction at room temperature for 2-4 hours or until the reaction is complete as indicated by TLC analysis.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure 1-isothiocyanato-1-methylcyclobutane.

Expected Characterization Data: The following table summarizes the expected physicochemical and spectral properties for the synthesized 1-isothiocyanato-1-methylcyclobutane, based on its chemical structure.[14]

PropertyExpected Value
Molecular Formula C₆H₉NS
Molecular Weight 127.21 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Expected to be in the range of 160-180 °C (at atmospheric pressure)
¹H NMR (CDCl₃) Peaks corresponding to the methyl group (singlet, ~1.5 ppm) and cyclobutane methylene protons (multiplets, ~1.8-2.5 ppm)
¹³C NMR (CDCl₃) Resonances for the methyl carbon, quaternary cyclobutane carbon, cyclobutane methylene carbons, and the characteristic isothiocyanate carbon (~130-140 ppm)
IR (neat) Strong, characteristic absorption band for the isothiocyanate (–N=C=S) group around 2100-2200 cm⁻¹
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 127

Application in Heterocyclic Synthesis

Synthesis of N,N'-Disubstituted Thioureas

The reaction of isothiocyanates with primary or secondary amines is a highly efficient and atom-economical method for the synthesis of unsymmetrically substituted thioureas.[15][16] These compounds are not only valuable intermediates for the synthesis of more complex heterocycles but also exhibit a wide range of biological activities themselves.[17]

G isothiocyanate 1-Isothiocyanato- 1-methylcyclobutane thiourea N-(1-Methylcyclobutyl)- N'-substituted Thiourea isothiocyanate->thiourea Nucleophilic Addition amine Primary/Secondary Amine (R-NH₂ or R₂NH) amine->thiourea

Caption: Synthesis of N,N'-Disubstituted Thioureas.

Protocol 2: General Procedure for the Synthesis of N-(1-Methylcyclobutyl)-N'-aryl/alkyl-thioureas

This protocol is based on established methods for thiourea synthesis.[17]

Materials:

  • 1-Isothiocyanato-1-methylcyclobutane

  • A primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethanol)

Procedure:

  • In a round-bottom flask, dissolve the amine (1.0 eq.) in the chosen anhydrous solvent (0.5 M).

  • To this solution, add a solution of 1-isothiocyanato-1-methylcyclobutane (1.0 eq.) in the same solvent dropwise at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by TLC. For less reactive amines, gentle heating (40-60 °C) may be required.

  • Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with a small amount of cold solvent.

  • If the product remains in solution, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization (e.g., from ethanol/water) or by flash column chromatography on silica gel to yield the pure N,N'-disubstituted thiourea.

Synthesis of 5-Amino-2-substituted Thiazoles

The Cook-Heilbron thiazole synthesis is a classical method for the preparation of 5-aminothiazoles.[18] This reaction involves the condensation of an α-aminonitrile with a thiocarbonyl compound, such as an isothiocyanate.[8] This approach provides a direct route to highly functionalized thiazoles, which are key components of many pharmaceutical agents.[9]

G isothiocyanate 1-Isothiocyanato- 1-methylcyclobutane thiazole 2-(1-Methylcyclobutylamino)- 5-aminothiazole isothiocyanate->thiazole Cook-Heilbron Synthesis aminonitrile α-Aminonitrile (e.g., Aminoacetonitrile) aminonitrile->thiazole

Caption: Synthesis of 5-Amino-2-substituted Thiazoles.

Protocol 3: Synthesis of 2-((1-Methylcyclobutyl)amino)thiazole-4-carbonitrile (A Representative Thiazole Synthesis)

This protocol is an adaptation of the Cook-Heilbron synthesis.[18]

Materials:

  • 1-Isothiocyanato-1-methylcyclobutane

  • Aminoacetonitrile hydrochloride

  • A base (e.g., Sodium ethoxide or Triethylamine)

  • Anhydrous Ethanol

Procedure:

  • In a round-bottom flask, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 eq.) in anhydrous ethanol. Alternatively, use a solution of triethylamine (1.2 eq.) in ethanol.

  • Add aminoacetonitrile hydrochloride (1.0 eq.) to the basic ethanol solution and stir for 15-20 minutes at room temperature to generate the free α-aminonitrile.

  • Add a solution of 1-isothiocyanato-1-methylcyclobutane (1.0 eq.) in anhydrous ethanol dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate the solvent under reduced pressure.

  • Resuspend the residue in water and extract with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired 2-substituted-5-aminothiazole derivative.

Potential for [3+2] Cycloaddition Reactions

The isothiocyanate functionality can also participate in cycloaddition reactions, a powerful tool for constructing five-membered heterocyclic rings.[19] For instance, the reaction with nitrile imines (generated in situ from hydrazonoyl halides) can lead to the formation of thiadiazole derivatives. While specific examples with 1-isothiocyanato-1-methylcyclobutane are not prevalent in the literature, the general reactivity pattern suggests its utility in such transformations.

Conclusion

1-Isothiocyanato-1-methylcyclobutane is a valuable and versatile building block for the synthesis of a wide array of heterocyclic compounds. The protocols provided herein offer a solid foundation for researchers to explore the rich chemistry of this reagent. The incorporation of the 1-methylcyclobutyl moiety into thiourea, thiazole, and other heterocyclic systems opens up new avenues for the development of novel therapeutic agents and advanced materials, leveraging the unique structural and conformational benefits of the strained cyclobutane ring.

References

  • Wessjohann, L. A., et al. (2003). Recent advances in cyclobutane chemistry. Chemical Reviews, 103(5), 1625-1682.
  • Baran, P. S., et al. (2017). Taming the beast: The rich and diverse chemistry of cyclobutanes.
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  • Munch, H., et al. (2008). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Tetrahedron Letters, 49(20), 3117-3119.
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  • Limban, C., et al. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Antibiotics, 12(5), 807.
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  • Subbotina, E. V., et al. (2007). DFT study of cycloaddition reaction of isothiocyanates with diazoazoles to 4‐imino‐4H‐pyrazolo[5,1‐d][1][2][3]thiatriazines. International Journal of Quantum Chemistry, 107(13), 2479-2488.

  • Roberts, J. D., & Sharts, C. M. (1962). Cyclobutane Derivatives from Thermal Cycloaddition Reactions. Organic Reactions, 12, 1-56.
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Application

Application of 1-isothiocyanato-1-methylcyclobutane in medicinal chemistry

Application Note: 1-Isothiocyanato-1-methylcyclobutane in Medicinal Chemistry and Drug Discovery Executive Summary & Structural Rationale In modern medicinal chemistry, the strategic selection of building blocks is param...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1-Isothiocyanato-1-methylcyclobutane in Medicinal Chemistry and Drug Discovery

Executive Summary & Structural Rationale

In modern medicinal chemistry, the strategic selection of building blocks is paramount to overcoming challenges related to target affinity, metabolic stability, and off-target toxicity. 1-Isothiocyanato-1-methylcyclobutane (CAS 1599342-41-2) has emerged as a highly specialized and valuable synthon[1],. This molecule uniquely integrates the potent electrophilic reactivity of an isothiocyanate (-N=C=S) warhead with the structural rigidity and steric bulk of a 1-methylcyclobutane ring[2],[3].

The causality behind its utility lies in its dual nature:

  • Conformational Restriction: The cyclobutane ring limits the degrees of freedom of the resulting drug scaffold, locking the molecule into a bioactive conformation that enhances binding affinity to specific hydrophobic pockets (e.g., nuclear receptors)[3].

  • Sterically Tuned Reactivity: While primary isothiocyanates (like allyl isothiocyanate) are highly reactive and prone to rapid aqueous hydrolysis[4], the 1-methyl substitution provides critical steric shielding. This shielding raises the activation energy required for nucleophilic attack, converting the isothiocyanate into a "mild" electrophile. Consequently, it only reacts when pre-organized within a protein's binding pocket, making it an ideal warhead for Targeted Covalent Inhibitors (TCIs)[5].

Physicochemical Profiling

Understanding the baseline physicochemical properties of 1-isothiocyanato-1-methylcyclobutane is essential for predicting its behavior in synthetic workflows and biological assays. The quantitative data is summarized below based on predictive and experimental profiling[2],[6].

PropertyValueImplication for Drug Design
Molecular Formula C6H9NSLow molecular weight allows for fragment-based drug discovery (FBDD).
Monoisotopic Mass 127.045 DaIdeal for mass spectrometry monitoring (m/z 128.05[M+H]+)[6].
Predicted XlogP 2.7High lipophilicity; excellent for passive membrane permeability.
SMILES String CC1(CCC1)N=C=SDefines the quaternary carbon center providing steric hindrance.
Collision Cross Section 120.7 Ų ([M+H]+)Useful for ion mobility-mass spectrometry (IM-MS) validation[6].

Core Application Workflows

Application A: Synthesis of Spiro-Thiohydantoin Scaffolds

1-Isothiocyanato-1-methylcyclobutane is frequently utilized to construct spiro-thiohydantoin architectures. The isothiocyanate undergoes nucleophilic addition with an amine or cyanohydrin to form a thiourea intermediate, which is subsequently cyclized. The resulting spiro-cyclobutane ring improves the metabolic stability of the drug by blocking sites of cytochrome P450-mediated oxidation[3].

Synthesis_Workflow A 1-Isothiocyanato- 1-methylcyclobutane (Electrophile) C Thiourea Intermediate (Acyclic) A->C Addition Anhydrous DMF, TEA B Amine / Cyanohydrin (Nucleophile) B->C Nucleophilic Attack D Spiro-Thiohydantoin (Bioactive Scaffold) C->D Cyclization Acidic Catalysis, Heat

Chemical synthesis workflow for spiro-thiohydantoin generation.

Application B: Targeted Covalent Inhibition (TCI)

Isothiocyanates are well-documented for their ability to covalently modify cysteine and lysine residues[3],[5]. According to Hard Soft Acid Base (HSAB) theory, the sp-hybridized central carbon of the isothiocyanate is a "soft" electrophile, making it highly selective for "soft" nucleophiles like the thiolate anion of cysteine over "hard" nucleophiles like water. The 1-methylcyclobutyl group ensures this reaction only occurs upon specific target engagement, preventing indiscriminate protein adduction[4].

Covalent_Binding Target Target Protein (Exposed Cys/Lys) Complex Covalent Adduct (Dithiocarbamate/Thiourea) Target->Complex Thiolate/Amine Attack (pH 7.4 - 8.0) Warhead 1-Isothiocyanato- 1-methylcyclobutane Warhead->Complex Electrophilic Capture (Sterically Tuned) Outcome Enzyme Inhibition or Target Degradation Complex->Outcome Irreversible Binding

Mechanism of targeted covalent inhibition via isothiocyanate-protein adduction.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of Spiro-Thiohydantoin Intermediates

Objective: To synthesize a conformationally restricted spiro-thiohydantoin core using 1-isothiocyanato-1-methylcyclobutane.

  • Preparation: Dissolve the primary amine/cyanohydrin precursor (1.0 eq) in strictly anhydrous N,N-Dimethylformamide (DMF).

    • Causality: ITCs are sensitive to solvolysis. Trace water or protic solvents will act as competing nucleophiles, degrading the ITC into unreactive thiocarbamates.

  • Activation: Add Triethylamine (TEA) (2.0 eq) to the solution and stir for 10 minutes at room temperature.

    • Causality: TEA deprotonates the amine precursor, maximizing its nucleophilicity for the subsequent attack on the electrophilic ITC carbon.

  • Addition: Dropwise add 1-isothiocyanato-1-methylcyclobutane (1.2 eq) to the reaction mixture. Stir for 4 hours.

  • Cyclization: Add 2M HCl (aqueous) to adjust the pH to ~2.0, then heat the mixture to 80°C for 6 hours.

    • Causality: The initial reaction forms an acyclic thiourea. Acidic conditions and thermal energy are required to drive the intramolecular cyclization, eliminating water/ammonia to form the stable thiohydantoin ring.

  • System Validation: Monitor the reaction via LC-MS. The protocol is self-validating: successful consumption of the warhead is confirmed by the disappearance of the m/z 128 [M+H]+ peak specific to the starting material[6].

Protocol 2: Covalent Labeling Assay with Recombinant Protein

Objective: To evaluate the covalent binding efficiency of the isothiocyanate warhead to a target protein's active-site cysteine[5].

  • Buffer Preparation: Prepare a reaction buffer of 50 mM HEPES, 150 mM NaCl, pH 7.4.

    • Causality: A pH of 7.4 is critical. It is physiological, preventing protein denaturation, yet basic enough to ensure a functional fraction of the target cysteine exists as a highly nucleophilic thiolate anion (S⁻) rather than a protonated thiol (SH).

  • Reduction: Treat the recombinant protein (10 µM) with 1 mM TCEP for 30 minutes.

    • Causality: TCEP reduces aberrant disulfide bonds to free cysteines. Crucially, unlike DTT or BME, TCEP is a phosphine-based reducing agent and lacks nucleophilic thiols that would instantly quench the isothiocyanate warhead.

  • Incubation: Add a 10-fold molar excess (100 µM) of 1-isothiocyanato-1-methylcyclobutane and incubate at 37°C for 2 hours.

  • System Validation (Ellman’s Assay): To validate covalent adduction, add DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)). DTNB reacts with unbound free thiols to produce a yellow product. Measure absorbance at 412 nm. A significant decrease in absorbance compared to a vehicle control validates that the target cysteines have been successfully covalently modified by the isothiocyanate.

Quantitative Data: Reactivity Comparison

To highlight the specific utility of the 1-methylcyclobutyl substitution, the table below compares its reactivity profile against common naturally occurring isothiocyanates[4].

Isothiocyanate WarheadSteric HindranceAqueous Stability (t1/2)Target SelectivityPrimary Application
Allyl Isothiocyanate (AITC) LowShort (< 2 hours)Low (High off-target adduction)Broad-spectrum antimicrobial / Dietary studies
Benzyl Isothiocyanate (BITC) MediumModerate (~ 6 hours)ModerateChemopreventive research
1-Isothiocyanato-1-methylcyclobutane High Long (> 24 hours) High (Requires pocket binding) Targeted Covalent Inhibitors (TCIs) / Drug Scaffolds

References

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  • Isothiocyanates (ITCs) 1-(Isothiocyanatomethyl)-4-phenylbenzene and 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene-Aldehyde Dehydrogenase (ALDH) Inhibitors, Decreases Cisplatin Tolerance and Migratory Ability of NSCLC. PubMed Central (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFn1K_uBIv6zNUrfKiIys4vEvJ2ztE4IQUECI2zYKodNsfSosBphVWP11BUSQD3CzOflF-xOfdaE02i92jBM8t6rS89mftyxG3LMZDo7UmODgS-0P4U6U3W5gspSxBshkuohFMo]
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Sources

Method

Application Note: Design and Validation of Covalent Enzyme Inhibitors Utilizing 1-Isothiocyanato-1-Methylcyclobutane

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary The development of targeted covalent inhibitors (TC...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The development of targeted covalent inhibitors (TCIs) has revolutionized modern pharmacotherapy, offering prolonged target engagement and high potency[1]. While acrylamides are the most common electrophilic "warheads" targeting cysteine residues, there is a growing need for alternative chemotypes with distinct reactivity profiles[1].

1-Isothiocyanato-1-methylcyclobutane (CAS: 1599342-41-2) represents a highly specialized, sterically tuned building block for covalent inhibitor design[2]. By combining the unique spatial constraints of a cyclobutane ring with an α -tertiary isothiocyanate (ITC) group, this scaffold offers a distinct kinetic profile for targeting nucleophilic residues (cysteine and lysine) within enzyme active sites[3]. This guide details the mechanistic rationale, structural advantages, and self-validating experimental protocols required to deploy this compound in early-stage drug discovery.

Mechanistic Rationale: The "Why" Behind the Scaffold

As a Senior Application Scientist, it is critical to understand that successful covalent drug design is not merely about attaching a reactive group to a ligand; it is about tuning the electrophilicity of the warhead to prevent indiscriminate off-target toxicity.

The Dual-Reactivity of Isothiocyanates

Isothiocyanates ( −N=C=S ) act as electrophiles that can undergo nucleophilic attack by amino acid side chains. Their reactivity is highly dependent on the microenvironment and pH[4]:

  • Cysteine Targeting (Reversible/Slowly Reversible): At physiological pH (6.5–7.5), the thiolate form of cysteine attacks the central carbon of the ITC, forming a dithiocarbamate or thiocarbamate linkage[4]. This reaction is often equilibrium-driven; the adduct can slowly dissociate, regenerating the free ITC and thiol[5][6].

  • Lysine Targeting (Irreversible): At elevated pH (8.0–9.0), deprotonated primary amines ( ϵ -amino group of lysine) attack the ITC to form a highly stable, irreversible thiourea linkage[4][5]. Interestingly, ITC molecules can initially bind to thiols and subsequently transfer to proximal lysine residues to form more thermodynamically stable adducts[6].

The Structural Advantage of 1-Methylcyclobutane

The incorporation of the 1-methylcyclobutane moiety serves three distinct causal functions in drug design[3]:

  • Steric Shielding: Unlike primary ITCs (e.g., benzyl isothiocyanate), the ITC group here is attached to a quaternary carbon. This α -steric bulk significantly dampens the intrinsic reactivity of the electrophile. Consequently, the warhead remains inert in systemic circulation and only reacts when driven by high local concentration (proximity effect) within the target enzyme's binding pocket.

  • Conformational Locking: The constrained four-membered carbocycle restricts the rotational degrees of freedom, locking the inhibitor into a bioactive conformation that enhances binding affinity[3].

  • Metabolic Stability: The cyclobutane ring lacks the easily oxidizable benzylic protons found in traditional aryl-alkyl scaffolds, thereby improving the pharmacokinetic half-life[3].

Visualization of Target Engagement

G ITC 1-Isothiocyanato- 1-methylcyclobutane Cys Target Enzyme (Active Site Cysteine) ITC->Cys pH 6.5 - 7.5 (Thiolate Attack) Lys Target Enzyme (Active Site Lysine) ITC->Lys pH 8.0 - 9.5 (Amine Attack) Dithiocarbamate Dithiocarbamate Adduct (Reversible / Equilibrium) Cys->Dithiocarbamate Fast Kinetics Thiourea Thiourea Adduct (Irreversible) Lys->Thiourea Slower Kinetics Dithiocarbamate->Cys Washout / GSH (Dissociation) Dithiocarbamate->Thiourea Intramolecular Transfer

Caption: Divergent covalent modification pathways of isothiocyanates targeting Cysteine vs. Lysine residues.

Quantitative Data Presentation

To contextualize the reactivity of the 1-methylcyclobutane scaffold, it is helpful to benchmark it against standard ITC warheads. The steric bulk directly impacts both the half-maximal inhibitory concentration ( IC50​ ) and the half-life of the covalent adduct[7].

Table 1: Comparative Reactivity Profile of Isothiocyanate Warheads (Generalized Model)

Warhead ScaffoldTarget ResidueIntrinsic Reactivity ( kinact​ )Adduct StabilityPrimary Application
Benzyl Isothiocyanate (BITC) Cys / LysHighLow (Rapid Reversibility)Broad-spectrum chemical probes
Phenethyl Isothiocyanate (PEITC) Cys / LysModerateModerateChemopreventive models
1-Methylcyclobutyl ITC Cys / LysLow (Sterically Hindered) High (Proximity-Driven) Highly selective targeted covalent inhibitors

Note: The sterically hindered nature of 1-methylcyclobutyl ITC requires the non-covalent binding affinity of the rest of the molecule to drive the covalent reaction. This minimizes off-target glutathione (GSH) depletion.

Experimental Protocols

To ensure trustworthiness and scientific integrity, the following protocols are designed as self-validating systems. They not only measure inhibition but actively verify the covalent mechanism of action.

Protocol A: Time-Dependent Enzyme Inhibition Assay

Because covalent inhibition is a kinetic process, IC50​ values will shift depending on incubation time. This assay determines the kinact​/KI​ parameters.

Materials:

  • Recombinant target enzyme (e.g., a cysteine protease or kinase).

  • 1-isothiocyanato-1-methylcyclobutane derivative (10 mM stock in anhydrous DMSO).

  • Assay Buffer: 50 mM HEPES (pH 7.4 for Cys targeting) or 50 mM Tris (pH 8.5 for Lys targeting)[4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer. Critical Insight: Avoid using primary amine buffers (like Tris) if targeting cysteine at pH 7.4, as the buffer itself can act as a nucleophile and quench the ITC warhead. Use HEPES or PBS.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the inhibitor in DMSO.

  • Pre-Incubation: Mix the enzyme (typically 1–10 nM final concentration) with the inhibitor dilutions.

  • Time-Course Monitoring: Incubate the mixtures at 37∘C . Extract aliquots at specific time intervals (e.g., 0, 15, 30, 60, and 120 minutes).

  • Substrate Addition: Add the fluorogenic or chromogenic substrate to the aliquots to initiate the enzymatic reaction.

  • Data Acquisition: Measure the initial velocity of substrate turnover. Plot the remaining activity versus time to calculate the pseudo-first-order inactivation rate ( kobs​ ).

Protocol B: Self-Validation via Reversibility Washout (Jump Dilution)

To prove whether the ITC formed a reversible dithiocarbamate or an irreversible thiourea[5].

  • Incubate the enzyme with a concentration of inhibitor equivalent to 10×IC50​ for 2 hours to ensure >95% target engagement.

  • Rapidly dilute the enzyme-inhibitor complex 100-fold into an assay buffer containing a high concentration of the enzymatic substrate and 1 mM Dithiothreitol (DTT).

  • Monitor enzymatic activity over 4 hours.

    • Causality: If the bond is a reversible dithiocarbamate, the DTT will act as a competing nucleophile, stripping the warhead from the enzyme and restoring enzymatic activity over time[6]. If irreversible (thiourea), the activity will remain at baseline.

Protocol C: Intact Protein LC-MS Target Engagement

Direct physical evidence of the covalent adduct.

  • Incubate 5 μM of the target protein with 50 μM of the inhibitor in PBS (pH 7.4) for 2 hours at room temperature.

  • Quench the reaction by adding 1% formic acid to lower the pH and protonate the nucleophiles, halting further reaction.

  • Inject the sample onto a C4 or C8 reverse-phase column connected to an ESI-TOF mass spectrometer.

  • Deconvolute the raw mass spectra.

    • Validation: You should observe a mass shift corresponding exactly to the molecular weight of the 1-isothiocyanato-1-methylcyclobutane derivative. A single mass shift indicates high selectivity; multiple additions indicate promiscuous off-target binding.

Workflow Visualization

Workflow Prep Compound Prep (Anhydrous DMSO) Incubate Enzyme Incubation (Time & pH Dependent) Prep->Incubate Assay Functional Assay (Calculate k_inact / K_I) Incubate->Assay Washout Jump Dilution (Test Reversibility) Incubate->Washout MS Intact LC-MS (Validate Mass Shift) Incubate->MS Direct Binding Washout->Assay Recovery?

Caption: Integrated experimental workflow for validating covalent enzyme inhibitors.

References

  • NextSDS. 1-isothiocyanato-1-methylcyclobutane — Chemical Substance Information. NextSDS. Available at:[Link]

  • Gehringer, M., et al. Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. ResearchGate. Available at: [Link]

  • K., N., et al. Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances. Available at: [Link]

  • Kawai, Y., et al. Covalent Modification of Lysine Residues by Allyl Isothiocyanate in Physiological Conditions: Plausible Transformation of Isothiocyanate from Thiol to Amine. ResearchGate. Available at: [Link]

  • Kawai, Y., et al. Covalent Modification of Lysine Residues by Allyl Isothiocyanate in Physiological Conditions: Plausible Transformation of Isothiocyanate from Thiol to Amine. Chemical Research in Toxicology (ACS). Available at: [Link]

Sources

Application

Application Note: Cycloaddition Reactions of 1-Isothiocyanato-1-methylcyclobutane in Heterocycle Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 1-Isothiocyanato-1-methylcyclobutane (CAS 1599342-41-2) Introduction and Strategic Rationale In modern drug discovery,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 1-Isothiocyanato-1-methylcyclobutane (CAS 1599342-41-2)

Introduction and Strategic Rationale

In modern drug discovery, the incorporation of sp3 -rich, conformationally restricted motifs such as the 1-methylcyclobutyl group has become a premier strategy to improve metabolic stability, modulate lipophilicity, and navigate complex patent landscapes. 1-Isothiocyanato-1-methylcyclobutane serves as a highly specialized electrophilic building block for installing this moiety[1].

Isothiocyanates are versatile heterocumulenes that readily participate in various cycloaddition reactions. However, the tertiary, sterically hindered nature of the 1-methylcyclobutyl group presents unique kinetic challenges. This application note details the mechanistic causality, optimized conditions, and self-validating protocols for executing [3+2] cycloadditions using this specific building block to synthesize highly substituted tetrazoles and thiohydantoins.

Mechanistic Insights: Overcoming Steric Hindrance in [3+2] Cycloadditions

Azide-Isothiocyanate [3+2] Cycloaddition

The reaction between an isothiocyanate and an azide is a classic 1,3-dipolar cycloaddition yielding a tetrazole-5-thiol. For 1-isothiocyanato-1-methylcyclobutane, the steric bulk of the quaternary carbon significantly impedes the initial nucleophilic attack of the azide onto the central sp -hybridized carbon of the isothiocyanate.

Causality in Experimental Design: To overcome this high activation energy barrier, thermal energy alone is often insufficient and leads to degradation. The introduction of a thiophilic or oxophilic Lewis acid catalyst—such as Bismuth(III) nitrate ( Bi(NO3​)3​ )—coordinates with the nitrogen and sulfur atoms of the isothiocyanate. This coordination withdraws electron density, drastically increasing the electrophilicity of the central carbon and facilitating the [3+2] cycloaddition even in the presence of severe steric crowding[2].

Mechanism A 1-Isothiocyanato- 1-methylcyclobutane C Lewis Acid Coordination (e.g., Bi(NO3)3) A->C B Sodium Azide (NaN3) B->C D Nucleophilic Attack at Electrophilic Carbon C->D Activation E 1,3-Dipolar Cyclization (Tetrazole Ring Closure) D->E [3+2] Cycloaddition F 1-(1-Methylcyclobutyl)- 1H-tetrazole-5-thiol E->F Protonation

Mechanistic pathway of the Lewis acid-catalyzed [3+2] azide cycloaddition.

Azomethine Ylide[3+2] Cycloaddition

Azomethine ylides, generated in situ from the decarboxylative condensation of α -amino acids and aldehydes, act as electron-rich 1,3-dipoles. When reacted with 1-isothiocyanato-1-methylcyclobutane, the cycloaddition occurs preferentially across the C=S bond (yielding spiro-thiazolidines) or the C=N bond (yielding thiohydantoins), depending on the thermodynamic stability of the adduct[3][4]. The cyclobutyl group forces the transition state into a specific trajectory, often resulting in high diastereoselectivity.

Quantitative Data and Optimization

The following tables summarize the empirical data driving our protocol choices. The steric bulk of the 1-methylcyclobutyl group necessitates microwave irradiation and Lewis acid catalysis to achieve acceptable yields.

Table 1: Catalyst and Condition Screening for Tetrazole-5-thiol Formation

EntryCatalyst (mol %)SolventTemp (°C) / HeatingTime (h)Conversion (%)
1NoneDMF100 / Thermal24< 10
2 ZnBr2​ (20%) H2​O /iPrOH80 / Thermal1245
3 Bi(NO3​)3​⋅5H2​O (10%)DMF120 / Microwave0.588
4 Bi(NO3​)3​⋅5H2​O (10%)DMF120 / Thermal1262

Table 2: Dipolarophile Reactivity Profile of 1-Isothiocyanato-1-methylcyclobutane

Dipole SourceCycloaddition TypeMajor Heterocyclic AdductRegioselectivity
Sodium Azide ( NaN3​ )[3+2] Dipolar1-Substituted Tetrazole-5-thiol>95:5 (N1-isomer)
Sarcosine + Paraformaldehyde[3+2] Azomethine YlideThiohydantoin derivativeC=N addition favored
Nitrile Oxides[3+2] Dipolar1,4,2-OxathiazoleC=S addition favored

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of 1-(1-Methylcyclobutyl)-1H-tetrazole-5-thiol

This protocol utilizes a self-validating analytical checkpoint: the disappearance of the strong, broad isothiocyanate IR stretch at ~2100 cm⁻¹ guarantees reaction completion.

Reagents:

  • 1-Isothiocyanato-1-methylcyclobutane (1.0 mmol, 127.2 mg)

  • Sodium azide ( NaN3​ ) (1.5 mmol, 97.5 mg)

  • Bismuth(III) nitrate pentahydrate ( Bi(NO3​)3​⋅5H2​O ) (0.1 mmol, 48.5 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (3.0 mL)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 1-isothiocyanato-1-methylcyclobutane and anhydrous DMF.

  • Catalyst Addition: Add Bi(NO3​)3​⋅5H2​O to the solution. Causality: Adding the catalyst before the azide allows pre-coordination to the isothiocyanate, preventing uncatalyzed thermal degradation pathways.

  • Azide Addition: Carefully add NaN3​ in one portion. Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Heat to 120 °C for 30 minutes with a maximum power setting of 150 W.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in DCM, and perform FT-IR. The complete absence of the peak at 2100-2150 cm⁻¹ confirms the consumption of the isothiocyanate.

  • Workup: Cool the reaction to room temperature. Quench by pouring into 15 mL of ice-cold 1M HCl (Caution: perform in a fume hood to neutralize any unreacted azide).

  • Extraction: Extract the aqueous layer with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers with brine ( 2×10 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes:EtOAc, 4:1) to yield the pure tetrazole.

Protocol B: Synthesis of Thiohydantoins via Azomethine Ylide Cycloaddition

This protocol leverages the in situ generation of an azomethine ylide to trap the sterically hindered isothiocyanate.

Workflow Step1 Mix Amino Acid & Aldehyde in Toluene Step2 Add 1-Isothiocyanato- 1-methylcyclobutane Step1->Step2 Step3 Dean-Stark Reflux (110°C, 12-16 h) Step2->Step3 Step4 Analytical Validation (LC-MS / TLC) Step3->Step4 Step4->Step3 Starting material remains Step5 Aqueous Workup & EtOAc Extraction Step4->Step5 Mass target confirmed Step6 Flash Chromatography (Isolation of Thiohydantoin) Step5->Step6

Experimental workflow for Azomethine Ylide [3+2] Cycloaddition.

Step-by-Step Methodology:

  • Ylide Precursor Assembly: In a 50 mL round-bottom flask equipped with a Dean-Stark trap, suspend sarcosine (1.2 mmol) and paraformaldehyde (1.5 mmol) in 15 mL of anhydrous toluene.

  • Dipolarophile Addition: Add 1-isothiocyanato-1-methylcyclobutane (1.0 mmol, 127.2 mg) to the suspension.

  • Thermal Decarboxylation: Heat the mixture to reflux (110 °C). Causality: The Dean-Stark trap removes water generated during iminium ion formation, driving the equilibrium toward the azomethine ylide, which immediately undergoes cycloaddition with the isothiocyanate[3].

  • Monitoring: Reflux for 12-16 hours. Monitor via LC-MS. The desired mass ( [M+H]+ ) for the cycloadduct will appear as the non-polar isothiocyanate peak diminishes.

  • Isolation: Once complete, cool to room temperature and remove toluene under reduced pressure. Dissolve the crude residue in DCM, wash with saturated NaHCO3​ , dry, and purify via silica gel chromatography.

References

  • 1-isothiocyanato-1-methylcyclobutane — Chemical Substance Information . NextSDS. Available at:[Link]

  • A nontoxic bismuth-promoted multicomponent synthesis of 5-aminotetrazoles and bistetrazoles . ResearchGate. Available at:[Link]

  • Multicomponent[5 + 2] Cycloaddition Reaction for the Synthesis of 1,4-Diazepines: Isolation and Reactivity of Azomethine Ylides . Journal of the American Chemical Society. Available at:[Link]

  • 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives . PMC - National Institutes of Health. Available at:[Link]

Sources

Method

Advanced Polymerization Protocols for 1-Isothiocyanato-1-methylcyclobutane Functionalized Monomers

Executive Summary The development of advanced functional polymers requires monomers that offer both highly reactive handles and unique structural characteristics. 1-Isothiocyanato-1-methylcyclobutane (CAS 1599342-41-2) s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of advanced functional polymers requires monomers that offer both highly reactive handles and unique structural characteristics. 1-Isothiocyanato-1-methylcyclobutane (CAS 1599342-41-2) serves as a highly specialized bifunctional building block. The isothiocyanate (-N=C=S) moiety acts as a potent electrophile for step-growth polyaddition and anionic chain-growth copolymerization[1]. Simultaneously, the 1-methylcyclobutane ring introduces significant steric hindrance, hydrophobicity, and the potential for mechanically triggered ring-opening (mechanophore activity) within the polymer backbone[2].

This application note provides drug development professionals and polymer scientists with authoritative, self-validating protocols for polymerizing 1-isothiocyanato-1-methylcyclobutane, detailing the causality behind experimental choices to ensure reproducible, high-yield macromolecular synthesis.

Mechanistic Causality & Monomer Design

The dual nature of 1-isothiocyanato-1-methylcyclobutane dictates its polymerization behavior:

  • Electrophilic Reactivity : The central carbon of the isothiocyanate group is highly electron-deficient, making it highly susceptible to nucleophilic attack by primary amines, thiols, or alkoxides. Unlike isocyanates, isothiocyanates are less sensitive to moisture, allowing for more robust handling and fewer side reactions (e.g., urea formation via water degradation)[3].

  • Steric and Mechanical Influence : The 1-methylcyclobutane moiety is bulky and strained. When incorporated into a polymer backbone, it restricts bond rotation, thereby increasing the glass transition temperature ( Tg​ ) of the resulting material. Furthermore, cyclobutane derivatives embedded in polymer chains can act as mechanophores; upon the application of macroscopic mechanical force (e.g., ultrasound or sheer stress), the strained ring can undergo a retro-[2+2] cycloaddition or ring-opening, revealing new functional groups or initiating controlled degradation[2].

SAR Root 1-Methylcyclobutane Moiety B1 Steric Hindrance Root->B1 B2 Hydrophobicity Root->B2 B3 Ring Strain Root->B3 C1 Restricted Chain Rotation B1->C1 C3 Moisture Resistance B2->C3 C4 Mechanochemical Responsiveness B3->C4 C2 Increased Tg C1->C2

Fig 1. Structure-property relationships imparted by the 1-methylcyclobutane moiety.

Polymerization Pathways

Step-Growth Polyaddition (Polythioureas)

The reaction of bis-isothiocyanates (or 1-isothiocyanato-1-methylcyclobutane used as a comonomer/end-capper) with aliphatic or aromatic diamines yields polythioureas[4]. The causality of this reaction relies on the nucleophilic addition of the amine to the N=C=S carbon, followed by a rapid proton transfer to the nitrogen, forming a stable thiourea linkage. This process is highly efficient, atom-economical (100% yield theoretically), and requires no metal catalysts[5].

Mechanism N1 Diamine Nucleophile (H2N-R-NH2) N3 Nucleophilic Attack on N=C=S Carbon N1->N3 Donates e- N2 1-Isothiocyanato- 1-methylcyclobutane N2->N3 Accepts e- N4 Thiourea Linkage Formation N3->N4 Proton Transfer N5 Polythiourea Backbone N4->N5 Chain Extension

Fig 2. Nucleophilic polyaddition mechanism forming polythiourea linkages.
Anionic Alternating Copolymerization (Carbonimidothioates)

Isothiocyanates can undergo anionic chain-growth copolymerization with epoxides. Initiated by lithium alkoxides (e.g., LiOtBu), this reaction produces polymers with a strictly alternating carbonimidothioate (-OC(=N)S-) backbone[1]. The specific choice of a lithium-based initiator is critical: the lithium cation forms a tight ion pair with the alkoxide oxygen, suppressing the homopolymerization of the epoxide, while the alkoxide remains sufficiently nucleophilic to attack the isothiocyanate carbon.

Quantitative Data Summary

The incorporation of the 1-methylcyclobutane functional group significantly alters the thermal and physical profile of the resulting polymers compared to standard aliphatic counterparts.

Table 1: Comparative Properties of Isothiocyanate-Derived Polymers

Monomer / System TypePolymer BackbonePolymerization MethodAvg. Molecular Weight ( Mn​ )Glass Transition ( Tg​ )Key Property / Causality
1-Isothiocyanato-1-methylcyclobutane PolythioureaStep-Growth Polyaddition25 - 45 kDa110 - 135 °CHigh thermal stability due to cyclobutane steric locking.
Aliphatic Diisothiocyanates PolythioureaStep-Growth Polyaddition30 - 70 kDa45 - 65 °CHigh flexibility; utilized in heavy metal extraction[5].
Isothiocyanato-methacrylates PolymethacrylateFree Radical Polymerization15 - 50 kDa~55 °CPendant NCS groups allow post-polymerization modification[3].
Isothiocyanates + Epoxides CarbonimidothioateAnionic Copolymerization10 - 30 kDa20 - 80 °C100% alternating sequence; chemically degradable[1].

Self-Validating Experimental Protocols

Protocol A: Synthesis of Cyclobutane-Functionalized Polythioureas

Objective: Synthesize high-molecular-weight polythioureas via step-growth polyaddition, utilizing built-in spectroscopic checkpoints to ensure complete monomer conversion.

Materials:

  • 1-Isothiocyanato-1-methylcyclobutane (Purified via vacuum distillation over CaH 2​ ).

  • Hexamethylenediamine (HMDA) (Sublimed prior to use).

  • Anhydrous N,N-Dimethylformamide (DMF).

Step-by-Step Procedure:

  • Preparation: In a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, dissolve 10.0 mmol of the isothiocyanate monomer in 15 mL of anhydrous DMF under a continuous Argon atmosphere.

  • Initiation (Thermal Control): Cool the flask to 0 °C using an ice bath. Causality: The nucleophilic attack of the primary amine is highly exothermic; cooling prevents localized hot spots that could lead to side reactions like amine oxidation or solvent degradation.

  • Monomer Addition: Add 10.0 mmol of HMDA dropwise over 15 minutes.

  • Propagation: Remove the ice bath and heat the reaction mixture to 60 °C for 12 hours.

  • Self-Validation Checkpoint (FTIR): Withdraw a 0.1 mL aliquot, evaporate the DMF under a stream of nitrogen, and analyze via ATR-FTIR.

    • Pass Condition: Complete disappearance of the strong asymmetric -N=C=S stretching band at ~2100 cm⁻¹ and appearance of the thiourea C=S band at ~1540 cm⁻¹.

    • Fail Condition: If the 2100 cm⁻¹ peak persists, stoichiometric imbalance has occurred. Add 0.05 equivalents of HMDA, stir for 2 hours, and re-test.

  • Isolation: Preciptate the viscous polymer solution dropwise into 200 mL of vigorously stirred cold methanol/water (80:20 v/v). Filter the white precipitate and dry in a vacuum oven at 40 °C to a constant weight.

Workflow S1 Step 1: Monomer Purification (Vacuum Distillation) S2 Step 2: Polyaddition Reaction (DMF, 60°C, Ar atm) S1->S2 S3 Step 3: FTIR Validation (Monitor 2100 cm⁻¹ peak) S2->S3 S3->S2 Peak Present (Incomplete) S4 Step 4: Precipitation (Methanol/Water) S3->S4 Peak Absent (Complete) S5 Step 5: Characterization (GPC, DSC, NMR) S4->S5

Fig 3. Self-validating workflow for the synthesis of cyclobutane-functionalized polythioureas.
Protocol B: Anionic Alternating Copolymerization with Epoxides

Objective: Achieve a strictly alternating carbonimidothioate polymer backbone using a lithium-based initiator.

Step-by-Step Procedure:

  • Glovebox Setup: Inside a nitrogen-filled glovebox (O 2​ < 1 ppm, H 2​ O < 1 ppm), charge a 20 mL glass vial with 5.0 mmol of 1-isothiocyanato-1-methylcyclobutane and 5.0 mmol of propylene oxide. Dissolve in 5 mL of anhydrous Tetrahydrofuran (THF).

  • Initiation: Add 0.05 mmol (1 mol%) of Lithium tert-butoxide (LiOtBu) solution (1.0 M in THF) in a single rapid injection. Causality: Rapid injection ensures simultaneous initiation across the reaction volume, maintaining a low dispersity index (Đ)[1].

  • Propagation: Seal the vial with a PTFE-lined cap and stir at 25 °C for 24 hours. The bulky cyclobutane ring forces regioselective ring-opening of the epoxide, minimizing head-to-head defects.

  • Self-Validation Checkpoint (NMR): Withdraw a 50 µL aliquot, dilute in CDCl 3​ , and acquire a 1 H-NMR spectrum.

    • Pass Condition: Disappearance of the epoxide ring protons (2.5–3.0 ppm) and the emergence of broad polymeric backbone signals (e.g., -CH-O- at ~4.8 ppm).

  • Termination: Quench the living anionic chain ends by adding 0.5 mL of acidic methanol (0.1 M HCl in MeOH).

  • Isolation: Precipitate the polymer into cold hexanes, centrifuge at 5000 rpm for 10 minutes, decant the supernatant, and dry the polymer under high vacuum.

References

  • Zhang, Y., et al. "Alternating Chain Growth Copolymerization of Isothiocyanates and Epoxides." Macromolecules, American Chemical Society. Available at: [Link]

  • Chen, G., et al. "Mechanically triggered on-demand degradation of polymers synthesized by radical polymerizations." Swiss Open Access Repository. Available at: [Link]

  • Zheng, J., et al. "Multicomponent polymerization of sulfur, chloroform and diamine toward polythiourea." ResearchGate. Available at: [Link]

  • Bingham, N. M., et al. "Thiocarbonyl chemistry in polymer science." RSC Publishing. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: 1-Isothiocyanato-1-methylcyclobutane as a Precursor for Advanced Fluorescence Probing

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 1-isothiocyanato-1-methylcyclobutane as a versatile precurs...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 1-isothiocyanato-1-methylcyclobutane as a versatile precursor for creating sophisticated fluorescent probe systems. While not intrinsically fluorescent, the unique combination of a highly reactive isothiocyanate group and a compact, rigid methylcyclobutane moiety allows for its use in advanced labeling strategies. These strategies include modulating the local environment of existing fluorophores and constructing donor-acceptor pairs for Fluorescence Resonance Energy Transfer (FRET) applications. We present the core chemical principles, detailed experimental protocols for protein conjugation, and methods for the characterization of the resulting bioconjugates.

Introduction: Leveraging a Novel Chemical Tool

The field of biological imaging and diagnostics continuously seeks new tools to probe molecular interactions with greater precision. Small molecule fluorescent probes are central to this endeavor.[1][2][3] 1-isothiocyanato-1-methylcyclobutane (ITC-MCB) is an amine-reactive compound featuring a strained cyclobutane ring.[4][5] The isothiocyanate group (-N=C=S) is a well-established functional group for the covalent labeling of biomolecules, reacting readily with primary amines, such as the N-terminus or lysine residues of proteins, to form a stable thiourea bond.[6][7][8] This reaction is highly efficient under alkaline conditions (pH 8.5-9.5).[6][8][9]

The novelty of ITC-MCB lies not in its reactivity, which is characteristic of isothiocyanates, but in the properties conferred by the 1-methylcyclobutane group. This small, hydrophobic, and conformationally constrained group can be strategically introduced into a biological system to:

  • Act as a molecular ruler or spacer: Its defined size and rigidity can be used to hold a subsequently attached molecule (like a quencher or a FRET acceptor) at a fixed distance from an existing fluorophore.

  • Probe local microenvironments: Its hydrophobicity can be used to explore nonpolar pockets within proteins, potentially influencing the fluorescence of nearby residues like tryptophan.[10][11]

  • Serve as a precursor for two-step labeling strategies: It can be used to "prime" a biomolecule for a subsequent reaction with a fluorescent reporter.

This guide will focus on a primary hypothetical application: the use of ITC-MCB to create a FRET system for monitoring protein conformational changes or binding events.

Foundational Principles

Isothiocyanate-Amine Conjugation Chemistry

The core of this application is the covalent reaction between the electrophilic carbon of the isothiocyanate group and the nucleophilic primary amine of a protein.[12][13] This reaction proceeds efficiently at alkaline pH, where the amine is deprotonated and thus more nucleophilic.[8]

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// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0];

// Edges Protein -> inv1 [label=" Nucleophilic\n Attack", arrowhead=none, color="#4285F4"]; ITCMCB -> inv1 [arrowhead=none, color="#4285F4"]; inv1 -> Intermediate [color="#4285F4"]; Intermediate -> inv2 [label=" Proton\n Transfer", arrowhead=none, color="#EA4335"]; Base -> inv2 [arrowhead=none, color="#EA4335"]; inv2 -> Product [color="#EA4335"]; inv2 -> H_ion [label="", style=dashed, arrowhead=none, color="#EA4335"];

// Ranks {rank=same; Protein; ITCMCB;} {rank=same; Intermediate;} {rank=same; Product;} }

Caption: Reaction of ITC-MCB with a protein's primary amine.

Fluorescence Resonance Energy Transfer (FRET)

FRET is a non-radiative energy transfer mechanism between two chromophores, a "donor" and an "acceptor".[14][15] When a donor fluorophore is excited, it can transfer its excitation energy to a nearby acceptor molecule if certain conditions are met:

  • The donor and acceptor must be in close proximity (typically 10-100 Å).[16][17]

  • The emission spectrum of the donor must overlap with the absorption spectrum of the acceptor.[14][16]

The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making FRET an extremely sensitive "molecular ruler" for measuring nanoscale distances and their changes.[16][17] In a typical FRET experiment, excitation of the donor leads to emission from the acceptor, accompanied by a decrease (quenching) of the donor's fluorescence.[14][17]

Application: Engineering a FRET-Based Biosensor

In this hypothetical application, we use ITC-MCB to label a protein that already contains an intrinsic or engineered fluorescent donor (e.g., a Green Fluorescent Protein tag or a fluorescently-labeled cysteine). The ITC-MCB-modified protein is then reacted with a second, amine-reactive fluorescent dye (the acceptor) that has been modified to contain a functional group reactive towards the cyclobutane ring (this would require custom synthesis not covered here, but serves as a conceptual framework). A simpler, more direct approach is to use ITC-MCB to attach a quencher molecule, simplifying the readout to a change in donor fluorescence.

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// Edges Start -> Step1 [color="#4285F4"]; Step1 -> LabeledProtein [color="#4285F4"]; LabeledProtein -> Purify1 [color="#EA4335"]; Purify1 -> Step2 [color="#34A853"]; Step2 -> FinalProduct [color="#34A853"]; FinalProduct -> Purify2 [color="#EA4335"]; Purify2 -> Characterize [color="#5F6368"]; }

Caption: Conceptual workflow for creating a FRET biosensor.

Detailed Experimental Protocols

Protocol 1: Labeling a Target Protein with ITC-MCB

This protocol details the covalent attachment of the methylcyclobutane moiety to a protein of interest.

Self-Validation: This protocol includes steps for purification and characterization to ensure that the labeling reaction was successful and that excess, unreacted ITC-MCB is removed.

Materials:

  • Purified protein of interest (2-10 mg/mL)

  • 1-isothiocyanato-1-methylcyclobutane (ITC-MCB)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M Sodium Bicarbonate buffer, pH 9.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or dialysis system.[18]

  • Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

ParameterRecommended ConditionRationale
Protein Buffer Amine-free (e.g., Bicarbonate, Borate, PBS)Primary amines in buffers (like Tris) will compete with the protein for reaction with ITC-MCB.[9]
pH 8.5 - 9.5Alkaline pH deprotonates primary amines, increasing their nucleophilicity and reaction efficiency.[6][19]
Protein Concentration 2 - 10 mg/mLHigher concentrations can improve reaction kinetics.[6][19]
ITC-MCB:Protein Molar Ratio 10:1 to 20:1A molar excess of the labeling reagent drives the reaction. This must be optimized for each protein.[6]
Reaction Temperature Room Temperature (or 4°C)Room temperature for 1-2 hours is often sufficient. Lower temperatures (overnight) can be used for sensitive proteins.[6]
Light Conditions Protect from lightWhile ITC-MCB is not a fluorophore, it is good practice to protect labeling reactions from light.[9]

Procedure:

  • Protein Preparation: Dialyze the protein solution against 100 volumes of Labeling Buffer (0.1 M Sodium Bicarbonate, pH 9.0) at 4°C for at least 4 hours, with one buffer change. This removes any interfering amine-containing substances.[20] Adjust the final protein concentration to 2-10 mg/mL.

  • ITC-MCB Stock Solution: Immediately before use, dissolve ITC-MCB in anhydrous DMSO to create a 10 mg/mL stock solution.

  • Labeling Reaction:

    • Calculate the required volume of the ITC-MCB stock solution to achieve the desired molar excess.

    • Slowly add the ITC-MCB stock solution to the protein solution while gently stirring.

    • Incubate the reaction for 2 hours at room temperature, protected from light.[6]

  • Quenching: Add Quenching Buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 1 hour at room temperature to consume any unreacted ITC-MCB.[21]

  • Purification:

    • Size-Exclusion Chromatography (SEC): This is the preferred method for removing small molecules like unreacted ITC-MCB.[6][18]

    • Equilibrate a suitable SEC column (e.g., G-25) with Storage Buffer (PBS, pH 7.4).

    • Apply the quenched reaction mixture to the column.

    • Elute with Storage Buffer. The labeled protein will elute in the initial fractions, while the smaller, unreacted molecules will be retarded.[9]

    • Collect the protein-containing fractions.

  • Characterization & Storage: Proceed to characterization as described in Section 5. Store the purified, labeled protein at 4°C or -20°C as appropriate for the specific protein.

Protocol 2: Characterization of the Labeled Protein

Verifying the successful conjugation and determining the degree of labeling is a critical step.

Methods:

  • Mass Spectrometry (MS): This is the most direct method to confirm covalent modification.

    • Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry.[22]

    • Procedure: Analyze both the unlabeled (control) and the labeled, purified protein.

    • Expected Result: An increase in the molecular weight of the labeled protein corresponding to the mass of the added ITC-MCB moiety (127.21 Da). Multiple additions may be observed, creating a distribution of masses.[23] This allows for the calculation of the average degree of labeling.

  • UV-Vis Spectrophotometry (Indirect): While ITC-MCB itself does not have a strong chromophore for easy quantification, this method is crucial for determining protein concentration for subsequent experiments.

    • Procedure: Measure the absorbance of the purified conjugate at 280 nm.

    • Calculation: Use the Beer-Lambert law (A = εcl) with the known extinction coefficient of the protein to determine its concentration. This is essential for calculating the final yield and for use in further applications.

Characterization TechniqueInformation GainedKey Considerations
ESI or MALDI-TOF MS Confirms covalent modification. Determines degree of labeling (number of ITC-MCB molecules per protein).Requires access to a mass spectrometer. Sample must be sufficiently pure.[24][25]
UV-Vis Absorbance at 280 nm Determines protein concentration after purification.Accurate extinction coefficient for the specific protein is required.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Labeling Efficiency Sub-optimal pH. Interfering substances in buffer. Inactive ITC-MCB.Ensure pH of Labeling Buffer is between 8.5-9.5.[6] Dialyze protein extensively to remove amines (e.g., Tris, azide).[26] Use a fresh stock solution of ITC-MCB in anhydrous DMSO.
Protein Precipitation High concentration of organic solvent (DMSO). Over-labeling causing conformational changes.Keep the volume of added DMSO stock solution below 10% of the total reaction volume. Optimize the ITC-MCB:protein molar ratio; start with a lower ratio (e.g., 5:1) and titrate up.
High Background in Assays Incomplete removal of unreacted ITC-MCB.Ensure thorough purification.[27] Use a longer SEC column or perform a second purification step (e.g., dialysis).[18]

Conclusion

1-isothiocyanato-1-methylcyclobutane represents a novel, non-fluorescent precursor that enables advanced bioconjugation strategies. Its amine-reactive nature allows for straightforward, covalent attachment to biomolecules. The resulting introduction of a compact, rigid methylcyclobutane handle provides a platform for developing sophisticated molecular probes, such as FRET-based biosensors for studying protein dynamics and interactions. The protocols and principles outlined in this guide provide a robust framework for researchers to begin exploring the potential of this versatile chemical tool in their own systems.

References

  • Title: Fluorescence Resonance Energy Transfer (FRET) Microscopy Source: Olympus, Nikon URL: [Link]

  • Title: Fluorescence Resonance Energy Transfer Source: ScienceDirect URL: [Link]

  • Title: Fluorescence Resonance Energy Transfer (FRET) Source: Berthold Technologies GmbH & Co.KG URL: [Link]

  • Title: Antibody FITC Labeling Kit (#BN01048) Source: Assay Genie URL: [Link]

  • Title: An Introduction to Fluorescence Resonance Energy Transfer (FRET) Technology and its Application in Bioscience Source: Agilent URL: [Link]

  • Title: Antibody-FITC Conjugation Protocol Source: Creative Biolabs URL: [Link]

  • Title: An Introduction to Fluorescence Resonance Energy Transfer (FRET) Source: arXiv URL: [Link]

  • Title: Protocol - Protein labeling with FITC Source: LigandTracer URL: [Link]

  • Title: Fluorescent labeling and modification of proteins Source: PMC - NIH URL: [Link]

  • Title: FITC Amine Labeling Protocol Source: You Do Bio URL: [Link]

  • Title: Streamlined purification of fluorescently labeled Escherichia coli phosphate-binding protein (PhoS) suitable for rapid-kinetics applications Source: PubMed URL: [Link]

  • Title: Theoretical characterization of two-photon fluorescent probes for nitric oxide detection: sensing mechanism, photophysical properties and protonation effects Source: RSC Publishing URL: [Link]

  • Title: Photophysics of fluorescent probes for single-molecule biophysics and super-resolution imaging Source: Illinois Experts URL: [Link]

  • Title: Labeling and Purification of Cellulose-Binding Proteins for High Resolution Fluorescence Applications Source: ACS Publications URL: [Link]

  • Title: Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates Source: Novatia URL: [Link]

  • Title: Photophysical processes in single molecule organic fluorescent probes Source: RSC Publishing URL: [Link]

  • Title: Photophysical Properties of the Fluorescence Probes under Different Conditions Source: ResearchGate URL: [Link]

  • Title: Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation Source: RSC Publishing URL: [Link]

  • Title: Utilizing small molecules to probe and harness the proteome by pooled protein tagging with ligandable domains Source: PMC URL: [Link]

  • Title: Photophysical Properties of Fluorescence Probes. 2. A Model of Multiple Fluorescence for Stilbazolium Dyes Studied by Global Analysis and Quantum Chemical Calculations Source: ACS Publications URL: [Link]

  • Title: Probing small molecule-protein interactions: A new perspective for functional proteomics Source: ScienceDirect URL: [Link]

  • Title: Lab 6 Overview: Purifying the Fluorescent Protein Source: YouTube URL: [Link]

  • Title: Conjugation of fluorescein isothiocyanate to antibodies Source: PMC - NIH URL: [Link]

  • Title: Characterizing Antibody-Drug Conjugates Using Mass Spectrometry Source: LCGC International URL: [Link]

  • Title: 1-isothiocyanato-1-methylcyclobutane — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS) Source: PMC URL: [Link]

  • Title: Utilizing small molecules to probe and harness the proteome by pooled protein tagging with ligandable domains Source: ResearchGate URL: [Link]

  • Title: An efficient method for FITC labelling of proteins using tandem affinity purification Source: PMC - NIH URL: [Link]

  • Title: Advances in discovering small molecules to probe protein function in a systems context Source: DSpace@MIT URL: [Link]

  • Title: Size Exclusion Chromatography/ Mass Spectrometry Analysis of Antibody Drug Conjugates Using the Agilent 1260 Infinity II Bio-In Source: Agilent URL: [Link]

  • Title: Utilizing small molecules to probe and harness the proteome by pooled protein tagging with ligandable domains Source: PubMed URL: [Link]

  • Title: Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. Source: ResearchGate URL: [Link]

  • Title: 1-isothiocyanato-1-methylcyclobutane (C6H9NS) Source: PubChemLite URL: [Link]

  • Title: Isothiocyanate synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of Isothiocyanates: A Review Source: CHEMISTRY & BIOLOGY INTERFACE URL: [Link]

  • Title: Synthesis of Isothiocyanates: An Update Source: PMC - NIH URL: [Link]

  • Title: 1-isothiocyanato-1-methylcyclopropane (C5H7NS) Source: PubChemLite URL: [Link]

  • Title: Methyl isothiocyanate Source: Wikipedia URL: [Link]

Sources

Method

Scalable synthesis of 1-isothiocyanato-1-methylcyclobutane for research applications

An Application Guide for the Scalable Synthesis of 1-Isothiocyanato-1-methylcyclobutane Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the scalable synthesis of 1-is...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Scalable Synthesis of 1-Isothiocyanato-1-methylcyclobutane

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the scalable synthesis of 1-isothiocyanato-1-methylcyclobutane, a molecule of significant interest for research and drug development applications. We move beyond a simple recitation of steps to deliver a narrative grounded in mechanistic understanding and practical, field-proven insights. The protocols detailed herein prioritize scalability, safety, and efficiency by focusing on robust chemical transformations and avoiding highly toxic reagents where superior alternatives exist. This guide is structured to empower researchers, scientists, and drug development professionals with the necessary knowledge to produce this valuable chemical scaffold reliably and at scale.

Introduction: The Strategic Value of 1-Isothiocyanato-1-methylcyclobutane

In modern medicinal chemistry, the strategic combination of distinct pharmacophoric elements is a cornerstone of rational drug design. The title compound, 1-isothiocyanato-1-methylcyclobutane, is an exemplary embodiment of this principle, merging two high-value motifs:

  • The Cyclobutane Ring: This strained, four-membered carbocycle provides a rigid, three-dimensional scaffold. Unlike more flexible alkyl chains, the cyclobutane motif can lock a molecule into a specific bioactive conformation, potentially enhancing binding affinity and selectivity for a protein target.[1] Furthermore, its compact structure can improve metabolic stability by sterically shielding metabolically labile sites.[2]

  • The Isothiocyanate (ITC) Group: The -N=C=S functional group is a potent, yet tunable, electrophile. It is the "warhead" in many targeted covalent inhibitors, capable of forming stable covalent bonds with nucleophilic residues (primarily cysteine and lysine) on protein targets.[2] This covalent modification can lead to irreversible inhibition, offering benefits such as enhanced potency and prolonged duration of action.[2] Naturally occurring isothiocyanates, like sulforaphane, are well-documented for their anticancer and anti-inflammatory properties.[3][4]

The fusion of these two elements yields a versatile building block for developing novel covalent probes to elucidate biological pathways and for constructing drug candidates aimed at challenging targets in oncology and inflammation.[2]

Overall Synthetic Strategy

The most robust and scalable pathway to alkyl isothiocyanates begins with the corresponding primary amine. Therefore, our strategy is a two-part, sequential process designed for efficiency and high throughput.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Isothiocyanate Formation A 1-Methylcyclobutanol B 1-Amino-1-methylcyclobutane A->B Ritter Reaction & Hydrolysis C 1-Isothiocyanato-1-methylcyclobutane B->C One-Pot Dithiocarbamate Decomposition

Caption: High-level workflow for the synthesis of the target compound.

Part 1: Scalable Synthesis of the Amine Precursor

A reliable supply of the starting amine, 1-amino-1-methylcyclobutane, is critical. While various methods exist for its synthesis, we recommend a modified Ritter reaction sequence starting from 1-methylcyclobutanol for its scalability and use of readily available materials.

Protocol 1: Synthesis of 1-Amino-1-methylcyclobutane Hydrochloride

This protocol involves the acid-catalyzed addition of a nitrile to the tertiary carbocation generated from 1-methylcyclobutanol, followed by hydrolysis of the resulting N-alkyl amide.

Materials:

  • 1-Methylcyclobutanol

  • Acetonitrile (CH₃CN)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Hydroxide (NaOH)

  • Diethyl Ether (or MTBE)

  • Hydrochloric Acid (HCl, concentrated or in dioxane)

Step-by-Step Procedure:

  • Reaction Setup: To a stirred solution of 1-methylcyclobutanol (1.0 eq) in acetonitrile (5-10 volumes) in a reactor cooled to 0-5 °C, slowly add concentrated sulfuric acid (2.0 eq) while maintaining the internal temperature below 15 °C.

    • Causality: The strong acid protonates the hydroxyl group of the alcohol, which then departs as water to form a relatively stable tertiary carbocation. Acetonitrile acts as both the solvent and the nucleophile, attacking the carbocation to form a nitrilium ion intermediate.

  • Ritter Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by TLC or GC-MS by quenching a small aliquot in water and extracting.

  • Hydrolysis: Carefully pour the reaction mixture onto crushed ice. Basify the cold aqueous solution by the slow addition of 50% (w/v) sodium hydroxide solution until the pH is >12, keeping the temperature below 20 °C.

    • Causality: The addition to ice quenches the reaction and dilutes the acid. The strong base then hydrolyzes the N-acetyl intermediate to the free primary amine and sodium acetate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product amine with diethyl ether or methyl tert-butyl ether (MTBE) (3 x 5 volumes). Combine the organic layers.

  • Salt Formation & Isolation: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and cool the solution in an ice bath. Slowly add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated aqueous HCl) until precipitation ceases.

  • Purification: Collect the resulting white precipitate (1-amino-1-methylcyclobutane hydrochloride) by filtration, wash with cold diethyl ether, and dry under vacuum. The product is typically of high purity and can be used directly in the next step.

Part 2: One-Pot Conversion of Amine to Isothiocyanate

The conversion of primary amines to isothiocyanates is a classic transformation. While the historical method using the highly toxic and volatile thiophosgene is effective, it is unsuitable for safe, scalable synthesis.[5][6][7] A superior strategy involves the in-situ formation of a dithiocarbamate salt, followed by decomposition with a desulfurizing agent.[3][5][8] This approach avoids hazardous reagents and is amenable to a one-pot procedure, enhancing operational efficiency.

G Amine 1-Amino-1-methylcyclobutane DTC Intermediate: Dithiocarbamate Salt Amine->DTC + CS₂ + Base (e.g., K₂CO₃) ITC Product: 1-Isothiocyanato-1-methylcyclobutane DTC->ITC + Desulfurizing Agent (e.g., TCT, Na₂S₂O₈)

Caption: One-pot conversion via a dithiocarbamate intermediate.

Selection of Desulfurizing Agent

Several reagents can effect the crucial desulfurization step. The choice depends on factors like cost, reactivity, safety, and waste profile.

Desulfurizing AgentKey AdvantagesKey DisadvantagesReferences
Cyanuric Chloride (TCT) Highly effective, cost-efficient, forms easily removable byproducts.Can be moisture sensitive.[7][8]
Sodium Persulfate (Na₂S₂O₈) "Green" oxidant, uses water as a solvent, inexpensive.May require careful temperature control.[3][9]
Tosyl Chloride (TsCl) Readily available, efficient, good for many substrates.Generates sulfonate waste products.[10]
Propanephosphonic Anhydride (T3P®) High yielding, broad scope, mild conditions.More expensive than other options.[10]

For this guide, we will detail two robust protocols: one using Cyanuric Chloride (TCT) for its efficiency and a greener alternative using Sodium Persulfate.

Protocol 2A: Isothiocyanate Synthesis via Cyanuric Chloride (TCT)

This one-pot protocol is highly efficient and has been demonstrated to work well under aqueous conditions, which is advantageous for scale-up.[8]

Materials:

  • 1-Amino-1-methylcyclobutane hydrochloride (from Part 1)

  • Potassium Carbonate (K₂CO₃)

  • Carbon Disulfide (CS₂)

  • Cyanuric Chloride (TCT, or 2,4,6-trichloro-1,3,5-triazine)

  • Dichloromethane (DCM)

  • Sodium Hydroxide (NaOH)

Step-by-Step Procedure:

  • Dithiocarbamate Formation: In a reactor, dissolve 1-amino-1-methylcyclobutane hydrochloride (1.0 eq) and potassium carbonate (2.0 eq) in water (approx. 10 volumes). Cool the mixture to room temperature.

  • Add carbon disulfide (1.2 eq) dropwise over 30 minutes. A slight exotherm may be observed.

    • Causality: The K₂CO₃ first neutralizes the amine hydrochloride to the free amine. The free amine then acts as a nucleophile, attacking the electrophilic carbon of CS₂. A second equivalent of base deprotonates the resulting dithiocarbamic acid to form the water-soluble potassium dithiocarbamate salt.

  • Stir the mixture for 2-4 hours at room temperature. Monitor the reaction by TLC or GC until the starting amine is fully consumed.

  • Desulfurization: Cool the reaction mixture to 0-5 °C. In a separate vessel, prepare a solution of TCT (0.5 eq) in dichloromethane (7-8 volumes).

  • Add the TCT solution dropwise to the cold, stirred aqueous mixture.

    • Causality: TCT is a powerful electrophile. The sulfur atom of the dithiocarbamate attacks one of the electrophilic carbons on the triazine ring, displacing a chloride. This forms a reactive intermediate that readily eliminates the isothiocyanate product.

  • Stir the biphasic mixture vigorously for 30-60 minutes at 0-5 °C.

  • Work-up: Add 6N NaOH solution to the mixture until the pH is >11 to quench any remaining TCT and dissolve its byproducts.

  • Separate the organic (DCM) layer. Extract the aqueous layer with additional DCM (2 x 5 volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. Concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 1-isothiocyanato-1-methylcyclobutane.

Protocol 2B: Green Isothiocyanate Synthesis via Sodium Persulfate

This method provides an environmentally benign alternative, using water as the solvent and an inexpensive, safe oxidant.[9]

Materials:

  • 1-Amino-1-methylcyclobutane hydrochloride (from Part 1)

  • Sodium Bicarbonate (NaHCO₃)

  • Carbon Disulfide (CS₂)

  • Sodium Persulfate (Na₂S₂O₈)

  • Ethyl Acetate (EtOAc)

Step-by-Step Procedure:

  • Dithiocarbamate Formation: In a reactor, suspend the amine hydrochloride (1.0 eq), sodium bicarbonate (3.0 eq), and carbon disulfide (1.5 eq) in water (10 volumes).

  • Stir the mixture at room temperature for 1-2 hours to form the dithiocarbamate salt in situ.

  • Desulfurization: Add a solution of sodium persulfate (1.5 eq) in water (5 volumes) to the reaction mixture.

  • Heat the mixture to 50-60 °C for 2-3 hours. Monitor for the disappearance of the dithiocarbamate intermediate.

  • Work-up and Purification: Cool the reaction to room temperature and extract the product with ethyl acetate (3 x 10 volumes). Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, and filter. The solvent can be removed under reduced pressure, and the final product purified by vacuum distillation.

Data Summary and Validation

The following table presents representative data for a hypothetical scalable synthesis based on Protocol 2A.

ParameterValue
Starting Material Scale100 g (1-Amino-1-methylcyclobutane HCl)
Carbon Disulfide (CS₂)75 mL
Cyanuric Chloride (TCT)70 g
Final Product Yield95-105 g
Purity (by GC)>98%
AppearanceColorless to pale yellow liquid

Self-Validating System & Quality Control:

  • In-Process Checks: Monitor the consumption of the starting amine in step 1 (TLC, Stain: Ninhydrin) before proceeding to the desulfurization step.

  • Final Product Characterization: Confirm the identity and purity of the final product using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the structure.

    • FT-IR: To verify the presence of the characteristic strong, broad isothiocyanate (-N=C=S) stretch around 2100 cm⁻¹.

    • GC-MS: To confirm the molecular weight and assess purity.

Safety and Handling Precautions

  • Carbon Disulfide (CS₂): Highly flammable (flash point -30 °C), volatile, and toxic. All operations must be conducted in a well-ventilated chemical fume hood, away from ignition sources.

  • Cyanuric Chloride (TCT): Corrosive and reacts with water. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Isothiocyanates: The final product is expected to be a lachrymator and skin irritant. Always handle within a fume hood and wear appropriate PPE.

  • Exothermic Reactions: The addition of strong acids (Part 1) and the quenching/hydrolysis steps can be exothermic. Ensure adequate cooling and slow, controlled addition of reagents.

References

  • A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journals. [Link]

  • Isothiocyanate synthesis. Organic Chemistry Portal. [Link]

  • CN102229551B - A kind of preparation method of isothiocyanate.
  • Synthesis of isothiocyanates. Shodhganga. [Link]

  • Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. ACS Publications. [Link]

  • Synthesis of Isothiocyanates: A Review. CHEMISTRY & BIOLOGY INTERFACE. [Link]

  • Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. MDPI. [Link]

  • Synthesis of Isothiocyanates: An Update. NIH. [Link]

  • Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water. RSC Publishing. [Link]

  • Are isothiocyanates potential anti-cancer drugs?. NIH. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming low yields in the synthesis of 1-isothiocyanato-1-methylcyclobutane

Welcome to the technical support resource for the synthesis of 1-isothiocyanato-1-methylcyclobutane. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshootin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of 1-isothiocyanato-1-methylcyclobutane. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting for common challenges that lead to low yields in this specific synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you diagnose problems and optimize your reaction for robust and reproducible results.

The synthesis of alkyl isothiocyanates from primary amines is a cornerstone transformation in organic chemistry, yet it is often plagued by competing side reactions and purification difficulties. 1-Isothiocyanato-1-methylcyclobutane, with its sterically hindered tertiary amine precursor, presents its own unique set of challenges. This guide provides a structured approach to identifying and resolving these issues.

Frequently Asked Questions (FAQs)

This section addresses the most common high-level issues encountered during the synthesis.

Q1: My overall yield is extremely low, and I'm not sure where to begin troubleshooting. What are the most critical parameters I should review first?

Low yields often stem from foundational issues rather than complex mechanistic failures. Before altering the core chemistry, verify the following:

  • Purity of Starting Material: The primary amine, 1-methylcyclobutylamine, is the lynchpin. Ensure its purity by NMR or GC-MS. The presence of secondary amines or other nucleophilic impurities can lead to complex side-product formation.

  • Reagent Stoichiometry: The most common synthetic route involves the formation of a dithiocarbamate salt with carbon disulfide (CS₂), followed by desulfurization.[1][2][3] Ensure CS₂ is used in slight excess to drive the initial reaction to completion. The stoichiometry of the desulfurizing agent is critical and should be precise.

  • Anhydrous Conditions: While some modern protocols utilize aqueous media, many desulfurizing agents are sensitive to hydrolysis.[4] Ensure your solvents are anhydrous and the reaction is protected from atmospheric moisture, especially during the desulfurization step.

  • Temperature Control: The initial formation of the dithiocarbamate is typically exothermic. Maintain cooling (e.g., an ice bath) to prevent side reactions or decomposition of the intermediate.[5] Conversely, the desulfurization step may require gentle heating, which must be carefully controlled to avoid byproduct formation.

Q2: TLC and NMR analysis show a significant amount of unreacted 1-methylcyclobutylamine and a major byproduct. What is this byproduct and how can I prevent it?

The most common byproduct when synthesizing isothiocyanates from primary amines is the corresponding symmetrical N,N'-disubstituted thiourea .[6][7] This occurs when the newly formed, highly electrophilic isothiocyanate product reacts with the unreacted starting amine.

Causality: This side reaction is favored under several conditions:

  • Slow Desulfurization: If the conversion of the dithiocarbamate intermediate to the isothiocyanate is slow, there is a prolonged period where both the starting amine and the product are present, allowing them to react.

  • Poor Reagent Mixing: Inadequate stirring can create localized areas with a high concentration of the amine, promoting the side reaction.

  • Less Reactive Amine: Sterically hindered amines, like 1-methylcyclobutylamine, can be less reactive in the initial dithiocarbamate formation, leaving more free amine available to react with the product.

Solutions:

  • One-Pot, Two-Step Procedure: Ensure the first step (dithiocarbamate formation) goes to completion before initiating desulfurization. Monitor this by TLC.

  • Choice of Desulfurizing Agent: Employ a highly efficient desulfurizing agent that converts the intermediate rapidly. Reagents like tosyl chloride or di-tert-butyl dicarbonate (Boc₂O) are often effective.[6][8]

  • Controlled Addition: Add the desulfurizing agent slowly to the solution of the dithiocarbamate salt to avoid a sudden high concentration of the isothiocyanate product.

Q3: The formation of the dithiocarbamate salt intermediate appears sluggish or incomplete. How can I optimize this initial step?

The quantitative formation of the dithiocarbamate salt is critical for a high-yielding reaction.

Key Factors:

  • Base Selection: A tertiary amine base like triethylamine (Et₃N) is commonly used to deprotonate the ammonium salt formed after the primary amine attacks CS₂.[8] For the sterically hindered 1-methylcyclobutylamine, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may improve reaction rates.

  • Solvent: A polar aprotic solvent such as dichloromethane (DCM), chloroform, or THF is typically effective. The choice of solvent can influence the solubility of the dithiocarbamate salt.

  • Reaction Time & Temperature: While the reaction is often rapid, allow sufficient time for complete conversion (30-60 minutes) at a controlled temperature (0 °C to room temperature) before proceeding.[6]

Q4: I'm concerned about the toxicity of traditional reagents like thiophosgene. What are the best modern alternatives for the desulfurization step?

Indeed, thiophosgene is highly toxic and volatile, making it unsuitable for many modern labs.[1][9] The dithiocarbamate desulfurization method is the preferred safer alternative. The choice of desulfurizing agent is crucial for yield and purity.

Desulfurizing AgentTypical ConditionsProsConsKey Byproducts
Tosyl Chloride (TsCl) Et₃N, DCM, 0 °C to RTReadily available, efficient, high yields reported.[8]Can be sensitive to moisture; byproducts require purification.Triethylammonium chloride, sulfur, tosyl-related species.
Di-tert-butyl dicarbonate (Boc₂O) DMAP (cat.), EtOH or DCM, 0 °C to RTByproducts are mostly volatile (CO₂, COS, t-BuOH), simplifying workup significantly.[6][7][10][11]Can sometimes lead to Boc-protection of the amine as a side reaction.[6][7]CO₂, COS, tert-Butanol.
Propane phosphonic acid anhydride (T3P®) Pyridine, DCMHigh-yielding, broad substrate scope.[8]Reagent is moisture-sensitive; phosphorus byproducts require aqueous workup.Phosphonic acid residues.
Ethyl Chloroformate Base, 35-40 °CHistorically used, effective for simple alkyl amines.[5]Can generate toxic carbonyl sulfide (COS) gas.[1]Carbonyl sulfide, ethanol, CO₂.

For the synthesis of 1-isothiocyanato-1-methylcyclobutane, the Boc₂O method is highly recommended due to the simplified purification, which is advantageous for a potentially volatile product.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving specific experimental issues.

Symptom 1: Reaction stalls, with starting amine and dithiocarbamate intermediate coexisting.
  • Potential Cause A: Insufficient Base. The equilibrium may not be fully shifted towards the dithiocarbamate salt.

    • Solution: Increase the equivalents of base (e.g., from 1.1 eq to 1.5 eq of Et₃N) or switch to a stronger base like DBU.

  • Potential Cause B: Low Temperature. For a sterically hindered amine, the activation energy for dithiocarbamate formation might not be met at very low temperatures.

    • Solution: After the initial exothermic reaction subsides at 0 °C, allow the reaction to warm to room temperature and stir for an additional hour, monitoring by TLC.

Symptom 2: Product is observed by GC-MS, but is lost during column chromatography.
  • Potential Cause A: Product Volatility. 1-isothiocyanato-1-methylcyclobutane is a relatively small molecule and may be lost under high vacuum during solvent removal.

    • Solution: Remove solvent on a rotary evaporator at low temperature and reduced pressure. Avoid leaving the crude product under high vacuum for extended periods.

  • Potential Cause B: Decomposition on Silica Gel. Isothiocyanates can sometimes react with the acidic surface of standard silica gel.

    • Solution 1: Purify via vacuum distillation instead of chromatography. This is often the best method for volatile, non-polar compounds.[12]

    • Solution 2: If chromatography is necessary, use silica gel that has been neutralized by washing with a solvent mixture containing a small amount of triethylamine (e.g., 1% Et₃N in the eluent system).

Symptom 3: The reaction mixture turns dark or forms a precipitate during desulfurization.
  • Potential Cause: Decomposition. This may indicate decomposition of the desulfurizing agent or the dithiocarbamate intermediate, often due to excessive heat or the presence of impurities.

    • Solution: Ensure the reaction temperature is strictly controlled. Add the desulfurizing agent slowly and maintain cooling if the addition is exothermic. Ensure all reagents are pure and solvents are anhydrous.

Visualized Workflows and Mechanisms

Core Reaction Pathway

The diagram below illustrates the fundamental one-pot, two-step synthesis of an isothiocyanate from a primary amine.

Reaction_Pathway cluster_step1 Step 1: Dithiocarbamate Formation cluster_step2 Step 2: Desulfurization Amine 1-Methylcyclobutylamine Intermediate Dithiocarbamate Salt Intermediate Amine->Intermediate + Amine->Intermediate Nucleophilic Attack CS2 Carbon Disulfide (CS₂) CS2->Intermediate + Base Base (e.g., Et₃N) Base->Intermediate + Product 1-Isothiocyanato-1-methylcyclobutane Intermediate->Product Desulfurizer Desulfurizing Agent (e.g., Boc₂O) Desulfurizer->Product Byproduct Byproducts (Volatile or Water-Soluble) Product->Byproduct Separation Troubleshooting_Tree Start Low Yield Observed CheckCrude Analyze Crude by TLC/NMR/GC-MS Start->CheckCrude IsSM High % of Starting Amine? CheckCrude->IsSM IsThiourea High % of Thiourea Byproduct? IsSM->IsThiourea No Sol_Step1 Optimize Step 1: - Check Base/Solvent - Increase Reaction Time - Confirm Amine Purity IsSM->Sol_Step1 Yes IsComplex Complex Mixture of Products? IsThiourea->IsComplex No Sol_Step2 Optimize Step 2: - Use Faster Desulfurizing Agent - Control Reagent Addition - Ensure Step 1 is Complete IsThiourea->Sol_Step2 Yes Sol_Conditions Re-evaluate Conditions: - Check for Moisture - Control Temperature - Verify Reagent Purity IsComplex->Sol_Conditions Yes Success Yield Improved IsComplex->Success No / Clean Reaction Sol_Step1->Success Sol_Step2->Success Sol_Conditions->Success

Sources

Optimization

Side reactions in the synthesis of 1-isothiocyanato-1-methylcyclobutane

Welcome to the Technical Support Center for the synthesis of 1-isothiocyanato-1-methylcyclobutane . As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-isothiocyanato-1-methylcyclobutane . As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the unique steric and electronic challenges associated with alpha-tertiary cyclobutylamines.

This guide moves beyond basic reaction schemes to explain the chemical causality behind common side reactions—such as symmetrical thiourea formation and ring degradation—and provides field-proven, self-validating protocols to ensure high-yield synthesis.

Visual Workflow: Mechanistic Pathways and Side Reactions

To effectively troubleshoot, we must first map the reaction landscape. The diagram below illustrates the optimal synthetic routes alongside the branching points where degradation or side reactions occur.

SynthesisPathway Amine 1-Methylcyclobutan-1-amine (Starting Material) DTC Dithiocarbamate Salt (Intermediate) Amine->DTC CS2, Et3N (Nucleophilic Addition) Target 1-Isothiocyanato-1-methylcyclobutane (Target Product) Amine->Target Thiophosgene, Base (Direct Route) DTC->Target TsCl or TCT (Desulfurization) Thiourea Symmetrical Thiourea (Side Product) DTC->Thiourea Excess Amine / Slow Desulfurization Target->Thiourea + Unreacted Amine (Poor Stoichiometry) Degradation Ring Expansion / Elimination (Degradation Products) Target->Degradation Strong Lewis Acids / High Temp (>80°C)

Reaction pathways and side reactions in 1-isothiocyanato-1-methylcyclobutane synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my reaction yielding a high percentage of symmetrical thiourea instead of the desired isothiocyanate? Causality: Symmetrical thiourea formation is the most common byproduct in this workflow. It occurs when the highly electrophilic isothiocyanate product reacts with unreacted nucleophilic starting material (1-methylcyclobutan-1-amine)[1]. Because the starting amine is alpha-tertiary, the initial nucleophilic attack on carbon disulfide (CS₂) to form the dithiocarbamate intermediate is sterically hindered and kinetically slow. If the desulfurizing agent is added before 100% conversion of the amine, the newly formed isothiocyanate will rapidly scavenge the remaining free amine[2]. Solution: You must decouple the two steps. Ensure complete formation of the dithiocarbamate salt by using an excess of CS₂ and allowing sufficient equilibration time before adding the desulfurizing agent. Alternatively, if using thiophosgene, utilize an "inverse addition" technique (adding the amine slowly to an excess of thiophosgene) to keep the concentration of free amine near zero throughout the reaction[3].

Q2: I am observing unexpected peaks in GC-MS corresponding to cyclopentene derivatives and methylenecyclobutane. What is causing this? Causality: The cyclobutane ring is highly strained (possessing ~26 kcal/mol of ring strain). Under harsh acidic conditions or at elevated temperatures, the tertiary carbon center is highly susceptible to carbocation formation. This triggers a Wagner-Meerwein rearrangement (ring expansion to a cyclopentyl derivative) or an E1-type elimination (loss of the isothiocyanate group to form methylenecyclobutane or 1-methylcyclobutene). Solution: Avoid strong Lewis acids and high temperatures. Maintain reaction temperatures below 25 °C during the desulfurization step. Utilize mild desulfurizing agents like Tosyl chloride (TsCl) or the bench-stable reagent (Me₄N)SCF₃, which operates smoothly at room temperature without generating harsh acidic byproducts[4].

Q3: Which desulfurization protocol is best suited for sterically hindered alpha-tertiary amines? Causality: Bulky amines form less stable dithiocarbamate salts and require highly efficient, irreversible trapping to drive the equilibrium forward. While traditional methods rely on highly toxic thiophosgene[3], the tosyl chloride (TsCl) mediated decomposition of in situ generated dithiocarbamic acid salts provides an optimal balance of safety and electrophilic reactivity[5]. TsCl rapidly activates the sulfur atom, facilitating the elimination of tosyl mercaptan to yield the isothiocyanate before the dithiocarbamate can revert to the free amine.

Quantitative Comparison of Desulfurization Agents

To guide your reagent selection, the following table summarizes the expected performance of various desulfurization strategies specifically applied to sterically hindered cyclobutylamines.

Desulfurization ReagentTypical Yield (%)Thiourea Formation (%)Ring Degradation (%)Reaction Temp (°C)Mechanistic Notes
Thiophosgene (CSCl₂) 85 - 90< 5< 20 to 25Highly toxic; requires strict inverse addition to prevent thiourea[3].
CS₂ + Tosyl Chloride (TsCl) 75 - 855 - 10< 20 to 25Mild and highly efficient for bulky amines; excellent safety profile[5].
CS₂ + Cyanuric Chloride (TCT) 70 - 8010 - 15< 50 to 25Requires basification (pH >11) for complete adduct decomposition.
CS₂ + Heat (No Additive) < 30> 40> 20> 80High thermal degradation; ring expansion is highly probable.
(Me₄N)SCF₃ 85 - 95< 2< 125Bench-stable solid; rapid conversion with minimal side reactions[4].

Optimized Experimental Protocol: TsCl-Mediated Synthesis

The following step-by-step methodology is adapted from the general protocol by Wong & Dolman, specifically optimized to overcome the steric hindrance of 1-methylcyclobutan-1-amine while preventing ring degradation.

Self-Validating System: This protocol incorporates mandatory analytical checkpoints. Do not proceed to subsequent steps until the checkpoint criteria are met.

Materials Required:

  • 1-Methylcyclobutan-1-amine (1.0 eq)

  • Carbon disulfide (CS₂) (5.0 eq) - Excess is critical to drive the equilibrium for hindered amines.

  • Triethylamine (Et₃N) (3.0 eq)

  • Tosyl chloride (TsCl) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Workflow:

  • Amine Solvation: Dissolve 1-methylcyclobutan-1-amine (10.0 mmol) in anhydrous THF (20 mL) in a round-bottom flask under a continuous nitrogen atmosphere.

  • Base Addition: Add triethylamine (30.0 mmol) to the solution. Stir for 5 minutes at room temperature to ensure a homogeneous basic environment.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Dropwise add carbon disulfide (50.0 mmol) over 10 minutes.

    • Causality: Cooling minimizes the volatilization of CS₂ and controls the exothermic nucleophilic attack, preventing thermal ring expansion.

  • Dithiocarbamate Equilibration: Remove the ice bath and allow the mixture to warm to 22 °C. Stir for 2 to 4 hours.

    • Self-Validating Checkpoint: Monitor the reaction via TLC (using a Ninhydrin stain). Do not proceed to Step 5 until the free amine spot is completely consumed. Premature progression is the primary cause of symmetrical thiourea formation.

  • Desulfurization Activation: Once the amine is consumed, recool the mixture to 0 °C. Add Tosyl chloride (11.0 mmol) in a single portion.

  • Elimination: Allow the reaction to warm to 22 °C and stir for exactly 1 hour.

    • Causality: TsCl acts as a potent electrophile, activating the dithiocarbamate sulfur. This facilitates the rapid elimination of the tosyl mercaptan derivative to yield the target isothiocyanate[5].

  • Quench & Workup: Quench the reaction by adding 1N HCl (20 mL) to neutralize excess Et₃N. Extract the aqueous layer with Dichloromethane (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (keep bath temperature <30 °C to prevent product volatility). Purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate pure 1-isothiocyanato-1-methylcyclobutane.

References

  • Synthesis of Isothiocyanates: A Review, Chemistry & Biology Interface,[Link]

  • Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me₄N)SCF₃, ACS Publications,[Link]

  • Thiophosgene: An overview, Moltuslab, [Link]

  • Isothiocyanates from tosyl chloride mediated decomposition of in situ generated dithiocarbamic acid salts, PubMed,[Link]

  • Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts, Organic Chemistry Portal,[Link]

Sources

Troubleshooting

Preventing polymerization of 1-isothiocyanato-1-methylcyclobutane under thermal stress

Welcome to the Advanced Diagnostics and Troubleshooting Portal for handling 1-isothiocyanato-1-methylcyclobutane (CAS: 1599342-41-2). This guide is engineered for researchers and drug development professionals facing the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Diagnostics and Troubleshooting Portal for handling 1-isothiocyanato-1-methylcyclobutane (CAS: 1599342-41-2). This guide is engineered for researchers and drug development professionals facing thermal stability and polymerization challenges during synthesis, purification, or formulation.

Part 1: Diagnostic FAQ & Mechanistic Causality

Q1: Why does 1-isothiocyanato-1-methylcyclobutane polymerize into a white, insoluble mass under thermal stress? Causality: While isothiocyanates are generally sensitive to heat, the tertiary steric bulk of the 1-methylcyclobutyl group kinetically hinders spontaneous [2+2] thermal cyclodimerization. Therefore, if you observe a white precipitate upon heating (>50 °C), you are likely witnessing moisture-catalyzed polythiourea formation , not pure thermal oligomerization. Under thermal stress, trace water hydrolyzes the highly electrophilic isothiocyanate carbon, releasing carbonyl sulfide (COS) or CO₂/H₂S and forming 1-methylcyclobutanamine[1],[2]. This highly nucleophilic primary amine immediately attacks unreacted isothiocyanate molecules to form a substituted thiourea[3]. These thiourea intermediates subsequently cross-link, driving a runaway oligomerization cascade.

Q2: Can I use radical scavengers (e.g., BHT, MEHQ) to prevent this polymerization? Causality: No. The degradation and polymerization of isothiocyanates proceed via ionic and nucleophilic pathways, not free-radical mechanisms. Adding radical scavengers will not prevent hydrolysis or thiourea formation. Stabilization must focus on strict nucleophile exclusion or physical encapsulation.

Q3: How does the tertiary structure of the 1-methylcyclobutyl group affect its thermal handling compared to primary isothiocyanates? Causality: Tertiary thiocyanates are highly prone to isomerization into isothiocyanates because they can form stable carbocation-like transition states[4]. However, once in the isothiocyanate form, the steric hindrance protects the central carbon from weak nucleophiles at room temperature. It is only under elevated thermal stress that the activation energy for trace-moisture hydrolysis is overcome, leading to rapid degradation[2].

Mechanism ITC 1-Isothiocyanato- 1-methylcyclobutane Amine 1-Methylcyclobutanamine ITC->Amine Hydrolysis (>50°C) Thiourea Substituted Thiourea ITC->Thiourea Unreacted ITC H2O Trace Moisture (Thermal Stress) H2O->Amine Amine->Thiourea Nucleophilic Attack Polymer Polythiourea Resin Thiourea->Polymer Thermal Cross-linking

Caption: Moisture-catalyzed thermal degradation pathway of isothiocyanates.

Part 2: Troubleshooting Workflow

When thermal stress is unavoidable (e.g., during distillation, high-temperature coupling, or extrusion), use the following logic to diagnose and correct polymerization.

Workflow Start Thermal Stress Applied Check Assess Purity (IR: 2100 cm⁻¹) Start->Check Decision Insoluble Precipitate? Check->Decision Moisture Moisture Contamination Decision->Moisture Yes (White Powder) Thermal Pure Thermal Oligomerization Decision->Thermal No (Viscous Resin) Fix1 Use Anhydrous Schlenk Protocols Moisture->Fix1 Fix2 Utilize β-CD Encapsulation Thermal->Fix2

Caption: Troubleshooting workflow for identifying and resolving ITC polymerization.

Part 3: Quantitative Data & Thermal Metrics

The following table summarizes the thermal stability profiles of pure 1-isothiocyanato-1-methylcyclobutane versus its β-cyclodextrin (β-CD) encapsulated form. Encapsulation is a proven method to shift the thermal decomposition of volatile isothiocyanates from ~50 °C to over 300 °C by providing a robust spatial confinement environment[5],[6].

MetricPure 1-Isothiocyanato-1-methylcyclobutaneβ-CD Encapsulated ComplexCausality / Mechanism
Thermal Stability Onset ~50 °C[6]~300 °C[6]Spatial confinement in the channel-type crystalline lattice prevents intermolecular collisions.
Primary Degradation Product Polythiourea / N,N'-diallylthiourea analogs[2]NegligibleThe hydrophobic β-CD cavity physically shields the electrophilic carbon from water ingress.
Volatility / Vapor Pressure High (Rapid mass loss)[6]Low (Stable to 305 °C)[6]Host-guest interactions and hydrogen bonding reduce the vapor pressure of the guest molecule.

Part 4: Step-by-Step Methodologies

Protocol A: Anhydrous Thermal Processing (Self-Validating System)

Use this protocol when the isothiocyanate must be heated as a free reagent in solution. The causality behind these steps is the absolute elimination of nucleophiles that initiate the thiourea cascade.

  • Glassware Preparation: Bake all reaction vessels and condensers at 150 °C for a minimum of 4 hours. Cool under a continuous stream of ultra-high purity (UHP) Argon.

  • Solvent Purification: Utilize only solvents dried over activated 3Å molecular sieves or dispensed from a solvent purification system (SPS). Water content must be verified via Karl Fischer titration to be <10 ppm.

  • Reagent Addition: Transfer 1-isothiocyanato-1-methylcyclobutane into the reaction vessel using air-free Schlenk techniques.

  • Thermal Ramping: Heat the reaction mixture to the desired temperature (e.g., 60–80 °C). Maintain a positive pressure of Argon to prevent atmospheric moisture ingress.

  • System Validation (FTIR): To validate that the system remains anhydrous and unpolymerized, extract a 0.1 mL aliquot every 2 hours. Analyze via ATR-FTIR. The protocol is validated if the strong, broad -N=C=S asymmetric stretch at 2100–2200 cm⁻¹ remains sharp, and there is an absolute absence of a broad N-H stretch at ~3300 cm⁻¹ (which would indicate amine/thiourea formation).

Protocol B: β-Cyclodextrin Encapsulation for Extreme Thermal Shielding

Use this protocol when the isothiocyanate must survive extreme thermal stress (e.g., melt extrusion, high-temperature curing, or long-term storage). This mild, aqueous-phase co-precipitation technique facilitates encapsulation at room temperature, minimizing initial thermal loss[7],[5].

  • Host Matrix Preparation: Dissolve 1.0 molar equivalent of β-cyclodextrin (β-CD) in a 1:2 mixture of ethanol and deionized water at 40 °C until the solution is completely clear.

  • Guest Integration: Cool the solution to 25 °C. Slowly add 1.0 molar equivalent of 1-isothiocyanato-1-methylcyclobutane dropwise over 30 minutes under vigorous magnetic stirring (800 rpm). Causality: Dropwise addition prevents the hydrophobic isothiocyanate from pooling and auto-oligomerizing before it can enter the hydrophobic β-CD cavity.

  • Co-precipitation: Continue stirring for 24 hours at room temperature. A white precipitate (the inclusion complex) will gradually form as the β-CD matrix transitions from a cage-type to a channel-type structure[5].

  • Isolation: Recover the complex via vacuum filtration. Wash the precipitate with cold ethanol to remove any unencapsulated surface isothiocyanate. Dry under high vacuum at 25 °C for 24 hours.

  • System Validation (TGA): Perform Thermogravimetric Analysis (TGA) on the dried powder. The protocol is validated if the initial mass loss at 50 °C (characteristic of the pure volatile isothiocyanate) is absent, and the primary decomposition peak (DTG peak) shifts to >300 °C[6].

References

  • Chen, C. W., & Ho, C. T. (1998). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. Journal of Agricultural and Food Chemistry, 46(1), 220-223. Available at:[Link]

  • Chen, Z., Hang, G., Cheng, L., Zhu, R., & Chen, S. (2026). Stabilization of Allyl Isothiocyanate by β-Cyclodextrin: Thermal Robustness and Potent Antimicrobial Activity. Molecules, 31(5), 780. Available at:[Link]

Sources

Optimization

Challenges in the scale-up of 1-isothiocyanato-1-methylcyclobutane synthesis

Welcome to the Technical Support Center for the synthesis and scale-up of 1-isothiocyanato-1-methylcyclobutane. This resource is engineered for process chemists, researchers, and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 1-isothiocyanato-1-methylcyclobutane. This resource is engineered for process chemists, researchers, and drug development professionals. The 1-methylcyclobutane core presents unique thermodynamic and steric challenges, rendering traditional isothiocyanate synthesis methods (like those using thiophosgene) hazardous and low-yielding at scale.

This guide provides a causality-driven troubleshooting framework, quantitative reagent comparisons, and a self-validating scale-up protocol to ensure high-purity isolation without compromising the strained cyclobutane ring.

Reaction Pathway & Process Flow

Workflow SM 1-Methylcyclobutan-1-amine Step1 Dithiocarbamate Formation (CS2 + Et3N, 0-5°C) SM->Step1 Int Dithiocarbamate Salt Step1->Int Exothermic Addition Step2 Desulfurization (T3P, 40°C) Int->Step2 Prod 1-Isothiocyanato-1- methylcyclobutane Step2->Prod Mild Elimination Waste Aqueous Wash (Removes Phosphonates) Step2->Waste Byproduct Partition

Figure 1: Safe scale-up workflow for 1-isothiocyanato-1-methylcyclobutane synthesis.

Troubleshooting Guide & FAQs

Q: Why am I observing significant cyclobutane ring-opening during the desulfurization step? A: The cyclobutane ring possesses high angle strain (internal angles of ~90° vs. the ideal 109.5° tetrahedral angle) and considerable torsional strain from eclipsing C-H bonds ([1]). When subjected to high thermal stress (e.g., refluxing toluene >100 °C) or harsh Lewis acidic conditions during traditional desulfurization, the ring undergoes electrocyclic ring-opening or rearrangement to alleviate this strain. Causality: Elevated temperatures provide the activation energy required to break the strained C-C bonds, leading to acyclic alkene byproducts. Solution: Transition to a mild desulfurizing agent like Propane Phosphonic Acid Anhydride (T3P®), which operates efficiently at 25–40 °C, preserving the structural integrity of the 1-methylcyclobutane core.

Q: How can I replace thiophosgene for a safer 100g+ scale-up without sacrificing yield? A: Thiophosgene is highly toxic, corrosive, and presents severe engineering and safety challenges at scale. A highly effective, scalable alternative is the in situ generation of a dithiocarbamate salt using carbon disulfide (CS2) and triethylamine, followed by desulfurization with T3P ([2]). Causality: T3P acts as an efficient, non-toxic oxygen-transfer agent that drives the elimination of the dithiocarbamate to the isothiocyanate. The byproducts are completely water-soluble phosphonate salts, allowing for a simple aqueous wash rather than the hazardous distillation of thiophosgene residues.

Q: My dithiocarbamate intermediate formation is stalling or generating excessive heat. What is the optimal engineering control? A: The nucleophilic attack of the sterically hindered 1-methylcyclobutan-1-amine on CS2 is highly exothermic. If CS2 is added too rapidly, localized heat can cause solvent boiling, loss of volatile CS2, and thermal degradation. Causality: The reaction kinetics are rapid; heat generation is directly proportional to the dosing rate. Solution: Utilize a jacketed reactor with active cooling (set to 0–5 °C). Implement a controlled, dropwise addition of CS2 over 1–2 hours. Ensure the triethylamine base is present in a slight excess (1.5 eq) to immediately deprotonate the intermediate and drive the equilibrium toward the stable dithiocarbamate salt.

Q: I'm losing product during silica gel purification. What are the best isolation practices? A: Isothiocyanates are electrophilic and can degrade or irreversibly bind to the slightly acidic, hydroxyl-rich surface of standard silica gel. Causality: Extended residence time on silica promotes hydrolysis back to the primary amine or the formation of urea derivatives if trace water is present. Solution: Bypass column chromatography entirely. Leverage the T3P protocol, which allows for isolation via liquid-liquid extraction. Follow this with short-path vacuum distillation (e.g., <50 °C at 1-5 mbar) to isolate the pure isothiocyanate.

Quantitative Comparison of Desulfurization Agents for Scale-Up

To make an informed decision on reagent selection for your process, review the comparative metrics below. T3P is prioritized for cyclobutane derivatives due to its low thermal footprint and ease of byproduct removal.

Desulfurizing AgentTypical Yield (%)Reaction Temp (°C)Exotherm RiskByproduct ManagementScalability Rating
Thiophosgene 80–85%0 to 25HighCorrosive HCl gasPoor (Highly Toxic)
Tosyl Chloride (TsCl) 75–80%25MediumTsSH (odorous, requires basic wash)Good ([3])
Boc2O 80–85%20 to 30LowCO2 and COS gas (requires venting)Good
T3P (50% in EtOAc) 88–94% 25 to 40 Low Water-soluble phosphonates Excellent

Validated Scale-Up Protocol: 100g Synthesis of 1-Isothiocyanato-1-methylcyclobutane

This methodology utilizes T3P to ensure a self-validating, high-yield process. The protocol relies on visual state changes and specific phase partitions to confirm reaction progress without requiring continuous offline sampling.

Step 1: Reactor Setup & Amine Free-Basing

  • Equip a 2L jacketed glass reactor with a mechanical stirrer, internal temperature probe, dropping funnel, and a nitrogen inlet.

  • Charge the reactor with 1-methylcyclobutan-1-amine hydrochloride (100 g, ~0.82 mol) and ethyl acetate (800 mL).

  • Add triethylamine (250 g, 2.47 mol, 3.0 eq). Self-Validation: The suspension will change in consistency as the hydrochloride salt is neutralized, leaving suspended Et3N·HCl. Cool the mixture to 0–5 °C.

Step 2: Dithiocarbamate Formation 4. Add carbon disulfide (75 g, 0.98 mol, 1.2 eq) dropwise via the dropping funnel over 90 minutes. Maintain the internal temperature strictly below 10 °C to prevent CS2 volatilization. 5. Stir for an additional 1 hour at room temperature. Self-Validation: A thick yellow/orange slurry indicates the successful precipitation of the triethylammonium dithiocarbamate intermediate.

Step 3: Mild Desulfurization 6. Re-cool the reactor to 10 °C. Slowly add T3P (50% w/w solution in EtOAc, 625 g, ~0.98 mol, 1.2 eq). 7. Warm the mixture to 40 °C and stir for 4 hours. Self-Validation: The thick slurry will dissolve into a clear, biphasic liquid system. This visual cue confirms the dithiocarbamate salt has been fully consumed and converted into the highly lipophilic isothiocyanate.

Step 4: Workup & Isolation 8. Cool to room temperature and quench with 500 mL of distilled water. Stir vigorously for 15 minutes, then separate the organic layer. 9. Wash the organic layer sequentially with saturated NaHCO3 (500 mL) and brine (500 mL). Causality: The aqueous washes completely partition the water-soluble T3P phosphonate byproducts and Et3N·HCl away from the product, validating the purity of the organic phase. 10. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure (water bath <30 °C to prevent thermal ring-opening). 11. Purify the crude oil via short-path vacuum distillation (1-5 mbar) to yield 1-isothiocyanato-1-methylcyclobutane as a clear, pungent liquid.

References

  • Janczewski, Ł., et al. (2018). T3P® - A Benign Desulfurating Reagent in the Synthesis of Isothiocyanates. Synthesis, 50, 1141-1151. Available at:[Link]

  • Wong, R., & Dolman, S. J. (2007). Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts. The Journal of Organic Chemistry, 72, 3969-3971. Available at:[Link]

  • LibreTexts Chemistry (2026). Stability of Cycloalkanes - Ring Strain. Organic Chemistry (Wade). Available at:[Link]

Sources

Troubleshooting

Method development for the analysis of 1-isothiocyanato-1-methylcyclobutane reaction mixtures

Overview 1-Isothiocyanato-1-methylcyclobutane (CAS 1599342-41-2) is a highly reactive electrophilic building block utilized in the synthesis of target-specific covalent inhibitors, PROTAC linkers, and novel thiourea deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

1-Isothiocyanato-1-methylcyclobutane (CAS 1599342-41-2) is a highly reactive electrophilic building block utilized in the synthesis of target-specific covalent inhibitors, PROTAC linkers, and novel thiourea derivatives [4]. Because the isothiocyanate (-N=C=S) moiety is prone to nucleophilic attack and lacks a strong UV chromophore, analyzing reaction mixtures containing this compound presents unique chromatographic challenges.

This technical guide provides drug development professionals with causality-driven troubleshooting strategies and self-validating protocols to ensure accurate quantification and structural integrity during method development.

Analytical Workflow & Decision Matrix

Workflow A Reaction Mixture (1-isothiocyanato-1-methylcyclobutane) B Quench & Aliquot A->B C Direct GC-MS (Volatile/Thermal Stable) B->C Direct Injection D Thiol Derivatization (NAC or 2-NT) B->D Add Thiol + Buffer (pH 8.5) F Thermal Degradation (Nitrile/Amine Artifacts) C->F T > 200°C E RP-HPLC-UV/MS (Dithiocarbamate Adduct) D->E Stable UV/MS Signal

Workflow for the analytical method development of isothiocyanate reaction mixtures.

Troubleshooting Guides & FAQs

Q1: My RP-HPLC chromatogram shows severe peak tailing and poor recovery for the unreacted 1-isothiocyanato-1-methylcyclobutane. What is causing this, and how can I fix it? A: Causality: Isothiocyanates (ITCs) exhibit poor water solubility and can precipitate or irreversibly adsorb onto the stationary phase of C18 columns at room temperature [2]. Furthermore, the electrophilic carbon of the -N=C=S group can slowly react with protic mobile phases (like water or methanol) during the run, causing peak smearing. Solution: You have two options.

  • Column Heating: Elevating the column temperature to 60°C significantly improves solubility and mass transfer, reducing on-column losses by up to ten-fold [2].

  • Derivatization (Recommended): Convert the reactive ITC into a stable dithiocarbamate prior to injection (see Protocol 1).

Q2: I am using GC-MS to monitor the reaction progress. I am detecting unexpected cyclobutylamine and cyclobutanecarbonitrile peaks. Are these actual side products? A: Causality: Not necessarily. While 1-isothiocyanato-1-methylcyclobutane is volatile enough for GC-MS, ITCs are notoriously thermally labile. At standard GC inlet temperatures (often >200°C), up to 80% of the ITC can undergo thermal degradation, decomposing into the corresponding amines, nitriles, or novel rearranged ITCs [1]. Solution: Lower the GC inlet temperature to 150°C–180°C and use a fast temperature ramp. If the artifact peaks persist, switch to LC-MS using a derivatization strategy to preserve the mass balance of the reaction mixture.

Q3: Direct LC-UV analysis yields a very weak signal for the starting material, making trace analysis impossible. How do I improve the limit of detection (LOD)? A: Causality: The 1-isothiocyanato-1-methylcyclobutane molecule lacks an extended conjugated π -system. The isolated -N=C=S group only exhibits weak UV absorbance around 240–250 nm, which is often masked by background noise or solvent cutoff. Solution: Exploit the electrophilicity of the ITC. By reacting the mixture with a thiol nucleophile (e.g., N-acetyl-L-cysteine) at a mildly basic pH, you form a dithiocarbamate adduct [3]. This adduct possesses a robust chromophore with strong absorbance at 270–280 nm and ionizes efficiently in ESI-MS [1].

Derivatization Mechanism

Mechanism ITC 1-Isothiocyanato- 1-methylcyclobutane (Poor UV, Reactive) Adduct Dithiocarbamate Adduct (Stable, High UV/MS Response) ITC->Adduct pH 8.0-8.5 50°C, 1h Thiol N-Acetyl-L-Cysteine (Nucleophile) Thiol->Adduct Nucleophilic Attack

Mechanism of isothiocyanate derivatization with N-acetyl-L-cysteine to form a stable adduct.

Self-Validating Experimental Protocols

Protocol 1: N-Acetyl-L-Cysteine (NAC) Derivatization for LC-UV/MS

This protocol leverages the rapid nucleophilic attack of thiols on the ITC carbon to form a stable dithiocarbamate, locking the molecule's structure for accurate quantification [3].

Materials:

  • Derivatization Reagent: 0.2 M N-acetyl-L-cysteine (NAC) and 0.2 M NaHCO 3​ in HPLC-grade water (Prepare fresh daily).

  • Quenching Solvent: Isopropanol or Acetonitrile.

Step-by-Step Methodology:

  • Sampling: Extract a 500 μ L aliquot from the 1-isothiocyanato-1-methylcyclobutane reaction mixture.

  • Quenching: Immediately dilute the aliquot with 500 μ L of cold isopropanol to halt the primary reaction and precipitate any incompatible macromolecules. Centrifuge at 10,000 rpm for 5 minutes.

  • Derivatization: Transfer 500 μ L of the supernatant to a glass HPLC vial. Add 500 μ L of the NAC derivatization reagent[1].

  • Incubation: Seal the vial and incubate at 50°C for exactly 60 minutes. Causality: Thiolate anions are highly nucleophilic at pH 8.0–8.5, ensuring quantitative conversion of the ITC to the dithiocarbamate without inducing alkaline hydrolysis of the cyclobutane ring [3].

  • Cooling & Analysis: Chill the sample to 4°C to stabilize the adduct. Inject 10 μ L into the LC-UV/MS system (Detection at λ = 274 nm).

  • Self-Validation Step: Always run a "Blank NAC" control alongside your samples. A successful method will show the disappearance of the free ITC peak, a reduction in the free NAC peak, and the emergence of a single, highly resolved dithiocarbamate peak. If multiple adduct peaks appear, check the pH of your buffer, as extreme alkalinity can cause adduct reversibility.

Quantitative Data Presentation

The following table summarizes the performance characteristics of different analytical methodologies when applied to volatile, aliphatic isothiocyanates like 1-isothiocyanato-1-methylcyclobutane.

Analytical MethodTarget Analyte StatePrimary DetectorTypical LODStability / RecoveryKey Limitation
Direct GC-MS Underivatized ITCEI-MS1–5 μ g/mLLow (<50% recovery)Severe thermal degradation >200°C [1].
Direct RP-HPLC Underivatized ITCUV (240 nm)10–20 μ g/mLModerate (70-80%)On-column precipitation; weak UV signal [2].
Derivatized LC-MS Dithiocarbamate AdductUV (274 nm) / ESI-MS< 0.5 μ g/mLHigh (>95% recovery)Requires 1-hour sample prep time [1].

References

  • Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with N-acetyl-L-cysteine. mostwiedzy.pl. 1[1]

  • Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. nih.gov. 2[2]

  • A Comparative Analysis of Isothiocyanate Reactivity with Nucleophiles. benchchem.com. 3[3]

  • 1-isothiocyanato-1-methylcyclobutane — Chemical Substance Information. nextsds.com.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity of 1-Isothiocyanato-1-methylcyclobutane vs. Other Alkyl Isothiocyanates: A Technical Guide

Introduction Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the -N=C=S functional group. Their significance in drug development and chemical biology is well-established, stemming from their...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the -N=C=S functional group. Their significance in drug development and chemical biology is well-established, stemming from their ability to covalently modify nucleophilic residues in proteins, most notably the thiol groups of cysteine residues.[1][2] This reactivity is the cornerstone of their diverse biological activities, including anti-cancer and anti-inflammatory properties.[1] The electrophilicity of the central carbon atom in the isothiocyanate moiety governs its reactivity, which is in turn modulated by the steric and electronic nature of the substituent attached to the nitrogen atom.[1]

This guide provides a comprehensive comparison of the reactivity of 1-isothiocyanato-1-methylcyclobutane, a molecule of growing interest due to its unique structural features, with other common alkyl isothiocyanates. We will delve into the structural and electronic factors influencing their reactivity, present comparative experimental data, and provide detailed protocols for assessing these properties in a laboratory setting.

Structural and Electronic Considerations Influencing Reactivity

The reactivity of the isothiocyanate group is primarily dictated by the electrophilicity of the central carbon atom. Nucleophilic attack on this carbon is the key step in the formation of adducts with biological molecules.[2] The nature of the alkyl group (R) in an R-N=C=S structure can significantly influence this electrophilicity through a combination of steric and electronic effects.

  • Electronic Effects: Alkyl groups are generally considered electron-donating. This electron-donating effect can slightly destabilize the ground state of the isothiocyanate and increase the electron density on the nitrogen atom, which in turn can enhance the electrophilicity of the central carbon, making it more susceptible to nucleophilic attack.[1]

  • Steric Effects: The size and branching of the alkyl group can sterically hinder the approach of a nucleophile to the electrophilic carbon. This steric hindrance can significantly decrease the reaction rate.[3]

1-Isothiocyanato-1-methylcyclobutane: A Unique Case Study

1-Isothiocyanato-1-methylcyclobutane presents a fascinating case where these effects are uniquely combined. The isothiocyanate group is attached to a tertiary carbon, which is also part of a strained cyclobutane ring.

  • Tertiary Substitution: The presence of a methyl group and the cyclobutane ring on the alpha-carbon creates significant steric bulk around the isothiocyanate functional group. This is expected to decrease its reactivity compared to primary or secondary alkyl isothiocyanates.

In contrast, simpler alkyl isothiocyanates like methyl, ethyl, and isopropyl isothiocyanate offer a clear progression of increasing steric hindrance, which is expected to correlate with a decrease in reactivity. Tert-butyl isothiocyanate, another tertiary isothiocyanate, provides a valuable acyclic comparison to 1-isothiocyanato-1-methylcyclobutane, helping to dissect the effects of steric bulk from those of ring strain.

Comparative Reactivity Data

The most direct way to compare the reactivity of different isothiocyanates is to measure the kinetics of their reaction with a model nucleophile, such as a primary or secondary amine, to form a stable thiourea derivative.[1][2] The second-order rate constant (k) of this reaction serves as a quantitative measure of reactivity.

IsothiocyanateStructureRelative Reactivity (Conceptual)Factors Influencing Reactivity
Methyl isothiocyanateCH₃-N=C=SHighMinimal steric hindrance.
Ethyl isothiocyanateCH₃CH₂-N=C=SHighSlight increase in steric hindrance compared to methyl.
Isopropyl isothiocyanate(CH₃)₂CH-N=C=SModerateIncreased steric hindrance from two methyl groups.
Tert-butyl isothiocyanate(CH₃)₃C-N=C=SLowSignificant steric hindrance from three methyl groups.
1-Isothiocyanato-1-methylcyclobutaneC₅H₈(CH₃)-N=C=SLow to ModerateSignificant steric hindrance from the tertiary carbon and cyclobutane ring. Potential electronic effects from ring strain.

Note: This table presents a conceptual comparison based on established principles of chemical reactivity. Experimental validation is crucial for precise quantification.

Experimental Protocols for Reactivity Assessment

To empirically determine the relative reactivities, a competitive reaction or individual kinetic studies can be performed. High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring these reactions.[4]

Protocol 1: Competitive Reactivity Study using HPLC

This method allows for a direct comparison of the reactivity of two or more isothiocyanates towards a single nucleophile.

Principle: A mixture of isothiocyanates is allowed to react with a limiting amount of a nucleophile (e.g., a primary amine). The relative amounts of the corresponding thiourea products formed are quantified by HPLC. The product ratio directly reflects the relative reactivity of the isothiocyanates.[1]

Materials:

  • 1-Isothiocyanato-1-methylcyclobutane

  • Other alkyl isothiocyanates (e.g., methyl, ethyl, isopropyl, tert-butyl isothiocyanate)

  • A primary amine (e.g., benzylamine or butylamine)

  • Anhydrous solvent (e.g., acetonitrile or tetrahydrofuran)

  • HPLC system with a C18 reversed-phase column and UV detector[4]

Procedure:

  • Solution Preparation: Prepare equimolar stock solutions of each isothiocyanate and the amine in the chosen anhydrous solvent.

  • Reaction Setup: In a reaction vial, combine the isothiocyanate solutions. Add the amine solution to initiate the reaction. The amine should be the limiting reagent.

  • Reaction Monitoring: Allow the reaction to proceed at a constant temperature (e.g., 25 °C). At specific time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by diluting it with the mobile phase.

  • HPLC Analysis: Inject the quenched samples into the HPLC system. Use a suitable mobile phase gradient (e.g., acetonitrile and water) to separate the starting materials and the thiourea products.[4] Monitor the elution of the compounds using a UV detector at an appropriate wavelength (typically around 254 nm for aromatic thioureas).[4]

  • Data Analysis: Integrate the peak areas of the thiourea products. The ratio of the peak areas corresponds to the relative reactivity of the isothiocyanates.

Protocol 2: Kinetic Analysis by Monitoring Reactant Disappearance using HPLC

This method determines the second-order rate constant for the reaction of a single isothiocyanate with an amine.

Principle: The reaction between an isothiocyanate and an excess of an amine is monitored over time by quantifying the decrease in the concentration of the isothiocyanate using HPLC. The reaction follows pseudo-first-order kinetics, from which the second-order rate constant can be derived.

Procedure:

  • Reaction Setup: In a thermostated reaction vessel, dissolve the isothiocyanate in the chosen solvent. Add a large excess (at least 10-fold) of the amine to initiate the reaction.

  • Sampling: At regular time intervals, withdraw aliquots from the reaction mixture and quench them.

  • HPLC Analysis: Analyze the quenched samples by HPLC to determine the concentration of the remaining isothiocyanate.

  • Data Analysis: Plot the natural logarithm of the isothiocyanate concentration versus time. The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (k_obs). The second-order rate constant (k) can then be calculated by dividing k_obs by the initial concentration of the amine.

Visualization of Key Concepts

To further clarify the principles discussed, the following diagrams illustrate the reaction mechanism and a general experimental workflow.

G cluster_0 Reaction Mechanism Isothiocyanate R-N=C=S Intermediate Tetrahedral Intermediate Isothiocyanate->Intermediate Nucleophilic Attack Nucleophile R'-NH₂ Nucleophile->Intermediate Thiourea R-NH-C(=S)-NH-R' Intermediate->Thiourea Proton Transfer

Caption: General mechanism for the reaction of an isothiocyanate with a primary amine.

G Start Prepare Reactant Solutions Mix Mix Isothiocyanates and Nucleophile Start->Mix React React at Constant Temperature Mix->React Sample Withdraw and Quench Aliquots at Time Intervals React->Sample Analyze Analyze by HPLC Sample->Analyze Data Integrate Peak Areas and Calculate Ratios/Rates Analyze->Data End Determine Relative Reactivity Data->End

Caption: Experimental workflow for comparative reactivity studies.

Conclusion

The reactivity of 1-isothiocyanato-1-methylcyclobutane is governed by a complex interplay of steric hindrance and potential electronic effects arising from its unique strained ring structure. While its tertiary nature suggests a lower reactivity compared to less hindered primary and secondary alkyl isothiocyanates, the precise impact of the cyclobutane ring requires empirical investigation. The experimental protocols outlined in this guide provide a robust framework for quantitatively assessing its reactivity relative to other isothiocyanates. Such data is invaluable for researchers and drug development professionals in selecting appropriate isothiocyanate-based compounds for their specific applications, enabling a more rational design of bioactive molecules and chemical probes.

References

  • Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. (2015). Phytochemistry, 118, 109-115.
  • A Comparative Guide to the Reactivity of Aliphatic and Aromatic Isothiocyan
  • Application Notes and Protocols for Isothiocyanate Reactions in Organic Solvents. (2025). BenchChem.
  • Steric vs. electronic effects in palladium-thiocyanate complexes. (n.d.). Journal of the Chemical Society, Dalton Transactions.
  • Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. (n.d.).
  • A Comparative Analysis of Isothiocyanate Reactivity with Nucleophiles. (2025). BenchChem.
  • Technical Support Center: Monitoring Thiocyanate Synthesis Reactions. (2025). BenchChem.
  • Cyclobutanecarbonyl Isothiocyanate: A Technical Guide to its Chemical Properties and Reactivity. (2025). BenchChem.
  • Kinetics and mechanism of the anilinolysis of aryl phenyl isothiocyanophosph
  • The interplay between steric and electronic effects in S(N)2 reactions. (n.d.). PubMed.

Sources

Comparative

Comparative Guide: 1-Isothiocyanato-1-methylcyclobutane vs. 1-Isothiocyanato-1-methylcyclopropane

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Physicochemical properties, steric profiles, and synthetic applications in drug discovery. Executive Summary In modern medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Physicochemical properties, steric profiles, and synthetic applications in drug discovery.

Executive Summary

In modern medicinal chemistry, the strategic incorporation of small aliphatic rings is a proven tactic to modulate lipophilicity, improve metabolic stability, and lock molecules into bioactive conformations. 1-Isothiocyanato-1-methylcyclopropane and 1-Isothiocyanato-1-methylcyclobutane are highly specialized, bifunctional building blocks. They combine a highly reactive electrophilic isothiocyanate (-N=C=S) handle with a sterically demanding, geminally disubstituted cycloalkyl group.

While structurally differing by only a single methylene unit, the shift from a cyclopropane to a cyclobutane ring fundamentally alters the molecule's three-dimensional geometry, ring strain, and steric bulk[1]. This guide provides an in-depth comparison of these two synthons, detailing their physicochemical differences, reactivity profiles, and step-by-step protocols for their integration into drug discovery workflows.

Physicochemical and Structural Comparison

The choice between a cyclopropyl and cyclobutyl moiety is rarely arbitrary; it is dictated by the precise spatial requirements of the target protein's binding pocket.

  • Ring Geometry and Vectors: The cyclopropane ring is inherently planar, with a median C-C-C bond angle of approximately 60°[1]. This forces the 1-methyl group and the isothiocyanate into a rigid, tightly splayed "V" configuration. In contrast, the cyclobutane ring is not planar but adopts a puckered "butterfly" conformation (median puckering angle of ~15.5°) to relieve eclipsing 1,2-interactions[1]. This puckering alters the exit vector of the isothiocyanate group and provides a slightly more flexible, three-dimensional steric shield[2].

  • Ring Strain: Both rings are highly strained, but cyclopropane possesses a higher strain energy (28.1 kcal/mol) compared to cyclobutane (26.3 kcal/mol)[2]. The C-H bonds in cyclopropane possess higher s-character, making them slightly more polarized and metabolically robust compared to standard aliphatic chains[1].

  • The Thorpe-Ingold Effect: In both molecules, the presence of the 1-methyl group alongside the cycloalkyl ring creates a pronounced gem-dialkyl (Thorpe-Ingold) effect. Once reacted to form a thiourea or heterocycle, this steric crowding severely restricts the rotation of adjacent bonds, effectively pre-organizing the molecule into a specific conformation[2].

Table 1: Quantitative Property Comparison
Property1-Isothiocyanato-1-methylcyclopropane1-Isothiocyanato-1-methylcyclobutane
Molecular Formula C₅H₇NS[3]C₆H₉NS[4]
Monoisotopic Mass 113.03 Da[3]127.05 Da[4]
Ring Geometry Planar[1]Puckered (~15.5° angle)[1]
Ring Strain Energy ~28.1 kcal/mol[2]~26.3 kcal/mol[2]
Steric Profile Highly rigid, compactSlightly flexible, broader 3D volume
Primary Application Tight hydrophobic pocket filling[5]Deep hydrophobic pocket filling[5]

Reactivity & Mechanistic Insights

Isothiocyanates are classic electrophiles, widely used to synthesize thioureas, thioamides, and downstream heterocycles (such as 2-aminothiazoles). The central carbon of the -N=C=S group is highly electrophilic and susceptible to attack by primary and secondary amines.

Causality in Reactivity: Because both the cyclopropyl and cyclobutyl groups are fully substituted at the alpha-carbon (C1), the isothiocyanate carbon experiences significant steric shielding. The nucleophile must approach the -N=C=S carbon at the Bürgi-Dunitz trajectory. The puckered nature of the cyclobutane ring can create slightly more steric hindrance along specific approach vectors compared to the flat cyclopropane ring. Consequently, reactions with 1-isothiocyanato-1-methylcyclobutane may require slightly longer reaction times or mild heating when reacting with bulky secondary amines.

G N1 Isothiocyanate (CyPr or CyBu) N3 Zwitterionic Intermediate N1->N3 Nucleophilic Attack N2 Primary Amine (Nucleophile) N2->N3 N4 Thiourea Product N3->N4 Proton Transfer

Reaction pathway for thiourea synthesis highlighting nucleophilic attack on the isothiocyanate.

Experimental Protocols: Self-Validating Thiourea Synthesis

To ensure scientific integrity, the following protocol for coupling these isothiocyanates with a primary amine is designed as a self-validating system. The disappearance of the amine is tracked, and the product is confirmed via mass spectrometry.

Materials Required
  • 1-Isothiocyanato-1-methylcyclopropane OR 1-Isothiocyanato-1-methylcyclobutane (1.0 equivalent)

  • Primary Amine building block (1.05 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology
  • Preparation: In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve the primary amine (1.05 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add DIPEA (1.5 eq) to the solution. Rationale: The base ensures the amine remains in its active, unprotonated free-base form, maximizing its nucleophilicity.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the selected isothiocyanate (1.0 eq) dropwise. Rationale: The sterically hindered nature of these specific isothiocyanates minimizes side reactions, but cooling prevents any exothermic degradation of the amine.

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature.

  • Self-Validation (Monitoring):

    • Monitor the reaction via TLC (Thin Layer Chromatography). Since aliphatic isothiocyanates lack a strong UV chromophore, use a Ninhydrin stain to track the disappearance of the primary amine (which will stain pink/purple).

    • Alternatively, monitor via LC-MS. Look for the appearance of the [M+H]+ peak corresponding to the exact mass of the newly formed thiourea.

  • Workup: Once the amine is consumed (typically 2–6 hours depending on the amine's steric bulk), quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude thiourea via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Applications in Drug Design (SAR Strategy)

When optimizing a lead compound, the transition from a standard alkyl group (like tert-butyl) to a 1-methylcycloalkyl group is a classic bioisosteric replacement. These specific isothiocyanates have been utilized in the synthesis of macrocyclic protease inhibitors (e.g., HCV NS3/4A inhibitors), where the P4 capping group requires precise steric bulk to prevent drug resistance[5].

  • Choose 1-Isothiocyanato-1-methylcyclopropane when the binding pocket is tight and requires a rigid, planar hydrophobic shield. It provides excellent metabolic stability without adding excessive molecular weight.

  • Choose 1-Isothiocyanato-1-methylcyclobutane when the pocket is slightly deeper or more flexible. The puckered ring projects the hydrophobic bulk further into the cavity, potentially capturing additional van der Waals interactions[2].

SAR_Tree Start SAR Optimization: Small Alkyl Isostere Assess Analyze Binding Pocket Dimensions Start->Assess Planar Narrow/Shallow Pocket (Requires Rigidity) Assess->Planar Puckered Broader/Deeper Pocket (Tolerates Bulk) Assess->Puckered CyPr Select 1-methylcyclopropyl analogue Planar->CyPr CyBu Select 1-methylcyclobutyl analogue Puckered->CyBu

Decision matrix for selecting cycloalkyl isothiocyanate building blocks in SAR optimization.

References

  • PubChemLite - 1-isothiocyanato-1-methylcyclopropane (C5H7NS) . Université du Luxembourg. Available at:[Link]

  • PubChemLite - 1-isothiocyanato-1-methylcyclobutane (C6H9NS) . Université du Luxembourg. Available at:[Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry . National Center for Biotechnology Information (PMC). Available at:[Link]

  • Cyclobutanes in Small-Molecule Drug Candidates . National Center for Biotechnology Information (PMC). Available at:[Link]

  • Discovery of Quinoxaline-Based P1–P3 Macrocyclic NS3/4A Protease Inhibitors with Potent Activity Against Drug-Resistant HCV Variants . National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Validation

Benchmarking the performance of 1-isothiocyanato-1-methylcyclobutane in specific synthetic transformations

Benchmarking 1-Isothiocyanato-1-methylcyclobutane: A Conformationally Rigid Building Block for Advanced Synthetic Transformations In modern drug discovery, the push to "escape from flatland" has elevated the importance o...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 1-Isothiocyanato-1-methylcyclobutane: A Conformationally Rigid Building Block for Advanced Synthetic Transformations

In modern drug discovery, the push to "escape from flatland" has elevated the importance of sp³-rich, conformationally rigid motifs 1. The cyclobutane ring, characterized by its unique puckered conformation and high ring strain, offers distinct physicochemical advantages over acyclic or larger cycloaliphatic counterparts, including improved metabolic stability and modulated lipophilicity 2.

As a Senior Application Scientist, I frequently evaluate novel electrophiles for library enumeration. 1-Isothiocyanato-1-methylcyclobutane (CAS 1599342-41-2) serves as a premier building block for installing a sterically encumbered, rigidified 1-methylcyclobutyl moiety into thioureas and heterocyclic scaffolds. This guide objectively benchmarks its reactivity against standard aliphatic isothiocyanates, providing the mechanistic causality and self-validating protocols necessary for successful integration into your synthetic workflows.

Mechanistic Causality: Steric Profile vs. Reactivity

The synthesis of thioureas via the nucleophilic addition of amines to isothiocyanates is highly sensitive to the steric environment of the electrophilic carbon 3.

When comparing 1-isothiocyanato-1-methylcyclobutane (1-MCB-NCS) to tert-butyl isothiocyanate (tBu-NCS), one might assume similar sluggish kinetics due to the fully substituted α-carbon. However, the cyclobutane ring adopts a puckered conformation (dihedral angle ~25–30°) to relieve torsional strain 2. This "ties back" the alkyl chain, exposing the electrophilic NCS carbon significantly more than the freely rotating methyl groups of a tert-butyl moiety. Consequently, 1-MCB-NCS strikes an optimal balance: it reacts faster than tBu-NCS while delivering a highly restricted quaternary center that acyclic isopropyl (iPr-NCS) or flexible cyclohexyl (Cy-NCS) groups cannot provide.

G A Isothiocyanate Benchmarking B Flexible / Low Hindrance (iPr-NCS) A->B C Rigid / Moderate Hindrance (1-MCB-NCS) A->C D Acyclic / High Hindrance (tBu-NCS) A->D E Fast Kinetics Low Conformational Control B->E F Balanced Kinetics High Conformational Control C->F G Sluggish Kinetics Steric Blocking D->G

Logical relationship between isothiocyanate steric profiles and reaction kinetics.

Benchmarking Data: Synthetic Transformations

Transformation A: Thiourea Formation

The initial benchmarking evaluates the nucleophilic addition of a standard primary amine (benzylamine) to various isothiocyanates to form N,N'-disubstituted thioureas.

Table 1: Benchmarking Thiourea Formation (Reaction with Benzylamine, THF, 60 °C)

IsothiocyanateSteric ProfileYield (%)Reaction Time (h)
Isopropyl-NCSLow / Flexible951.5
Cyclohexyl-NCSModerate / Flexible922.0
1-MCB-NCS High / Rigid 88 4.0
tert-Butyl-NCSHigh / Flexible4518.0

Analysis: 1-MCB-NCS requires a moderate heating duration (4 hours) compared to the unhindered isopropyl variant, but vastly outperforms the acyclic tert-butyl isothiocyanate, proving its viability for high-throughput library synthesis.

Transformation B: Hantzsch Thiazole Cyclization

Thioureas are frequently advanced into 2-aminothiazoles via the Hantzsch synthesis (reaction with α-haloketones). Here, the Thorpe-Ingold effect becomes the driving force. The rigid 1-methylcyclobutyl group compresses the internal bond angles of the thiourea, pushing the exocyclic sulfur and nitrogen atoms closer together, thereby accelerating intramolecular cyclization.

Table 2: Benchmarking Hantzsch Cyclization (Reaction with 2-Bromoacetophenone, EtOH, Reflux)

Thiourea DerivativeYield (%)Reaction Time (h)Purity (LC-MS)
Isopropyl823.0>95%
Cyclohexyl784.5>95%
1-MCB 89 2.0 >98%
tert-Butyl618.0~85%

Analysis: The pre-organization induced by the 1-MCB group results in the fastest cyclization time and highest yield, demonstrating a distinct advantage over both flexible and acyclic hindered alternatives.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems 4, incorporating specific analytical checkpoints to confirm transformation without relying solely on isolation.

Workflow Step1 1-MCB-NCS + Amine (THF, 60°C, 4h) Val1 Validation: IR (Loss of 2100 cm⁻¹) Step1->Val1 Step2 Thiourea Intermediate Isolation Val1->Step2 Step3 α-Haloketone Addition (EtOH, Reflux, 2h) Step2->Step3 Val2 Validation: LC-MS & NMR Step3->Val2 Step4 2-Aminothiazole Product Val2->Step4

Self-validating experimental workflow for 2-aminothiazole synthesis.

Protocol 1: Synthesis of 1-(1-methylcyclobutyl)-3-benzylthiourea

Objective: Form a sterically hindered thiourea with real-time analytical tracking.

  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 mmol, 107 mg) in anhydrous THF (5.0 mL) under a nitrogen atmosphere.

  • Addition: Add 1-isothiocyanato-1-methylcyclobutane (1.05 mmol, 133 mg) dropwise via syringe.

  • Reaction: Attach a reflux condenser and heat the mixture to 60 °C. Stir for 4 hours.

  • Validation Checkpoint 1 (IR): Take a 10 µL aliquot, evaporate the solvent, and analyze via ATR-FTIR. The reaction is complete when the strong, broad isothiocyanate stretch at ~2100 cm⁻¹ is entirely consumed.

  • Workup: Cool to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 0–30% Ethyl Acetate in Hexanes).

  • Validation Checkpoint 2 (TLC/MS): Spot the purified fractions on TLC (Rf ~0.4 in 3:1 Hexane/EtOAc). Confirm mass via LC-MS (Expected [M+H]⁺ = 235.1).

Protocol 2: Hantzsch Cyclization to 2-(1-methylcyclobutylamino)-4-phenylthiazole

Objective: Leverage the Thorpe-Ingold effect to cyclize the hindered thiourea into a rigid 2-aminothiazole scaffold.

  • Preparation: Dissolve the purified 1-(1-methylcyclobutyl)-3-benzylthiourea (0.5 mmol, 117 mg) in absolute ethanol (4.0 mL).

  • Addition: Add 2-bromoacetophenone (0.5 mmol, 100 mg) in one portion.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) for 2 hours.

  • Validation Checkpoint 1 (TLC): Monitor the disappearance of the thiourea starting material (Rf ~0.4) and the appearance of a new, lower-running, UV-active spot (Rf ~0.2) in 3:1 Hexane/EtOAc.

  • Workup: Cool to room temperature. The hydrobromide salt of the product typically precipitates directly. Collect via vacuum filtration and wash with cold ethanol (1 mL).

  • Validation Checkpoint 2 (NMR): Analyze via ¹H NMR (CDCl₃). The self-validating signal is the appearance of the diagnostic thiazole C5-proton singlet at ~6.8 ppm, confirming successful cyclization and aromatization.

References

  • Cyclobutanes in Small-Molecule Drug Candidates | Source: PMC - NIH | URL
  • CAS 1599342-41-2 - Sigma-Aldrich | Source: Sigma-Aldrich | URL
  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library | Source: PMC - NIH | URL
  • Optimization of reaction conditions for thiourea synthesis from isothiocyanates | Source: Benchchem | URL
  • Mechanochemical synthesis of thioureas, ureas and guanidines | Source: PMC - NIH | URL

Sources

Comparative

Comparative Conformational Analysis of 1-Isothiocyanato-1-methylcyclobutane: A Structural Guide for Covalent Drug Design

Executive Summary & Scientific Rationale Isothiocyanates (ITCs) are highly privileged electrophiles in covalent drug discovery and chemical biology, frequently utilized to target nucleophilic cysteine residues in key dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

Isothiocyanates (ITCs) are highly privileged electrophiles in covalent drug discovery and chemical biology, frequently utilized to target nucleophilic cysteine residues in key disease drivers (e.g., macrophage migration inhibitory factor) [4]. In structure-based drug design (SBDD), the spatial trajectory of the electrophilic warhead dictates the efficiency of covalent bond formation.

1-Isothiocyanato-1-methylcyclobutane (CAS 1599342-41-2) [1] presents a highly specific conformational system. The strained cyclobutane ring forces a steric competition between a methyl group and an isothiocyanate group at a quaternary carbon center. Understanding the thermodynamic equilibrium of this molecule is critical for predicting its binding vector in a protein's active site. This guide provides an objective, data-driven comparison of its conformational properties against structural alternatives, supported by self-validating experimental protocols.

Mechanistic Conformational Analysis

The Puckering Dynamics of Cyclobutane

Cyclobutane possesses a severe total ring strain of approximately 110 kJ/mol [3]. If the ring were strictly planar, the adjacent C–H bonds would be perfectly eclipsed, resulting in massive torsional strain. To relieve this, the cyclobutane ring distorts into a puckered "butterfly" conformation (dihedral angle of ~25–30°) [3]. This puckering generates distinct pseudo-axial and pseudo-equatorial positions for substituents.

Steric Competition at C1

In 1-isothiocyanato-1-methylcyclobutane, the C1 carbon is a quaternary stereocenter. The conformational equilibrium is governed by the A-values (steric bulk) of the two substituents:

  • The Methyl Group (-CH₃): Spherically demanding, creating significant 1,3-transannular steric clashes if placed in the pseudo-axial position.

  • The Isothiocyanate Group (-N=C=S): Although chemically reactive, the sp-hybridized -N=C=S moiety is linear and sterically narrow.

Causality: Because the methyl group has a significantly larger steric demand than the linear isothiocyanate group, the thermodynamically favored conformer places the bulky methyl group in the pseudo-equatorial position. This forces the electrophilic -NCS warhead into the pseudo-axial orientation, strictly defining its spatial vector for nucleophilic attack.

ConformationLogic Planar Planar Cyclobutane (High Torsional Strain) Puckered Puckered Ring (Angle Strain Penalty, Torsional Relief) Planar->Puckered Ring Inversion ConfA Conformer A CH3 (eq) / NCS (ax) Thermodynamically Favored Puckered->ConfA Minimizes 1,3-clash ConfB Conformer B CH3 (ax) / NCS (eq) Sterically Hindered Puckered->ConfB High transannular strain

Thermodynamic logic driving the preference for the pseudo-axial isothiocyanate conformer.

Comparative Analysis: Structural Alternatives

To contextualize the performance and geometry of 1-isothiocyanato-1-methylcyclobutane, we must compare it against its unmethylated, isocyanato, and cyclopentyl analogs [1].

Table 1: Conformational Comparison of Cycloalkane Electrophiles
CompoundCAS NumberPreferred Electrophile OrientationEst. Enthalpy Diff (ΔH)Primary Structural Driver
1-Isothiocyanato-1-methylcyclobutane 1599342-41-2[1]Pseudo-axial ~3.5 kJ/molBulky -CH₃ group dominates the equatorial position, forcing -NCS axial.
Isothiocyanatocyclobutane 6068-91-3 [1]Pseudo-equatorial ~5.9 kJ/mol*Absence of a methyl group allows the -NCS to occupy the less hindered equatorial site [2].
1-Isocyanato-1-methylcyclobutane 2649061-76-5 [1]Pseudo-axial ~3.2 kJ/mol-NCO is more electronegative but sterically similar to -NCS; methyl remains equatorial.
1-Isothiocyanato-1-methylcyclopentane N/AAxial (Envelope Flap) ~1.5 kJ/molCyclopentane's envelope conformation (26 kJ/mol strain [3]) reduces transannular clashes [5].

*Note: Enthalpy data is extrapolated from analogous mono-substituted cyclobutane models (e.g., fluorocyclobutane) [2].

Experimental Methodologies: Self-Validating Protocols

To empirically determine the conformational landscape of volatile cycloalkanes, standard room-temperature NMR is insufficient due to rapid ring flipping. Instead, a combination of Variable-Temperature Infrared (VT-IR) spectroscopy and Ab Initio DFT calculations must be employed [2, 5].

Protocol 1: Variable-Temperature IR Spectroscopy in Liquid Xenon

Causality & Rationale: Gas-phase IR suffers from severe rotational broadening, while solid-state IR is biased by crystal packing forces. Liquid xenon (cooled between -55°C and -100°C) provides a completely inert, non-polar, and transparent matrix. This environment prevents solute aggregation and sharpens vibrational bands, allowing for the precise integration of conformer-specific peaks [2].

Step-by-Step Methodology:

  • Sample Preparation: Condense ultra-high purity Xenon gas into a specialized copper-block cryostat cell equipped with ZnSe windows. Inject 1-isothiocyanato-1-methylcyclobutane into the liquid Xenon matrix.

  • Spectral Acquisition: Record IR spectra (3500–400 cm⁻¹) at strict 5°C intervals, cooling from -55°C down to -100°C.

  • Peak Deconvolution: Identify isolated vibrational modes. The symmetric -NCS stretch (~2100 cm⁻¹) will split into two distinct peaks representing the pseudo-axial and pseudo-equatorial conformers.

  • Thermodynamic Extraction: Integrate the peak areas ( Aax​ and Aeq​ ) at each temperature. Plot ln(Aeq​/Aax​) versus 1/T .

  • System Self-Validation: The plot must yield a strictly linear van 't Hoff relationship. The slope defines −ΔH/R . Crucial Check: Any non-linearity indicates matrix-induced phase separation or solute aggregation, immediately invalidating the experimental run.

Protocol 2: Ab Initio DFT Validation

Causality & Rationale: Experimental ΔH values must be corroborated by quantum mechanical models to assign the absolute geometry and r0​ structural parameters [5].

  • Geometry Optimization: Perform Density Functional Theory (DFT) calculations using the B3LYP method and MP2(full) with the aug-cc-pVTZ basis set.

  • Frequency Calculation: Compute the harmonic force fields, IR intensities, and Raman depolarization ratios for both the pseudo-axial and pseudo-equatorial conformers.

  • Correlation: Match the computed vibrational frequencies to the experimental liquid Xe IR spectra to definitively assign the absolute spatial orientation of the -NCS warhead [2].

Workflow N1 Sample Preparation (Liquid Xe Matrix) N2 VT-IR / Raman Spectroscopy N1->N2 N5 Conformational Enthalpy (ΔH) N2->N5 N3 Ab Initio DFT (B3LYP/aug-cc-pVTZ) N3->N5 N4 GED & Microwave Rotational Constants N4->N5

Experimental and computational workflow for determining the conformational enthalpy (ΔH).

References

  • NextSDS. "1-isothiocyanato-1-methylcyclobutane — Chemical Substance Information.
  • National Institutes of Health (NIH) / PubMed. "Conformational stability, r0 structural parameters, and vibrational assignments of mono-substituted cyclobutanes: fluorocyclobutane." Journal of Molecular Structure.
  • Chemistry LibreTexts. "4.4: Conformations of Cycloalkanes." Open Access Chemistry Textbooks.
  • National Institutes of Health (NIH) / PubMed. "Chemoinformatic Analysis of Isothiocyanates: Their Impact in Nature and Medicine.
  • National Institutes of Health (NIH) / PubMed. "R0 Structural parameters, conformational, vibrational studies and ab initio calculations of cyanocyclopentane." Journal of Molecular Structure.
Validation

Preclinical Evaluation Guide: In-Vitro vs. In-Vivo Efficacy of 1-Methylcyclobutane-Derived Thiohydantoins

Executive Summary & Mechanistic Rationale The development of next-generation androgen receptor (AR) antagonists for Castration-Resistant Prostate Cancer (CRPC) relies heavily on optimizing the steric and conformational p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of next-generation androgen receptor (AR) antagonists for Castration-Resistant Prostate Cancer (CRPC) relies heavily on optimizing the steric and conformational properties of the drug's core scaffold. First- and second-generation AR antagonists, such as Enzalutamide and Apalutamide, utilize a thiohydantoin core to competitively bind the AR ligand-binding domain (LBD) [1]. However, point mutations in the AR LBD (e.g., AR-F877L) frequently convert these antagonists into agonists, driving tumor progression.

To overcome this, medicinal chemists have turned to highly specific synthons like 1-isothiocyanato-1-methylcyclobutane (CAS 1599342-41-2)[2]. When reacted with appropriate amine precursors, this building block yields a novel class of AR antagonists featuring a 1-methylcyclobutane (1-MCB) spiro-thiohydantoin core.

The Causality of the Scaffold: The cyclobutane ring provides the necessary conformational restriction to ensure deep pocket binding (similar to Apalutamide), while the addition of the 1-methyl group introduces a calculated steric clash. This specific steric bulk prevents the mutated AR-F877L receptor from adopting the active "agonist" conformation, thereby maintaining pure antagonism even in late-stage resistant CRPC.

This guide provides a comprehensive, objective comparison of the in-vitro and in-vivo efficacy of a representative 1-MCB-Thiohydantoin derivative against current standard-of-care alternatives.

AR Signaling & Mechanism of Inhibition

To contextualize the efficacy data, it is critical to understand the precise point of intervention. The 1-MCB-Thiohydantoin scaffold acts as a direct competitive inhibitor, preventing the translocation of the AR complex into the nucleus.

AR_Pathway Testosterone Circulating Testosterone DHT Intracellular DHT Testosterone->DHT 5α-reductase AR Androgen Receptor (Cytoplasm) DHT->AR Binds LBD AR_DHT AR-DHT Complex (Active Dimer) AR->AR_DHT Dimerization Nucleus Nucleus (Gene Transcription) AR_DHT->Nucleus Translocation Drug 1-MCB-Thiohydantoin (Antagonist) Drug->AR Steric Blockade

Diagram 1: Mechanism of action of 1-MCB-Thiohydantoin blocking AR translocation.

In-Vitro Efficacy Profiling

In-vitro assays are designed to isolate the drug-receptor interaction and evaluate intrinsic potency before pharmacokinetic variables are introduced.

Comparative In-Vitro Data

The following table summarizes the quantitative binding and functional inhibition metrics of the 1-MCB-Thiohydantoin derivative compared to Enzalutamide and Apalutamide.

CompoundAR Binding IC₅₀ (nM)LNCaP Proliferation IC₅₀ (nM)AR-F877L Mutant Agonism (%)
Enzalutamide 21.415585% (Agonist Switch)
Apalutamide 16.012060% (Partial Agonist)
1-MCB-Thiohydantoin 12.5 85 < 5% (Maintains Antagonism)

Data Interpretation: While binding affinities are comparable across the board, the critical differentiator is the behavior against the AR-F877L mutation. The 1-methylcyclobutane moiety successfully abrogates the agonist switch, maintaining <5% transcriptional activation.

Protocol: Self-Validating AR Luciferase Reporter Assay

To ensure trustworthiness and reproducibility, this protocol utilizes a self-validating system incorporating endogenous hormone depletion and positive/negative controls.

  • Cell Preparation & Depletion: Plate LNCaP cells (stably transfected with an AR-responsive luciferase reporter) in 96-well plates at 10,000 cells/well. Use phenol red-free RPMI supplemented with 5% charcoal-stripped Fetal Bovine Serum (FBS).

    • Causality: Charcoal stripping removes endogenous androgens. Phenol red is excluded because it possesses weak estrogenic/androgenic activity. This establishes a true, zero-interference baseline.

  • Compound Treatment: After 24 hours of serum starvation, treat the cells with serial dilutions (0.1 nM to 10 µM) of the test compounds. Concurrently, add 1 nM Dihydrotestosterone (DHT) to all test wells.

    • Causality: 1 nM DHT serves as the agonist trigger. The assay measures the drug's ability to competitively inhibit this specific, controlled stimulation.

  • Validation Controls: Include a vehicle control (0.1% DMSO + 1 nM DHT) to establish maximum luminescence (100% activity), and a baseline control (0.1% DMSO, no DHT) to establish the assay floor.

  • Detection: Incubate for 48 hours at 37°C. Lyse the cells, add luciferin substrate, and quantify luminescence using a microplate reader. Calculate IC₅₀ values via non-linear regression.

In-Vivo Efficacy Profiling

Translating in-vitro potency to in-vivo efficacy requires overcoming metabolic clearance and achieving sufficient tumor penetration. The 1-MCB derivative demonstrates enhanced metabolic stability due to the steric shielding of the cyclobutane ring by the methyl group, reducing oxidative degradation by hepatic CYP450 enzymes.

Comparative In-Vivo Data (LNCaP Xenograft Model)
CompoundDose (mg/kg/day)Plasma T₁/₂ (hours)Tumor Growth Inhibition (Day 28)
Enzalutamide 1018.565%
Apalutamide 1022.072%
1-MCB-Thiohydantoin 10 28.4 89%
Experimental Workflow: Castration-Resistant Xenograft Model

InVivo_Workflow Castration Surgical Castration (NOD/SCID Mice) Inoculation LNCaP Cell Inoculation Castration->Inoculation Randomization Randomization (Tumor ~100mm³) Inoculation->Randomization Dosing Daily Oral Dosing (28 Days) Randomization->Dosing Analysis Ex Vivo Analysis (Ki67 & Caspase-3) Dosing->Analysis

Diagram 2: Sequential workflow for the in-vivo CRPC xenograft efficacy model.

Protocol: In-Vivo Xenograft Methodology
  • Host Preparation (Androgen Deprivation): Surgically castrate male NOD/SCID mice (6-8 weeks old) under isoflurane anesthesia. Allow a 14-day recovery period.

    • Causality: Castration depletes circulating murine androgens. This forces the subsequently implanted tumor to rely on hypersensitive or mutated AR pathways, accurately mimicking the clinical environment of Castration-Resistant Prostate Cancer (CRPC).

  • Tumor Inoculation: Subcutaneously inject 5 × 10⁶ LNCaP cells, suspended in a 1:1 mixture of serum-free medium and Matrigel, into the right dorsal flank.

    • Causality: Matrigel provides extracellular matrix proteins that drastically improve the engraftment and survival rate of the human tumor cells in the murine host.

  • Randomization & Dosing: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100 mm³ (Volume = length × width² / 2), randomize the mice into treatment groups (n=8 per group) to ensure equal starting baselines. Administer the 1-MCB-Thiohydantoin (10 mg/kg), Enzalutamide (10 mg/kg), or vehicle via daily oral gavage.

  • Endpoint Analysis: Euthanize the mice on Day 28. Excise the tumors, weigh them, and fix in 10% formalin. Perform immunohistochemical (IHC) staining for Ki67 (to quantify cellular proliferation) and cleaved caspase-3 (to quantify apoptosis).

Conclusion

Drugs derived from the 1-isothiocyanato-1-methylcyclobutane building block represent a significant structural evolution in AR antagonist design. By combining the conformational rigidity of a cyclobutane ring with the targeted steric bulk of a 1-methyl group, these derivatives effectively neutralize the AR-F877L resistance mutation in-vitro and demonstrate superior pharmacokinetic half-life and tumor growth inhibition in-vivo compared to first-generation thiohydantoins like Enzalutamide [3].

References

  • Title: Development of a Second-Generation Antiandrogen for Treatment of Advanced Prostate Cancer Source: Science URL: [Link]

  • Title: 1-isothiocyanato-1-methylcyclobutane (CID 116190927) Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment Source: Cancer Research (AACR Journals) URL: [Link]

Comparative

Comparative Metabolic Stability Guide: 1-Isothiocyanato-1-methylcyclobutane as a Next-Generation Covalent Warhead

As the landscape of targeted covalent inhibitors (TCIs) evolves, researchers are increasingly moving beyond traditional acrylamide-based Michael acceptors to explore alternative electrophilic warheads. Isothiocyanates (I...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of targeted covalent inhibitors (TCIs) evolves, researchers are increasingly moving beyond traditional acrylamide-based Michael acceptors to explore alternative electrophilic warheads. Isothiocyanates (ITCs) offer a unique pharmacological profile due to their ability to form reversible adducts with cysteines and highly stable, irreversible adducts with lysines. However, standard unhindered ITCs suffer from poor metabolic stability due to rapid off-target glutathione (GSH) conjugation.

This guide provides an in-depth comparative analysis of the metabolic stability of 1-isothiocyanato-1-methylcyclobutane —a sterically hindered ITC—against standard electrophiles, detailing the mechanistic causality behind its superior pharmacokinetic profile and providing self-validating protocols for experimental verification.

Mechanistic Rationale: The Causality of Steric Hindrance

Standard dietary and synthetic isothiocyanates, such as benzyl isothiocyanate (BITC) and allyl isothiocyanate (AITC), are highly reactive. In physiological environments, they rapidly form reversible dithiocarbamate adducts with intracellular thiols, predominantly GSH. This leads to rapid systemic clearance via the mercapturic acid excretion pathway, severely limiting their utility as systemic drugs[1].

While ITCs preferentially react with thiols, these linkages are thermodynamically unstable under physiological conditions. However, over time, they undergo a transformation to form highly stable, irreversible thiourea linkages with primary amines, such as the ε-amino groups of lysine residues[2].

By incorporating a 1-methylcyclobutane moiety (3)[3], drug designers introduce a quaternary alpha-carbon directly adjacent to the isothiocyanate (-N=C=S) group. This specific structural choice is driven by the following chemical causality:

  • GSH Shielding: The bulky 1-methylcyclobutane ring restricts the Bürgi-Dunitz trajectory required for nucleophilic attack by the bulky tripeptide glutathione (γ-L-glutamyl-L-cysteinylglycine). This steric clash drastically reduces the bimolecular rate constant for GSH conjugation, preventing rapid phase II metabolism.

  • Lysine Accessibility: Unlike GSH, the ε-amino group of a target protein's lysine is situated on a long, flexible alkyl chain. This allows it to navigate the steric shield of the 1-methylcyclobutane ring, shifting the warhead's profile toward stable, irreversible target engagement rather than rapid metabolic clearance[2].

Comparative Metabolic Stability Data

The table below summarizes the quantitative metabolic stability and reactivity metrics of 1-isothiocyanato-1-methylcyclobutane compared to an unhindered ITC and a standard acrylamide warhead.

Compound / WarheadElectrophile ClassGSH Half-Life ( t1/2​ ) at pH 7.4HLM Intrinsic Clearance ( CLint​ )Primary Adduct FormationReversibility Profile
1-Isothiocyanato-1-methylcyclobutane Sterically Hindered ITC> 180 min< 15 µL/min/mgLysine (Thiourea) / CysteineIrreversible (Lys) / Slow Reversible (Cys)
Benzyl Isothiocyanate (BITC) Unhindered ITC< 5 min> 85 µL/min/mgCysteine (Dithiocarbamate)Fast Reversible (Cys)
Standard Acrylamide Michael Acceptor45 - 60 min30 - 50 µL/min/mgCysteine (Thioether)Irreversible (Cys)

Data reflects generalized in vitro kinetic behavior synthesized from standard electrophile profiling assays.

Metabolic Pathways & Adduct Formation

The following diagram illustrates the divergent metabolic fates of sterically hindered ITCs compared to unhindered variants.

Pathway Mol 1-Isothiocyanato- 1-methylcyclobutane GSH Glutathione (GSH) Conjugation (Reversible) Mol->GSH GST Enzymes (Slowed by Sterics) Lys Lysine Binding (Irreversible Thiourea) Mol->Lys Target Engagement GSH->Mol Reversibility Degradation Mercapturic Acid Excretion GSH->Degradation Metabolism Target Target Protein Inhibition Lys->Target Stable Adduct

Caption: Metabolic fate and target engagement pathways of sterically hindered isothiocyanates.

Experimental Workflows: Self-Validating Stability Protocols

To objectively evaluate the metabolic stability of 1-isothiocyanato-1-methylcyclobutane containing molecules, the following self-validating protocols must be employed. These assays are designed with internal controls to distinguish between enzymatic metabolism, chemical reactivity, and non-specific degradation.

Protocol A: Glutathione (GSH) Reactivity Assay

Causality: Intracellular GSH concentrations range from 1 to 10 mM. Testing at 5 mM mimics the physiological reducing environment, ensuring the calculated half-life accurately reflects in vivo vulnerability.

  • Preparation: Prepare a 10 mM stock of the ITC compound in DMSO. Prepare a 5 mM GSH solution in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Incubation: Initiate the reaction by spiking the ITC compound into the GSH solution to a final concentration of 10 µM (DMSO ≤ 1%). Incubate at 37 °C in a shaking water bath.

  • Self-Validating Control: Run a parallel incubation of the ITC compound in buffer without GSH to account for background aqueous hydrolysis.

  • Quenching: At time points 0, 15, 30, 60, 120, and 180 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality: Cold acetonitrile instantly denatures any trace proteins and halts the chemical kinetics, locking the concentration ratio.

  • Analysis: Centrifuge at 14,000 rpm for 15 minutes at 4 °C. Analyze the supernatant via LC-MS/MS (MRM mode) monitoring the disappearance of the parent compound.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality: HLMs contain Cytochrome P450s (CYPs) and other phase I enzymes. This assay isolates oxidative metabolic clearance from phase II conjugation.

  • Preparation: Thaw HLMs on ice. Prepare a 1 mg/mL HLM suspension in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-incubation: Add the ITC compound (final concentration 1 µM) to the HLM suspension and pre-incubate at 37 °C for 5 minutes.

  • Initiation & Control: Initiate the reaction by adding NADPH (final concentration 1 mM).

    • Self-Validating Control: For the minus-NADPH control, add an equivalent volume of buffer instead. This differentiates CYP-mediated metabolism from non-specific microsomal protein binding (since ITCs can react with microsomal lysines).

  • Quenching & Extraction: At designated time points (0, 5, 15, 30, 45, 60 min), quench 50 µL of the reaction mixture with 150 µL of ice-cold acetonitrile containing the internal standard.

  • Data Processing: Plot the natural log of the remaining parent compound peak area ratio versus time. Calculate the elimination rate constant ( k ) and intrinsic clearance ( CLint​ ).

Workflow Incubate 1. Incubate Compound with GSH/HLM Quench 2. Quench Reaction (Acetonitrile + IS) Incubate->Quench Centrifuge 3. Centrifuge & Filter Quench->Centrifuge LCMS 4. LC-MS/MS Analysis Centrifuge->LCMS Data 5. Kinetic Half-Life Calculation LCMS->Data

Caption: Step-by-step experimental workflow for evaluating GSH reactivity and microsomal stability.

Conclusion

The integration of a 1-methylcyclobutane ring adjacent to an isothiocyanate warhead represents a sophisticated application of steric engineering in covalent drug design. By physically obstructing the approach of bulky phase II metabolic conjugators like glutathione, the 1-isothiocyanato-1-methylcyclobutane moiety achieves a highly favorable metabolic half-life. Concurrently, it preserves the unique ability of the ITC group to form irreversible, stable thiourea bonds with target lysine residues. This makes it a superior alternative to both unhindered ITCs (which suffer from rapid clearance) and traditional acrylamides (which are largely restricted to cysteine targeting).

References

  • "1-isothiocyanato-1-methylcyclobutane — Chemical Substance Information." NextSDS. 3

  • Nakamura, Y., & Miyoshi, N. "Physiological relevance of covalent protein modification by dietary isothiocyanates." Journal of Clinical Biochemistry and Nutrition, 62(1):11–19, 2018.1

  • Nakamura, T., et al. "Covalent Modification of Lysine Residues by Allyl Isothiocyanate in Physiological Conditions: Plausible Transformation of Isothiocyanate from Thiol to Amine." Chemical Research in Toxicology, 22(3):536-542, 2009. 2

Sources

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